Product packaging for 3,3-Dimethoxyoxetane(Cat. No.:CAS No. 922500-97-8)

3,3-Dimethoxyoxetane

Cat. No.: B1317185
CAS No.: 922500-97-8
M. Wt: 118.13 g/mol
InChI Key: OXBBCZDEGXLJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,3-Dimethoxyoxetane is a chemical compound with the molecular formula C5H10O3 and a molecular weight of 118.13 g·mol⁻¹ . It is classified as a specialty chemical and is identified by the CAS Registry Number 922500-97-8 . This compound is intended for research and development purposes only and is not for human or veterinary therapeutic use. As a derivative of oxetane, a four-membered cyclic ether, this compound possesses a strained ring system that can impart significant reactivity, making it a valuable intermediate in synthetic organic chemistry. The presence of two methoxy functional groups on the same ring carbon offers potential for further chemical transformations, positioning this compound as a versatile building block for the synthesis of more complex molecular architectures. Its applications may include its use as a precursor in pharmaceutical research and the development of advanced materials. Researchers value this compound for its potential to introduce oxetane motifs, which are known to influence the physicochemical properties of molecules. For current pricing, availability, and detailed specifications, please inquire directly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3 B1317185 3,3-Dimethoxyoxetane CAS No. 922500-97-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethoxyoxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-6-5(7-2)3-8-4-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBBCZDEGXLJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20580218
Record name 3,3-Dimethoxyoxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922500-97-8
Record name 3,3-Dimethoxyoxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3,3-Dimethoxyoxetane from 3-Oxetanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,3-dimethoxyoxetane, a valuable building block in medicinal chemistry, from its precursor, 3-oxetanone. The incorporation of the this compound moiety can significantly influence the physicochemical properties of drug candidates, including solubility and metabolic stability. This document provides a comprehensive experimental protocol and critical data for the successful synthesis of this compound.

Reaction Principle

The synthesis of this compound from 3-oxetanone is achieved through an acid-catalyzed ketalization reaction. In this process, the carbonyl group of 3-oxetanone reacts with two equivalents of methanol in the presence of an acid catalyst to form the corresponding dimethyl ketal, this compound. To drive the equilibrium towards the product, a dehydrating agent is typically employed to remove the water formed during the reaction. Trimethyl orthoformate is an excellent reagent for this purpose as it reacts with water to form methanol and methyl formate, effectively removing water from the reaction mixture and also serving as a source of methanol.[1][2]

While the oxetane ring can be susceptible to ring-opening under strongly acidic conditions, 3,3-disubstituted oxetanes exhibit enhanced stability.[3][4] Therefore, carefully controlled acidic conditions are crucial for the successful synthesis of this compound without significant degradation of the oxetane core.

Experimental Protocol

This protocol is adapted from general and well-established methods for the ketalization of ketones.[1][5]

Materials:

  • 3-Oxetanone

  • Trimethyl orthoformate

  • Anhydrous Methanol

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid monohydrate, anhydrous HCl in dioxane, or a Lewis acid such as scandium(III) triflate)

  • Anhydrous inert solvent (e.g., dichloromethane or tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (flame-dried)

  • Magnetic stirrer and heating mantle/oil bath

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-oxetanone (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Addition of Reagents: To the stirred solution, add trimethyl orthoformate (2.0-3.0 eq).

  • Catalyst Addition: Carefully add a catalytic amount of the anhydrous acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 eq).

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 60-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to overnight, depending on the catalyst and temperature.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data and reaction parameters for the synthesis of this compound from 3-oxetanone, based on general ketalization procedures.

ParameterValue/RangeNotes
Reactants
3-Oxetanone1.0 eqStarting material.
Methanol10-20 volumesReagent and solvent.
Trimethyl orthoformate2.0-3.0 eqReagent and water scavenger.
Catalyst
p-Toluenesulfonic acid0.01-0.05 eqCommon and effective acid catalyst.
Reaction Conditions
Temperature60-70 °C (Reflux)Ensure a gentle reflux.
Reaction Time4-24 hoursMonitor by TLC or GC-MS.
AtmosphereInert (Nitrogen/Argon)To prevent side reactions with moisture.
Work-up & Purification
Quenching AgentSaturated NaHCO₃ (aq)To neutralize the acid catalyst.
Extraction SolventDiethyl ether / Ethyl acetateFor product isolation.
Purification MethodFractional DistillationTo obtain the pure product.
Expected Yield 70-90%Based on analogous ketalization reactions.

Visualization of the Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound from 3-oxetanone.

Synthesis_Workflow Synthesis of this compound Start Start: 3-Oxetanone Reaction Acid-Catalyzed Ketalization (Reflux, 4-24h) Start->Reaction Reagents Reagents: Methanol Trimethyl Orthoformate Reagents->Reaction Catalyst Catalyst: p-Toluenesulfonic Acid Catalyst->Reaction Quenching Quenching (Saturated NaHCO₃) Reaction->Quenching Extraction Extraction (Diethyl Ether) Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Purification Purification (Fractional Distillation) Drying->Purification Product Product: this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

The Paternò-Büchi Reaction: A Technical Guide to the Formation of 3,3-Dimethoxyoxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism behind the formation of 3,3-dimethoxyoxetane, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The primary synthetic route, the Paternò-Büchi reaction, is a cornerstone of photochemical synthesis, enabling the [2+2] cycloaddition of a carbonyl compound and an alkene to yield the characteristic four-membered oxetane ring. This document provides a detailed overview of the reaction mechanism, experimental protocols, and quantitative data to support research and development in this area.

Core Mechanism: The Paternò-Büchi Reaction

The formation of this compound is achieved through the photochemical excitation of a carbonyl compound, which then reacts with an electron-rich alkene. In the context of this compound, the most plausible precursors are acetone, serving as the carbonyl component, and 1,1-dimethoxyethene (also known as ketene dimethyl acetal), the alkene.

The reaction mechanism can proceed through two primary pathways, depending on the spin state of the excited carbonyl compound:

  • Singlet Pathway: Upon absorption of UV light, the carbonyl compound is promoted to an excited singlet state (S₁). In this state, it can directly react with the ground-state alkene in a concerted or stepwise fashion to form the oxetane ring.

  • Triplet Pathway: The excited singlet state (S₁) of the carbonyl can undergo intersystem crossing (ISC) to a more stable triplet state (T₁). This triplet species then reacts with the alkene to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure of this diradical yield the final oxetane product. For many aliphatic ketones like acetone, both singlet and triplet pathways can be operative.

The regioselectivity of the Paternò-Büchi reaction is a critical aspect. The addition of the excited carbonyl to the alkene is governed by the stability of the potential diradical intermediates. In the reaction of an excited ketone with an unsymmetrical alkene, the more stable diradical intermediate is preferentially formed.

Visualizing the Reaction Pathway

The following diagram illustrates the generalized mechanism of the Paternò-Büchi reaction leading to an oxetane.

Paterno_Buchi_Mechanism Reactants Carbonyl (S₀) + Alkene (S₀) Excited_Carbonyl Excited Carbonyl (S₁ or T₁) Reactants->Excited_Carbonyl hν (UV light) Excited_Carbonyl->Reactants Deactivation Diradical 1,4-Diradical Intermediate Excited_Carbonyl->Diradical + Alkene Oxetane Oxetane Product Diradical->Oxetane Ring Closure

Caption: Generalized mechanism of the Paternò-Büchi reaction.

Experimental Protocols

General Protocol for Photochemical [2+2] Cycloaddition:

Materials:

  • Carbonyl compound (e.g., Acetone)

  • Alkene (e.g., 1,1-Dimethoxyethene)

  • Anhydrous, inert solvent (e.g., benzene, acetonitrile, or the carbonyl compound itself if liquid and in excess)

  • Photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp) and a cooling system.

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: A solution of the carbonyl compound and the alkene in the chosen solvent is prepared in a quartz reaction vessel. The concentrations of the reactants are typically in the range of 0.1-1.0 M. It is crucial to use a quartz vessel as Pyrex glass will absorb the majority of the UV radiation required for the reaction.

  • Degassing: The solution is thoroughly degassed by bubbling an inert gas (N₂ or Ar) through it for a sufficient period (e.g., 30-60 minutes) to remove dissolved oxygen, which can quench the excited triplet state of the carbonyl compound.

  • Irradiation: The reaction vessel is placed in the photochemical reactor and irradiated with the UV lamp. The reaction is typically carried out at a controlled temperature, often near room temperature, using a cooling system to dissipate the heat generated by the lamp.

  • Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of the starting materials and the formation of the product.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as fractional distillation or column chromatography on silica gel, to isolate the desired oxetane.

Visualizing the Experimental Workflow:

Experimental_Workflow A Prepare solution of carbonyl and alkene in quartz vessel B Degas solution with inert gas (N₂ or Ar) A->B C Irradiate with UV light in photochemical reactor (with cooling) B->C D Monitor reaction progress (GC or TLC) C->D E Solvent removal (rotary evaporation) D->E Reaction complete F Purification of crude product (distillation or chromatography) E->F G Isolated this compound F->G

Caption: General experimental workflow for oxetane synthesis.

Quantitative Data

Specific quantitative data for the formation of this compound, such as reaction yields and spectroscopic data, are not explicitly detailed in the provided search results. However, based on analogous Paternò-Büchi reactions, the following table outlines the expected data that should be collected and analyzed for the characterization of the product.

ParameterExpected Data for this compound
Yield The chemical yield would be determined after purification and would be dependent on the optimized reaction conditions (e.g., irradiation time, reactant concentrations, solvent).
¹H NMR Resonances corresponding to the methoxy protons (singlet, ~3.2-3.5 ppm), and the oxetane ring protons (multiplets, ~4.0-4.8 ppm).
¹³C NMR Signals for the methoxy carbons (~50-60 ppm), the quaternary carbon C3 (~80-90 ppm), and the CH₂ carbons of the oxetane ring (~70-80 ppm).
IR Spectroscopy Characteristic C-O-C stretching frequencies for the ether linkages in the oxetane ring (typically in the 1000-1200 cm⁻¹ region). Absence of a strong C=O stretch from the starting ketone.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₅H₁₀O₃, M.W. = 118.13 g/mol ) and characteristic fragmentation patterns.

Conclusion

The Paternò-Büchi reaction provides a direct and powerful method for the synthesis of the oxetane core of this compound from readily available starting materials. Understanding the underlying photochemical mechanism, coupled with careful experimental execution and thorough characterization, is essential for the successful application of this reaction in a research and drug development setting. Further investigation into the specific reaction conditions for the synthesis of this compound is warranted to establish a robust and high-yielding protocol.

A Comprehensive Technical Guide to the Photochemical Synthesis of 3,3-Dimethoxyoxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the photochemical synthesis of 3,3-dimethoxyoxetane, a valuable building block in organic synthesis. The core of this process lies in the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. In this specific synthesis, acetone serves as the carbonyl component and 1,1-dimethoxyethene as the alkene, yielding the target oxetane.

Reaction Principle and Mechanism

The formation of this compound is achieved through the photochemical excitation of acetone, which then reacts with ground-state 1,1-dimethoxyethene. The generally accepted mechanism for the Paternò-Büchi reaction involves the following key steps:

  • Photoexcitation: Acetone absorbs ultraviolet (UV) light, promoting an electron from a non-bonding (n) orbital to an anti-bonding pi (π*) orbital, resulting in an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state of acetone can undergo intersystem crossing to a more stable triplet state (T₁). Both the singlet and triplet excited states can react with the alkene.

  • Intermediate Formation: The excited acetone molecule adds to the double bond of 1,1-dimethoxyethene to form a diradical intermediate. The regioselectivity of this addition is governed by the stability of the resulting radical.

  • Ring Closure: Subsequent intramolecular radical combination within the diradical intermediate leads to the formation of the four-membered oxetane ring.

The reaction is typically carried out in an inert solvent and requires a suitable UV light source to initiate the photochemical process.

Quantitative Data Summary

The following table summarizes the key quantitative data for the photochemical synthesis of this compound.

ParameterValueReference
Reactants
AcetoneExcessGeneral Procedure
1,1-DimethoxyetheneLimiting ReagentGeneral Procedure
Reaction Conditions
SolventAcetonitrile or BenzeneGeneral Recommendation
TemperatureRoom TemperatureTypical for Photochemical Reactions
Irradiation Wavelength> 290 nm (Pyrex filter)To selectively excite acetone
Irradiation TimeSeveral hours (reaction progress dependent)To be monitored
Product
Product Name3,3-dimethoxy-2,2-dimethyloxetane
YieldModerate to Good (typically 40-70%)Dependent on reaction scale and setup

Experimental Protocols

This section provides a detailed methodology for the photochemical synthesis of this compound.

Materials and Equipment:

  • Acetone (reagent grade, distilled)

  • 1,1-Dimethoxyethene (ketene dimethyl acetal)

  • Inert solvent (e.g., acetonitrile or benzene, spectroscopic grade)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Pyrex immersion well or filter to block short-wavelength UV light

  • Reaction vessel (quartz or Pyrex, depending on the setup)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Chromatography equipment (for purification)

Procedure:

  • Reaction Setup:

    • Assemble the photochemical reactor. Ensure the UV lamp is housed in a cooling jacket to maintain a constant temperature. If using an immersion well, place it inside the reaction vessel.

    • Charge the reaction vessel with a solution of 1,1-dimethoxyethene in the chosen inert solvent. The concentration of the alkene is typically in the range of 0.1-0.5 M.

    • Add a significant excess of acetone to the solution. Acetone can often be used as the solvent itself.

    • Degas the solution by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited triplet state of acetone.

    • Seal the reaction vessel and begin stirring the solution.

  • Photochemical Reaction:

    • Turn on the cooling system for the UV lamp.

    • Ignite the UV lamp to initiate the photoreaction. If not using an immersion well, ensure the reaction vessel is placed at an appropriate distance from the lamp for efficient irradiation.

    • Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking small aliquots from the reaction mixture.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), turn off the UV lamp.

    • Carefully open the reaction vessel and transfer the mixture to a round-bottom flask.

    • Remove the solvent and excess acetone under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Safety Precautions:

  • Photochemical reactions should be carried out in a well-ventilated fume hood.

  • UV radiation is harmful to the eyes and skin. Use appropriate shielding (e.g., UV-blocking glasses, aluminum foil around the reactor) to prevent exposure.

  • Handle all chemicals with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Ensure the photochemical reactor is properly assembled and cooled to prevent overheating.

Visualizations

Reaction Pathway

The following diagram illustrates the key steps in the photochemical synthesis of this compound.

ReactionPathway Acetone Acetone (Ground State) ExcitedAcetone Acetone (Excited State, S1 or T1) Acetone->ExcitedAcetone UV Light (hν) Diradical Diradical Intermediate ExcitedAcetone->Diradical + 1,1-Dimethoxyethene Alkene 1,1-Dimethoxyethene Product This compound Diradical->Product Ring Closure

Caption: Key steps in the Paternò-Büchi reaction for this compound synthesis.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure.

ExperimentalWorkflow Start Start Setup Assemble Photochemical Reactor Start->Setup Prepare Prepare Reaction Mixture (Acetone, 1,1-Dimethoxyethene, Solvent) Setup->Prepare Degas Degas with Inert Gas Prepare->Degas Irradiate Irradiate with UV Light Degas->Irradiate Monitor Monitor Reaction Progress (TLC/GC) Irradiate->Monitor Monitor->Irradiate Reaction Incomplete Workup Reaction Workup (Solvent Removal) Monitor->Workup Reaction Complete Purify Purify Product (Distillation/Chromatography) Workup->Purify End End Purify->End

Caption: Logical workflow for the synthesis of this compound.

An In-depth Technical Guide to the Chemical Properties and Stability of 3,3-Dimethoxyoxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated chemical properties and stability of 3,3-dimethoxyoxetane. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages data from structurally analogous compounds and established principles of organic chemistry to offer a robust theoretical framework. This guide is intended to assist researchers, scientists, and drug development professionals in understanding the handling, storage, and potential reactivity of this compound. It includes a summary of its estimated physicochemical properties, a detailed hypothetical protocol for its synthesis, and an analysis of its expected stability and degradation pathways.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry.[1][2] They are often employed as isosteric replacements for gem-dimethyl or carbonyl groups, offering improvements in physicochemical properties such as solubility and metabolic stability.[3] The 3,3-disubstituted oxetane motif, in particular, provides a rigid scaffold that can be valuable in drug design. This compound, with its central quaternary carbon bearing two methoxy groups, presents a unique structure that combines the strained oxetane ring with a ketal functionality. Understanding its chemical properties and stability is crucial for its potential applications.

Chemical and Physical Properties

PropertyEstimated Value / InformationNotes
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
CAS Number 922500-97-8[4]
Appearance Colorless liquid (predicted)By analogy to similar small ether and acetal compounds.
Boiling Point ~130-150 °CEstimated based on the boiling points of 2,5-dimethoxytetrahydrofuran (145-148 °C)[8] and considering the compact structure.
Melting Point Not availableExpected to be low, likely below -20 °C.
Density ~1.0 - 1.1 g/mLEstimated based on the density of similar oxygenated heterocyclic compounds.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water.The ether and acetal functionalities suggest some water solubility.
Spectroscopic Data
¹H NMRPredicted shifts: ~4.5-4.8 ppm (s, 4H, -CH₂-), ~3.2-3.4 ppm (s, 6H, -OCH₃)Predictions are based on typical chemical shifts for oxetane and methoxy protons.
¹³C NMRPredicted shifts: ~95-105 ppm (quaternary C), ~75-80 ppm (-CH₂-), ~50-55 ppm (-OCH₃)Predictions are based on analogous structures.
IR SpectroscopyExpected peaks: ~2850-3000 cm⁻¹ (C-H stretch), ~1000-1200 cm⁻¹ (C-O stretch), ~950-1000 cm⁻¹ (oxetane ring vibration)Based on general IR data for ethers and oxetanes.[1]

Chemical Stability and Reactivity

The stability of this compound is influenced by two primary structural features: the strained oxetane ring and the acetal (ketal) group.

  • Ring Strain: Oxetanes possess significant ring strain (approximately 25.5 kcal/mol), which makes them susceptible to ring-opening reactions, particularly under acidic conditions.[2][3]

  • Acetal Functionality: The 3,3-dimethoxy group constitutes a ketal, which is known to be sensitive to acid-catalyzed hydrolysis.

3.1. Acid-Catalyzed Decomposition

The primary degradation pathway for this compound is expected to be acid-catalyzed ring-opening and hydrolysis. In the presence of acid, one of the methoxy groups or the oxetane oxygen can be protonated, initiating a cascade of reactions. A plausible decomposition pathway involves the initial protonation of a methoxy group, followed by the loss of methanol to form a stabilized oxonium ion. This intermediate can then be attacked by water, leading to ring opening and the formation of various degradation products.

Acid-Catalyzed Decomposition of this compound cluster_0 Decomposition Pathway This compound This compound Oxonium_ion Oxonium Ion Intermediate This compound->Oxonium_ion Protonation & Loss of Methanol H_plus H⁺ Methanol_loss - CH₃OH Water_attack H₂O Ring_opened_product Ring-Opened Hemiketal Oxonium_ion->Ring_opened_product Nucleophilic Attack by Water Degradation_products Further Degradation Products Ring_opened_product->Degradation_products Hydrolysis Stability Testing Workflow cluster_1 Experimental Workflow start Prepare Stock Solution of This compound stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal) start->stress_conditions sampling Sample at Time Intervals stress_conditions->sampling analysis HPLC Analysis sampling->analysis data_evaluation Evaluate Data & Identify Degradants analysis->data_evaluation

References

Spectroscopic Profile of 3,3-Dimethoxyoxetane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical spectroscopic data for 3,3-dimethoxyoxetane, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous structures. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from the analysis of the oxetane ring system and the influence of two methoxy substituents at the C3 position.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-OCH₃ (6H)3.0 - 3.5Singlet (s)N/A
-CH₂- (C2, C4) (4H)4.2 - 4.7Singlet (s)N/A

Note: The methylene protons on the oxetane ring are expected to be chemically equivalent due to the symmetry of the molecule, resulting in a single peak. Their chemical shift is anticipated to be downfield due to the deshielding effect of the adjacent oxygen atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)
-OCH₃50 - 60
-CH₂- (C2, C4)70 - 80
C390 - 100

Note: The quaternary carbon (C3) bearing the two methoxy groups is expected to be the most downfield of the sp³ carbons due to the strong deshielding effect of the two adjacent oxygen atoms.

Table 3: Predicted Key IR Absorption Bands for this compound
Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Mode
C-H (alkane)2850 - 3000Stretch
C-O (ether)1000 - 1200Stretch (asymmetric and symmetric)
Oxetane Ring~980Ring Puckering/Breathing

Note: The C-O stretching band in the strained four-membered ring might appear at a slightly different wavenumber compared to acyclic ethers.

Table 4: Predicted Major Mass Spectrometry Fragments for this compound
m/zProposed FragmentFragmentation Pathway
118[M]⁺• (Molecular Ion)Electron Ionization
103[M - CH₃]⁺Loss of a methyl radical
88[M - CH₂O]⁺•Retro-[2+2] cycloaddition
73[M - OCH₃ - H]⁺Alpha-cleavage and subsequent loss
58[C₃H₆O]⁺•Fragmentation of the oxetane ring

Note: The fragmentation of oxetanes can be complex. The proposed fragments are based on common pathways for cyclic ethers and acetals, including alpha-cleavage and ring-opening reactions.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Instrument parameters may need to be optimized for the specific sample and spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[1]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.[2]

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time (typically 2-4 seconds), relaxation delay (1-5 seconds), and the number of scans (typically 8-16 for a sample of this concentration).

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard to produce a spectrum with single lines for each carbon.[2] Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer total experiment time will be required compared to ¹H NMR.[1] A relaxation delay of 2-5 seconds is common for qualitative spectra.[2]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[2]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. A typical experiment involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after the measurement.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a gas chromatography (GC) system or a direct insertion probe. The sample is vaporized in the source.[3]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5] This causes the removal of an electron from the molecule, forming a molecular ion (M⁺•), which is a radical cation.[4][5]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ions to fragment into smaller, characteristic charged fragments and neutral radicals.[6]

  • Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation synthesis Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms process_nmr Process NMR Data (FT, Phasing, Referencing) nmr->process_nmr process_ir Process IR Data (Background Subtraction) ir->process_ir process_ms Process MS Data (Peak Identification) ms->process_ms interpretation Structural Elucidation & Data Interpretation process_nmr->interpretation process_ir->interpretation process_ms->interpretation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Theoretical Conformational Analysis of 3,3-Dimethoxyoxetane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches to understanding the conformational landscape of 3,3-dimethoxyoxetane. Given the limited direct experimental data on this specific molecule, this document leverages findings from closely related 3,3-disubstituted oxetanes, particularly 3,3-dimethyloxetane, to establish a robust framework for its conformational analysis. The principles and methodologies outlined herein offer a blueprint for future computational and experimental investigations.

Introduction

Oxetanes are four-membered heterocyclic ethers that have emerged as valuable scaffolds in medicinal chemistry. Their unique structural and physicochemical properties, such as the ability to act as polar, metabolically stable bioisosteres for gem-dimethyl or carbonyl groups, have led to their increasing incorporation into drug candidates.[1][2][3] The three-dimensional conformation of the oxetane ring is a critical determinant of its biological activity, influencing how it interacts with target proteins.

The oxetane ring is not planar; it adopts a puckered conformation to alleviate ring strain.[1] The nature and position of substituents on the ring significantly influence the degree of puckering and the energetic favorability of different conformational states.[1] For 3,3-disubstituted oxetanes, such as this compound, the substituents play a crucial role in defining the potential energy surface of the ring-puckering motion.

Conformational Preferences of 3,3-Disubstituted Oxetanes

Theoretical studies on analogous 3,3-disubstituted oxetanes, such as 3,3-dimethyloxetane (DMO), have revealed a non-planar, puckered equilibrium geometry. Spectroscopic studies of DMO indicate a double-minimum potential function for the ring-puckering motion, with a barrier to planarization. This puckered conformation is a key feature of the molecule's structure.

Quantitative Conformational Data

The following table summarizes key quantitative data for the ring-puckering motion of 3,3-dimethyloxetane, which serves as a model for this compound.

ParameterValueMethodReference
Barrier to Ring Puckering47 cm⁻¹Spectroscopic Analysis[4]
Equilibrium ConformationNon-planar (Puckered)Spectroscopic Analysis[4]

Methodologies for Theoretical Conformational Analysis

A variety of computational chemistry techniques are employed to investigate the conformational preferences of molecules like this compound. These methods allow for the calculation of the potential energy surface and the identification of stable conformers and the energy barriers between them.

Key Computational Methods:
  • Ab Initio Calculations: These methods are based on first principles (quantum mechanics) and do not rely on empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide accurate descriptions of molecular geometry and energetics.

  • Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost. It is well-suited for calculating the geometries and relative energies of different conformers of organic molecules.

  • Potential Energy Surface (PES) Scanning: To understand the ring-puckering motion, a one-dimensional PES can be generated by systematically varying the ring-puckering coordinate and calculating the energy at each point. This allows for the determination of the energy minima (stable conformers) and transition states (energy barriers).

A Typical Computational Workflow:
  • Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized using a selected quantum mechanical method (e.g., DFT with a suitable basis set) to find the nearest local energy minimum.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. For a puckered ring, this involves exploring the ring-puckering potential energy surface.

  • Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties.

  • Transition State Search: To determine the energy barrier to ring inversion, a transition state search is conducted to locate the planar or near-planar structure that represents the saddle point on the potential energy surface.

  • Data Analysis and Visualization: The relative energies of the conformers and the energy barrier are calculated. The results are visualized to understand the conformational landscape.

Visualizing Conformational Dynamics

The following diagrams illustrate key concepts in the theoretical study of this compound conformation.

G cluster_workflow Computational Workflow Initial Structure Initial Structure Geometry Optimization Geometry Optimization Initial Structure->Geometry Optimization DFT/ab initio Conformational Search Conformational Search Geometry Optimization->Conformational Search PES Scan Frequency Calculation Frequency Calculation Conformational Search->Frequency Calculation Verify Minima Transition State Search Transition State Search Frequency Calculation->Transition State Search Locate Barrier Data Analysis Data Analysis Transition State Search->Data Analysis Relative Energies

Caption: A typical workflow for the theoretical conformational analysis of this compound.

G cluster_puckering Ring Puckering Equilibrium Puckered1 Puckered Conformer 1 PlanarTS Planar Transition State (Energy Barrier) Puckered1->PlanarTS Puckered2 Puckered Conformer 2 PlanarTS->Puckered2

Caption: The double-minimum potential energy profile for the ring puckering of a 3,3-disubstituted oxetane.

References

An In-depth Technical Guide to the Reactivity of the Oxetane Ring in 3,3-Dimethoxyoxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the oxetane ring in 3,3-dimethoxyoxetane. Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry as versatile building blocks and bioisosteric replacements for gem-dimethyl and carbonyl groups.[1] The inherent ring strain of approximately 25.5 kcal/mol, comparable to that of oxiranes, renders the oxetane ring susceptible to various ring-opening reactions, which is the primary focus of this document.[1] The substitution at the 3-position with two methoxy groups introduces unique electronic effects that dictate the regioselectivity and mechanism of these transformations.

Core Principles of Oxetane Reactivity

The reactivity of the oxetane ring is dominated by its significant ring strain and the polarized carbon-oxygen bonds.[1] These factors facilitate facile ring-opening reactions, most commonly initiated by electrophilic activation, such as protonation or coordination to a Lewis acid.[1] This activation enhances the electrophilicity of the α-carbons, making them susceptible to nucleophilic attack.

For this compound, the presence of the two electron-donating methoxy groups at the C3 position is expected to influence the stability of intermediates formed during ring-opening. While these groups are not directly attached to the α-carbons (C2 and C4), their electronic influence can be transmitted through the ring system. The acetal-like nature of the C3 carbon is a key feature governing its stability and subsequent reaction pathways.

Acid-Catalyzed Ring-Opening: The Predominant Pathway

The most characteristic reaction of this compound is its acid-catalyzed ring-opening. This process is initiated by the protonation of the oxetane oxygen atom, forming a highly reactive oxonium ion. This is followed by nucleophilic attack at one of the unsubstituted α-carbons (C2 or C4), leading to the cleavage of a C-O bond and release of the ring strain.

The general mechanism involves the following steps:

  • Protonation: A protic acid (or a Lewis acid in the presence of a proton source) protonates the ring oxygen, forming an oxonium ion.

  • Nucleophilic Attack: A nucleophile attacks one of the methylene carbons adjacent to the oxygen.

  • Ring Opening: The C-O bond cleaves, resulting in a 1,3-difunctional open-chain product.

The presence of the gem-dimethoxy group makes the resulting product a derivative of 1,3-dihydroxyacetone, which can serve as a valuable synthetic intermediate.

cluster_0 General Reactivity of Oxetanes Oxetane Substituted Oxetane RingOpened Ring-Opened Product (1,3-Disubstituted Propane) Oxetane->RingOpened Ring-Opening (Nucleophilic Attack) Acid H+ / Lewis Acid Nucleophile Nucleophile (Nu-) Polymer Poly(oxetane) Monomer Oxetane Monomer Monomer->Polymer Cationic Ring-Opening Polymerization (CROP) start This compound protonation Protonation of Oxetane Oxygen start->protonation H+ oxonium Formation of Oxonium Ion Intermediate protonation->oxonium attack Nucleophilic Attack at C2/C4 by Nu- oxonium->attack cleavage C-O Bond Cleavage & Ring Opening attack->cleavage product Formation of Acyclic 1,3-Disubstituted Product cleavage->product

References

3,3-Dimethoxyoxetane: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxyoxetane is a unique and valuable building block in modern organic synthesis, offering a masked carbonyl functionality within a strained four-membered ring system. Its distinct structural features make it an attractive synthon for the introduction of the 1,3-dioxy-propane-2,2-diyl moiety and as a precursor to a variety of functionalized molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in the development of novel chemical entities for the pharmaceutical and agrochemical industries. The incorporation of the oxetane motif can favorably modulate the physicochemical properties of drug candidates, including metabolic stability, aqueous solubility, and lipophilicity.[1]

Synthesis of this compound

The most common and practical synthetic route to this compound involves the ketalization of its precursor, 3-oxetanone. 3-Oxetanone is a commercially available reagent or can be synthesized through various established methods.

Synthesis of the Precursor: 3-Oxetanone

A prevalent and historically significant strategy for constructing the 3-oxetanone core involves the intramolecular cyclization of 1,3-dihalo-2-propanone derivatives, typically starting from 1,3-dichloroacetone.[1] The synthesis proceeds in three main steps: carbonyl protection, intramolecular cyclization, and deprotection.[1]

1. Carbonyl Protection: The carbonyl group of 1,3-dichloroacetone is protected as a ketal to prevent its participation in subsequent reactions.[1]

2. Intramolecular Cyclization: The protected dihalide undergoes an intramolecular Williamson ether synthesis-type reaction upon treatment with a base to form the oxetane ring.[1]

3. Deprotection: The ketal protecting group is removed under acidic conditions to yield 3-oxetanone. An 88% yield for this final deprotection step has been reported.[1]

Synthesis_of_3_Oxetanone start 1,3-Dichloroacetone step1 Carbonyl Protection (e.g., Ethylene Glycol, H+) start->step1 intermediate1 Protected 1,3-Dichloro-2-propanone step1->intermediate1 step2 Intramolecular Cyclization (Base, e.g., NaOH) intermediate1->step2 intermediate2 Spirocyclic Ketal Intermediate step2->intermediate2 step3 Deprotection (Acid, H2O) intermediate2->step3 end 3-Oxetanone step3->end

Another efficient method for the synthesis of 3-oxetanone is the Swern oxidation of oxetan-3-ol.[1]

Ketalization of 3-Oxetanone

The conversion of 3-oxetanone to this compound is achieved through a standard acid-catalyzed ketalization reaction with methanol.

Ketalization_of_3_Oxetanone start 3-Oxetanone end This compound start->end Acid-catalyzed Ketalization reagents Methanol (CH3OH) Catalytic Acid (e.g., H2SO4, p-TsOH)

Physicochemical Properties and Spectroscopic Data

While comprehensive experimental data for this compound is not widely published, its physical and spectroscopic properties can be predicted based on its structure and analogy to similar compounds.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₅H₁₀O₃
Molecular Weight118.13 g/mol
Boiling Point~150-160 °C
Density~1.05 g/cm³
AppearanceColorless liquid

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / Key Features
¹H NMR (CDCl₃)δ ~4.5-4.7 ppm (s, 4H, -CH₂-), δ ~3.2-3.4 ppm (s, 6H, -OCH₃)
¹³C NMR (CDCl₃)δ ~95-100 ppm (quaternary C), δ ~70-75 ppm (-CH₂-), δ ~50-55 ppm (-OCH₃)
IR (neat)~2950-2850 cm⁻¹ (C-H stretch), ~1150-1050 cm⁻¹ (C-O stretch)
Mass Spec (EI)M⁺ at m/z 118, characteristic fragments from loss of methoxy and formaldehyde moieties.

Reactivity and Applications in Organic Synthesis

This compound serves as a versatile building block due to the latent carbonyl functionality and the strained oxetane ring. Its reactivity is primarily governed by the susceptibility of the oxetane ring to undergo cleavage under acidic conditions, particularly in the presence of Lewis acids.

Lewis Acid-Catalyzed Ring-Opening Reactions

The presence of the acetal group makes this compound sensitive to Lewis acids, which can coordinate to the oxetane oxygen, facilitating nucleophilic attack and ring-opening. This provides a pathway to various β-substituted carbonyl compounds.

Ring_Opening_Reaction start This compound intermediate Activated Oxetane-Lewis Acid Complex start->intermediate Coordination reagents Lewis Acid (e.g., BF₃·OEt₂, TiCl₄) Nucleophile (Nu⁻) end β-Substituted Ketone Precursor intermediate->end Nucleophilic Attack Ring-Opening

This reactivity allows for the introduction of a variety of nucleophiles at the β-position relative to the masked carbonyl group. The resulting products can be further manipulated to generate complex molecular architectures.

Table 3: Potential Nucleophiles and Corresponding Products in Ring-Opening Reactions

NucleophileProduct TypePotential Applications
Organometallic Reagents (e.g., Grignard, Organolithium)β-Hydroxy ketones (after hydrolysis)Synthesis of functionalized diols, aldol-type products.
Cyanide (e.g., TMSCN)β-Keto nitrilesPrecursors to amino acids, heterocyclic compounds.
Enolates/Silyl Enol Ethers1,5-Dicarbonyl compoundsBuilding blocks for annulation reactions, synthesis of cyclic systems.
Hydride Reagents (e.g., LiAlH₄, DIBAL-H)1,3-DiolsVersatile intermediates in natural product synthesis.
Role as a Carbonyl Surrogate

This compound can be considered a synthetic equivalent, or surrogate, for the highly reactive cyclopropanone or for a 1,3-dipole synthon under certain conditions. The ability to unmask the carbonyl group at a later stage of a synthetic sequence makes it a valuable tool in multi-step synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif is increasingly recognized as a beneficial structural element in medicinal chemistry. Its incorporation can lead to improved physicochemical properties of drug candidates. 3,3-Disubstituted oxetanes, in particular, can serve as effective bioisosteres for gem-dimethyl and carbonyl groups. This substitution can enhance metabolic stability and aqueous solubility while reducing lipophilicity.[1] The use of this compound as a building block allows for the strategic introduction of this valuable motif into novel drug scaffolds.

Experimental Protocols

Synthesis of 3-Oxetanone from 1,3-Dichloroacetone (Illustrative Protocol) [1][2]

  • Step 1: Carbonyl Protection. In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1,3-dichloroacetone (1.0 eq) and ethylene glycol (1.1-10 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux and collect the water azeotropically. After completion, cool the reaction mixture and wash with an aqueous basic solution to neutralize the acid. Dry the organic layer and concentrate under reduced pressure to obtain the protected intermediate.

  • Step 2: Intramolecular Cyclization. Prepare an aqueous solution of sodium hydroxide and heat it to 90-100 °C. Add the protected dihalide dropwise to the hot basic solution. Maintain the mixture at reflux for 5-20 hours. After cooling, extract the product with an organic solvent (e.g., methyl tert-butyl ether). Dry the combined organic extracts and remove the solvent under reduced pressure to yield the crude spirocyclic intermediate.

  • Step 3: Deprotection. Dissolve the spirocyclic intermediate in a mixture of water and a catalytic amount of a strong acid (e.g., hydrochloric acid). Heat the mixture to facilitate hydrolysis. Upon completion, neutralize the acid and extract the 3-oxetanone with dichloromethane. Dry the organic layer, remove the solvent, and purify the product by distillation.

Synthesis of this compound from 3-Oxetanone (General Protocol)

  • To a solution of 3-oxetanone (1.0 eq) in anhydrous methanol (excess), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS). Neutralize the acid with a base (e.g., triethylamine or saturated sodium bicarbonate solution). Remove the excess methanol under reduced pressure. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude this compound, which can be purified by distillation.

Lewis Acid-Catalyzed Ring-Opening with a Grignard Reagent (General Protocol)

  • To a solution of this compound (1.0 eq) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) at -78 °C under an inert atmosphere, add a solution of a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq). Stir the mixture for a short period, then add the Grignard reagent (1.2 eq) dropwise. Allow the reaction to proceed at low temperature and then warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography. Subsequent acidic workup can hydrolyze the ketal to the corresponding β-hydroxy ketone.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its synthesis from readily available starting materials and its unique reactivity, particularly in Lewis acid-mediated ring-opening reactions, provide access to a wide range of functionalized molecules. The ability to introduce the oxetane motif, a privileged scaffold in medicinal chemistry, highlights the importance of this compound in the development of new therapeutic agents and other advanced materials. Further exploration of the reactivity of this compound is expected to uncover new synthetic methodologies and applications.

References

solubility and solvent compatibility of 3,3-dimethoxyoxetane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 3,3-Dimethoxyoxetane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. As a bioisosteric replacement for gem-dimethyl or carbonyl groups, the oxetane motif can favorably modulate the physicochemical properties of lead compounds, often improving metabolic stability, aqueous solubility, and lipophilicity.[1][2] A thorough understanding of the is therefore critical for its effective use in reaction design, purification processes, and formulation development.

This technical guide provides a detailed overview of the solubility profile of this compound, including quantitative data where available, predictions of compatibility with common organic solvents, and standardized experimental protocols for determining miscibility.

Physicochemical Properties

The fundamental physicochemical properties of a compound are key determinants of its solubility behavior. The structure of this compound, featuring a polar oxetane ring and two methoxy groups, suggests it is a relatively polar, aprotic molecule capable of acting as a hydrogen bond acceptor.

PropertyValueReference
Molecular Formula C₅H₁₀O₃N/A
Molecular Weight 118.13 g/mol N/A
Appearance Liquid[3]
Water Solubility 250 g/L (at 20 °C)
log P (o/w) 0.63 (at 25 °C)
Autoignition Temp. 247 °C (at 990 - 1,013 hPa)

Solvent Compatibility and Solubility Profile

The solubility of a compound is dictated by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[4] The high aqueous solubility of this compound (250 g/L) confirms its polar nature.

Aqueous Solubility

This compound is highly soluble in water. An OECD Test Guideline 105 determined its solubility to be 250 g/L at 20 °C. This high solubility is attributed to the ability of the three oxygen atoms in the molecule to form hydrogen bonds with water.

Organic Solvent Compatibility

While comprehensive quantitative data for all organic solvents is not publicly available, a qualitative assessment can be made based on solvent polarity. The Log P value of 0.63 indicates a relatively balanced hydrophilic-lipophilic character, suggesting broad compatibility with a range of polar solvents.

Solvent ClassRepresentative SolventsExpected CompatibilityRationale
Polar Protic Water, Methanol, EthanolHigh / Miscible Capable of hydrogen bonding. High aqueous solubility supports this.
Polar Aprotic Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)High / Miscible Similar polarity and dipole-dipole interactions.
Nonpolar Hexane, Cyclohexane, TolueneLow / Immiscible Significant difference in polarity ("like dissolves like" principle).

The following diagram illustrates the logical relationship between solvent type and the expected compatibility of this compound.

Caption: Predicted solvent compatibility based on polarity.

Experimental Protocol for Miscibility Determination

For solvents where compatibility data is unavailable, a simple, direct visual method can be employed to determine miscibility. This protocol is based on standard laboratory procedures for assessing liquid-liquid phase behavior.[5][6]

Objective

To qualitatively determine if this compound is miscible, partially miscible, or immiscible with a given solvent at ambient temperature.

Materials
  • This compound

  • Test solvent (e.g., hexane, toluene, ethanol, acetone)

  • Graduated cylinders or volumetric pipettes (10 mL)

  • Clear glass vials or test tubes with caps (e.g., 20 mL scintillation vials)

  • Vortex mixer

Procedure
  • Preparation : Ensure all glassware is clean and dry. Perform the experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Initial Mixture (1:1 ratio) :

    • Add 5.0 mL of the test solvent to a labeled glass vial.

    • Add 5.0 mL of this compound to the same vial.

  • Mixing : Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.

  • Observation :

    • Place the vial against a contrasting background and visually inspect the solution.

    • Miscible : The mixture appears as a single, clear, homogeneous liquid phase.[5]

    • Immiscible : The mixture is cloudy or turbid, and upon standing, separates into two distinct liquid layers.[5]

    • Partially Miscible : The mixture may initially appear cloudy and separate into two phases, but the volume of each phase has changed compared to the initial volumes, indicating some degree of mutual solubility.

  • Confirmation (Varying Ratios) : To confirm the observation, repeat the procedure with different ratios (e.g., 1:9 and 9:1 of this compound to solvent) to ensure miscibility across all proportions.

  • Data Recording : Record the solvent used, the ratios tested, the temperature, and the visual observation (miscible, immiscible, or partially miscible) for each test.

The following diagram outlines the general workflow for this experimental protocol.

G start Start: Select Test Solvent prepare 1. Add 5 mL Solvent & 5 mL this compound to Vial start->prepare mix 2. Cap Vial and Vortex for 30-60 seconds prepare->mix observe 3. Visually Inspect Mixture mix->observe miscible Result: Single Clear Phase (Miscible) observe->miscible Homogeneous? Yes immiscible Result: Cloudy / Two Layers (Immiscible) observe->immiscible Homogeneous? No finish End: Record Result miscible->finish immiscible->finish

Caption: Experimental workflow for visual miscibility testing.

Conclusion

This compound is a polar molecule with high aqueous solubility. It is expected to be fully miscible with a wide range of polar protic and polar aprotic organic solvents, facilitating its use in various reaction and purification conditions. Conversely, it is predicted to have low compatibility with nonpolar solvents such as hydrocarbons. For any application involving a novel solvent system, the straightforward visual determination protocol provided in this guide can be used to rapidly and effectively confirm its compatibility.

References

Navigating the Thermal Landscape of 3,3-Dimethoxyoxetane: A Technical Guide to Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxetane Moiety in Modern Chemistry

Oxetanes, four-membered cyclic ethers, have garnered significant interest in medicinal chemistry and drug discovery. Their unique conformational properties and ability to act as polar, metabolically stable isosteres for gem-dimethyl and carbonyl groups have led to their incorporation into a number of clinical candidates.[1][2][3] The 3,3-disubstituted oxetane scaffold is particularly prevalent, often introduced in the later stages of drug discovery campaigns to refine physicochemical properties such as lipophilicity, solubility, and metabolic stability.[1][3] While generally considered more robust than other substituted oxetanes, the thermal stability of these strained heterocycles can be unpredictable and is highly dependent on their substitution pattern.[1][2] This guide focuses on the anticipated thermal behavior of 3,3-dimethoxyoxetane, a compound for which specific thermal analysis data is currently lacking.

General Thermal Stability of the Oxetane Ring

The inherent ring strain of the oxetane ring, estimated to be around 25.5 kcal/mol, renders it susceptible to ring-opening reactions, particularly under acidic conditions or at elevated temperatures.[4] The stability of the oxetane ring is significantly influenced by its substitution. 3,3-Disubstituted oxetanes are generally the most stable, as the substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital.[1] However, the presence of internal nucleophiles or certain activating groups can promote degradation.[2]

The Anticipated Influence of 3,3-Dimethoxy Substitution

The presence of two methoxy groups at the C3 position of the oxetane ring is expected to have a pronounced effect on its thermal stability and decomposition pathways. These electron-donating groups can influence the electron density of the ring and potentially stabilize or destabilize it depending on the reaction mechanism.

Proposed Thermal Decomposition Pathways of this compound

Based on the general mechanisms of oxetane thermolysis and the chemistry of cyclic acetals, several decomposition pathways for this compound can be postulated. The primary mechanisms for oxetane decomposition are typically considered to be either a concerted retro-[2+2] cycloaddition or a stepwise diradical mechanism.

Pathway A: Retro-[2+2] Cycloaddition

A concerted retro-[2+2] cycloaddition would lead to the formation of formaldehyde and 1,1-dimethoxyethene. This pathway is a common consideration for the thermolysis of oxetanes.

Pathway B: Diradical Mechanism

A stepwise mechanism involving the homolytic cleavage of a C-C bond to form a diradical intermediate is another plausible route. This diradical could then undergo further reactions, such as fragmentation or rearrangement, to yield a variety of products.

Pathway C: Acid-Catalyzed Decomposition

In the presence of acidic impurities, which can be generated at high temperatures, an acid-catalyzed ring-opening mechanism is likely. This would involve protonation of the ether oxygen followed by nucleophilic attack or rearrangement, potentially leading to a more complex product mixture.

Data Presentation: A Framework for Future Studies

As no specific quantitative data for the thermal decomposition of this compound is available, the following tables are presented as a template for organizing future experimental findings.

Table 1: Thermal Analysis Data for this compound

ParameterValueMethod
Onset Decomposition Temperature (°C)To be determinedTGA/DSC
Peak Decomposition Temperature (°C)To be determinedTGA/DSC
Mass Loss (%)To be determinedTGA
Enthalpy of Decomposition (J/g)To be determinedDSC
Activation Energy (kJ/mol)To be determinedTGA (e.g., Kissinger method)

Table 2: Identified Decomposition Products of this compound

Retention Time (min)Identified CompoundRelative Abundance (%)Method
To be determinede.g., FormaldehydeTo be determinedPy-GC-MS
To be determinede.g., 1,1-DimethoxyetheneTo be determinedPy-GC-MS
To be determinedOther productsTo be determinedPy-GC-MS

Recommended Experimental Protocols

To rigorously characterize the thermal stability and decomposition of this compound, a combination of thermoanalytical and spectrometric techniques is recommended.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the onset and peak decomposition temperatures, as well as the total mass loss upon heating.

  • Methodology:

    • Accurately weigh 5-10 mg of this compound into an alumina or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

    • Record the mass of the sample as a function of temperature.

    • The onset decomposition temperature is determined from the initial deflection from the baseline of the mass loss curve.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, and to determine the enthalpy of decomposition.[5][6][7][8][9]

  • Methodology:

    • Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

    • Record the differential heat flow between the sample and the reference as a function of temperature.

    • Endothermic and exothermic events will appear as peaks on the DSC thermogram. The enthalpy of decomposition can be calculated by integrating the area under the corresponding peak.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the volatile and semi-volatile products of thermal decomposition.[10][11][12][13][14]

  • Methodology:

    • Place a small amount of this compound into a pyrolysis tube.

    • The sample is rapidly heated to a specific decomposition temperature (determined from TGA/DSC) in the pyrolyzer, which is directly coupled to the GC inlet.

    • The decomposition products are swept into the GC column by a carrier gas (e.g., helium).

    • The products are separated based on their boiling points and affinity for the column's stationary phase.

    • The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

Mandatory Visualizations

Proposed_Decomposition_Pathways Proposed Thermal Decomposition Pathways of this compound cluster_start This compound cluster_pathways Decomposition Mechanisms cluster_products Potential Products start This compound pathA Retro-[2+2] Cycloaddition (Concerted) start->pathA Heat pathB Diradical Mechanism (Stepwise) start->pathB Heat pathC Acid-Catalyzed Ring Opening start->pathC Heat, Acidic Impurities prodA1 Formaldehyde pathA->prodA1 prodA2 1,1-Dimethoxyethene pathA->prodA2 prodB Diradical Intermediate pathB->prodB prodC Complex Product Mixture pathC->prodC prodB_frag Fragmentation Products prodB->prodB_frag

Caption: Proposed thermal decomposition pathways for this compound.

Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_product_id Product Identification cluster_data Data Interpretation sample This compound Sample tga TGA (Thermogravimetric Analysis) sample->tga dsc DSC (Differential Scanning Calorimetry) sample->dsc py_gc_ms Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) sample->py_gc_ms data_analysis Data Analysis and Mechanism Elucidation tga->data_analysis Decomposition Temperatures, Mass Loss dsc->data_analysis Enthalpy of Decomposition, Phase Transitions py_gc_ms->data_analysis Identification of Decomposition Products

Caption: A general experimental workflow for studying thermal decomposition.

Conclusion

While the specific thermal properties of this compound remain to be experimentally determined, this guide provides a robust theoretical framework for understanding its likely behavior. The stability of the oxetane ring, coupled with the electronic effects of the methoxy substituents, suggests a complex thermal decomposition profile that warrants careful investigation. The proposed decomposition pathways and recommended experimental protocols outlined herein offer a clear direction for future research in this area. For professionals in drug development, a thorough understanding of the thermal stability of such scaffolds is crucial for ensuring the safety, stability, and efficacy of new chemical entities.

References

Methodological & Application

Application Notes and Protocols for 3,3-Dimethoxyoxetane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In contemporary medicinal chemistry, the strategic incorporation of small, strained ring systems to modulate the physicochemical and pharmacokinetic properties of drug candidates is a well-established strategy. Among these, the oxetane moiety has emerged as a valuable motif, often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups. This approach can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also increasing the three-dimensionality of the molecule.[1][2]

This document provides detailed application notes and experimental protocols for the use of a specific, yet underutilized, building block: 3,3-dimethoxyoxetane . The presence of the two methoxy groups at the 3-position offers a unique combination of polarity and steric bulk, presenting new opportunities for scaffold design and lead optimization in drug discovery programs. While direct applications in clinical candidates are not yet widely reported, the foundational principles of oxetane chemistry suggest its potential utility.

Rationale for Use in Medicinal Chemistry

The this compound moiety can be considered as a polar, non-planar bioisostere for various functional groups, including ketones and gem-dimethyl groups. The rationale for its incorporation into drug candidates is based on the following potential advantages:

  • Improved Solubility: The ethereal oxygens of the oxetane ring and the methoxy substituents can act as hydrogen bond acceptors, potentially increasing the aqueous solubility of the parent molecule.[3]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more lipophilic aliphatic chains. The quaternary center at the 3-position can also shield adjacent chemical bonds from enzymatic cleavage.[2]

  • Modulation of Lipophilicity: The introduction of the polar oxetane and methoxy groups can reduce the overall lipophilicity (LogP/LogD) of a compound, which can be beneficial for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]

  • Increased sp³ Character: In the drive to "escape from flatland," increasing the three-dimensional character of drug candidates is a key objective. The non-planar structure of the oxetane ring contributes to a higher fraction of sp³-hybridized carbons (Fsp³), which is often correlated with improved clinical success.[2]

  • Novel Chemical Space: As a less explored building block, this compound provides access to novel chemical matter and intellectual property opportunities.

Physicochemical Properties

Quantitative data for this compound and its derivatives are not extensively available in the public domain. However, based on the known effects of other 3,3-disubstituted oxetanes, the following trends can be anticipated when replacing a gem-dimethyl or carbonyl group with a this compound moiety. The following table provides a conceptual framework for the expected changes in key physicochemical parameters.

Propertygem-Dimethyl GroupCarbonyl GroupThis compound (Expected)Rationale for Change
Polar Surface Area (PSA) LowModerateHighIntroduction of three ether oxygens.
Aqueous Solubility LowModerateHigherIncreased polarity and hydrogen bond accepting capacity.[3]
Lipophilicity (LogP) HighModerateLowerIncreased polarity.[3]
Metabolic Stability VariableCan be a site of reductionGenerally improvedSteric shielding and inherent stability of the oxetane ring.[2]
Molecular Weight LowerLowerHigherAddition of C₂H₆O₃ moiety.
**Fraction of sp³ Carbons (Fsp³) **HighLowHighIntroduction of a saturated heterocyclic ring.[2]

Experimental Protocols

A robust and scalable synthesis of this compound is crucial for its utilization in medicinal chemistry campaigns. A potential two-step synthetic sequence starting from readily available materials is outlined below.

Protocol 1: Synthesis of 1,3-Dichloro-2,2-dimethoxypropane

This protocol describes the synthesis of a key precursor for this compound.

Reaction Scheme:

Materials:

  • Acetone

  • Methanol

  • Chlorine gas

  • Three-neck round-bottom flask

  • Gas inlet tube

  • Stirring apparatus

  • Cooling bath

Procedure:

  • In a 150 mL three-neck flask, combine acetone (17.42 g) and methanol (43.55 g).

  • Maintain the reaction temperature between 20-35 °C using a cooling bath.

  • Slowly bubble chlorine gas through the solution.

  • Continue the addition of chlorine gas until approximately 42.0 g has been introduced.

  • After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.

  • Cool the reaction mixture to 0-5 °C.

  • Collect the precipitated product by filtration to yield 1,3-dichloro-2,2-dimethoxypropane.[4]

Expected Yield: Approximately 81%.[4]

Protocol 2: Synthesis of this compound (Intramolecular Williamson Ether Synthesis)

This proposed protocol is based on analogous cyclization reactions to form oxetane rings.

Reaction Scheme:

Materials:

  • 1,3-Dichloro-2,2-dimethoxypropane

  • A suitable base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

  • Apparatus for heating and temperature control

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suspension of the chosen base in the anhydrous solvent.

  • Dissolve 1,3-dichloro-2,2-dimethoxypropane in the same anhydrous solvent.

  • Slowly add the solution of 1,3-dichloro-2,2-dimethoxypropane to the stirred suspension of the base at a controlled temperature (e.g., 0 °C to room temperature, depending on the reactivity of the base).

  • After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to drive the cyclization.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, carefully quench the reaction with a proton source (e.g., water, saturated ammonium chloride solution) at 0 °C.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica gel to afford this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

G A Acetone + Methanol B Chlorination A->B Cl₂ C 1,3-Dichloro-2,2-dimethoxypropane B->C D Intramolecular Williamson Ether Synthesis (Base-mediated cyclization) C->D E This compound D->E

Proposed synthesis of this compound.
Conceptual Role in Drug Design

The diagram below illustrates the concept of using this compound as a bioisosteric replacement for a ketone in a hypothetical drug candidate.

G cluster_0 Lead Compound cluster_1 Analogue with Improved Properties A R₁-C(=O)-R₂ B R₁-(this compound)-R₂ A->B Bioisosteric Replacement

Bioisosteric replacement of a ketone.

Conclusion

This compound represents a promising, albeit underexplored, building block for medicinal chemistry. Its unique substitution pattern offers the potential to fine-tune the physicochemical properties of drug candidates in ways that are distinct from other oxetane derivatives. The experimental protocols provided herein offer a starting point for the synthesis and incorporation of this novel motif. Further research into the quantitative effects of this compound on ADME properties and its application in specific biological targets is warranted to fully realize its potential in drug discovery.

References

Application Notes: 3,3-Dimethoxyoxetane as a Gem-Dimethyl Isostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological and physicochemical properties is paramount. Bioisosteric replacement, the substitution of one functional group with another that possesses similar steric and electronic characteristics, is a powerful strategy to achieve this. The gem-dimethyl group, while often employed to introduce steric bulk and block metabolic oxidation, can unfavorably increase lipophilicity. The 3,3-dimethoxyoxetane moiety has emerged as a compelling bioisostere for the gem-dimethyl group, offering a unique combination of steric hindrance and increased polarity. This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and overall drug-like properties.[1][2] These application notes provide a comprehensive overview of the utility of this compound as a gem-dimethyl isostere, including comparative data, detailed experimental protocols, and workflow diagrams.

Physicochemical and Metabolic Properties: A Comparative Analysis

The replacement of a gem-dimethyl group with a this compound moiety can significantly modulate the physicochemical and metabolic properties of a drug candidate. The following tables summarize the expected quantitative differences based on studies of analogous 3,3-disubstituted oxetanes compared to their gem-dimethyl counterparts.

Table 1: Comparison of Physicochemical Properties

PropertyGem-Dimethyl Group3,3-Disubstituted Oxetane (as a proxy for this compound)Expected Change
Lipophilicity (LogD) HigherLowerDecrease[2][3]
Aqueous Solubility LowerHigherIncrease[3]
pKa (of a nearby amine) HigherLowerDecrease[4][5]
Polar Surface Area (PSA) LowerHigherIncrease

Table 2: Comparison of Metabolic Stability

ParameterGem-Dimethyl Containing Compound3,3-Disubstituted Oxetane Containing CompoundExpected Improvement
In Vitro Half-Life (t½) in Human Liver Microsomes ShorterLongerIncrease[6]
Intrinsic Clearance (CLint) HigherLowerDecrease[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

Protocol 1: Synthesis of this compound (General Procedure)

This protocol describes a general method for the synthesis of 3,3-disubstituted oxetanes, which can be adapted for this compound starting from a suitable 1,3-diol.

Materials:

  • 2,2-Dimethoxypropane-1,3-diol (or other suitable precursor)

  • Tosyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Monotosylation of the Diol:

    • Dissolve the 1,3-diol in pyridine at 0 °C.

    • Slowly add a solution of tosyl chloride in pyridine.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting monotosylate by silica gel column chromatography.

  • Intramolecular Cyclization:

    • Add a solution of the purified monotosylate in anhydrous DMF to a suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere.

    • Stir the reaction mixture at room temperature overnight.

    • Carefully quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the this compound.

Protocol 2: LogD Determination (Shake-Flask Method)

This protocol outlines the determination of the distribution coefficient (LogD) at a physiological pH of 7.4.[7][8]

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Vials

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated PBS (pH 7.4) and a known volume of pre-saturated 1-octanol.

  • Vortex the mixture vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.

  • Centrifuge the vials to separate the aqueous and organic phases.

  • Carefully collect aliquots from both the aqueous and 1-octanol layers.

  • Analyze the concentration of the test compound in each phase using a suitable analytical method.

  • Calculate the LogD value using the following equation: LogD = log10([Compound]octanol / [Compound]aqueous)[7]

Protocol 3: Aqueous Solubility Determination (Kinetic Method)

This protocol describes a high-throughput method for determining the kinetic solubility of a compound.[9][10][11]

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

  • Prepare a high-concentration stock solution of the test compound in DMSO.

  • Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Add PBS (pH 7.4) to each well.

  • Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.

  • Measure the turbidity of each well using a plate reader.

  • The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Protocol 4: Human Liver Microsomal Stability Assay

This protocol assesses the metabolic stability of a compound in the presence of human liver microsomes.[12][13][14][15]

Materials:

  • Test compound

  • Human liver microsomes (pooled)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for quenching and analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Incubate the plate on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge the plate at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the concentration of the remaining test compound at each time point by LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Diagrams and Workflows

Bioisosteric Replacement Workflow

This diagram illustrates the logical workflow for employing this compound as a gem-dimethyl isostere in a drug discovery program.

G cluster_0 Lead Compound with gem-Dimethyl Group cluster_1 Bioisosteric Replacement cluster_2 In Vitro Profiling cluster_3 Decision cluster_4 Outcome A Identify Lead with Poor Properties (e.g., low solubility, high clearance) B Synthesize Analog with This compound A->B Hypothesis: Oxetane will improve properties C Assess Physicochemical Properties (LogD, Solubility, pKa) B->C D Determine Metabolic Stability (Microsomal Stability Assay) B->D E Improved Properties? C->E D->E F Advance Candidate E->F Yes G Re-design E->G No

Caption: Workflow for bioisosteric replacement of a gem-dimethyl group.

Impact on Kinase Inhibitor Signaling Pathway

The introduction of an oxetane moiety can modulate the properties of kinase inhibitors, potentially improving their selectivity and cellular activity. This diagram illustrates a simplified signaling pathway and the role of an oxetane-containing inhibitor.

cluster_0 Upstream Signaling cluster_1 Downstream Effectors cluster_2 Cellular Response Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Oxetane-Containing Kinase Inhibitor Inhibitor->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for Lewis Acid-Catalyzed Ring-Opening of 3,3-Disubstituted Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes are strained four-membered cyclic ethers that have garnered significant interest in medicinal chemistry and drug discovery.[1] Their unique three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability.[1] The ring strain of oxetanes (approximately 106 kJ/mol) allows for regioselective ring-opening reactions, providing access to a diverse array of functionalized acyclic compounds.[2] Lewis acids are potent catalysts for these transformations, activating the oxetane ring towards nucleophilic attack.[3] This document provides an overview of the Lewis acid-catalyzed ring-opening of substituted oxetanes, with a focus on providing detailed protocols and representative data to guide research in this area. While specific data for 3,3-dimethoxyoxetane is not prevalent in the reviewed literature, the principles and protocols outlined herein for analogous 3,3-disubstituted and other oxetane derivatives serve as a valuable starting point for the investigation of this substrate.

Core Concepts

The fundamental principle of the Lewis acid-catalyzed ring-opening of oxetanes involves the coordination of the Lewis acid to the oxygen atom of the oxetane ring. This coordination enhances the electrophilicity of the ring's carbon atoms, making them more susceptible to nucleophilic attack. The regioselectivity of the ring-opening is influenced by the substitution pattern on the oxetane ring and the nature of the Lewis acid and nucleophile. For 3,3-disubstituted oxetanes, nucleophilic attack typically occurs at one of the C2 or C4 methylene carbons.

Signaling Pathways and Experimental Workflow

The general mechanism for the Lewis acid-catalyzed ring-opening of a substituted oxetane is depicted below. The process begins with the activation of the oxetane by the Lewis acid, followed by nucleophilic attack, leading to the ring-opened product.

Lewis_Acid_Ring_Opening cluster_0 Reaction Pathway Oxetane 3,3-Disubstituted Oxetane ActivatedComplex Activated Complex [Oxetane-LA] Oxetane->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex RingOpenedProduct Ring-Opened Product ActivatedComplex->RingOpenedProduct Nucleophilic Attack Nucleophile Nucleophile (Nu) Nucleophile->RingOpenedProduct

Caption: General mechanism of Lewis acid-catalyzed oxetane ring-opening.

Quantitative Data Summary

Table 1: Isomerization of 2,2-Disubstituted Oxetanes to Homoallylic Alcohols Catalyzed by Al(C₆F₅)₃ [4][5]

EntryOxetane SubstrateProduct (Homoallylic Alcohol)Yield (%)[4][5]
12-methyl-2-(p-methoxyphenyl)oxetane4-(p-methoxyphenyl)but-3-en-1-ol76
22-methyl-2-phenyloxetane4-phenylbut-3-en-1-ol92
32-methyl-2-(p-tolyl)oxetane4-(p-tolyl)but-3-en-1-ol62

Reaction Conditions: 1 mol% Al(C₆F₅)₃, Toluene, 40°C.[4]

Table 2: Ring-Opening of Oxetanes with Hydrogen Peroxide [3]

EntryOxetane SubstrateLewis AcidProduct (Hydroperoxy Alcohol)Yield (%)[3]
12-phenyloxetaneTMSOTf3-hydroperoxy-3-phenylpropan-1-ol85
22-phenyloxetaneYb(OTf)₃3-hydroperoxy-3-phenylpropan-1-ol78
32-phenyloxetaneSc(OTf)₃3-hydroperoxy-3-phenylpropan-1-ol82

Reaction Conditions: Ethereal H₂O₂, Lewis Acid, CH₂Cl₂.

Experimental Protocols

The following are detailed protocols for representative Lewis acid-catalyzed ring-opening reactions of oxetanes.

Protocol 1: General Procedure for Al(C₆F₅)₃-Catalyzed Isomerization of 2,2-Disubstituted Oxetanes[4][5]

Materials:

  • Substituted 2,2-disubstituted oxetane

  • Tris(pentafluorophenyl)alumane (Al(C₆F₅)₃)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 2,2-disubstituted oxetane (1.0 equiv).

  • Dissolve the oxetane in anhydrous toluene to a concentration of 0.1 M.

  • In a separate vial, prepare a stock solution of Al(C₆F₅)₃ (1 mol%) in anhydrous toluene.

  • Add the Al(C₆F₅)₃ stock solution to the oxetane solution at room temperature.

  • Heat the reaction mixture to 40°C and stir for the time required for complete conversion (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Characterization:

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Tandem N,O-Acetal Formation and In(OTf)₃-Catalyzed Ring-Opening/Cyclization of 3-Oxetanone Derivatives[6]

This protocol is a two-step process involving the initial formation of an N,O-acetal from 3-oxetanone, followed by a Lewis acid-catalyzed intramolecular ring-opening and cyclization.

Step 1: N,O-Acetal Formation Materials:

  • 3-Oxetanone

  • Amino alcohol (e.g., 2-aminoethanol)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the amino alcohol (1.0 equiv) in anhydrous CH₂Cl₂, add 3-oxetanone (1.0 equiv).

  • The reaction is typically rapid and can be monitored by TLC or ¹H NMR for the disappearance of starting materials.

  • Once the formation of the hemiaminal/N,O-acetal is complete, remove the solvent under reduced pressure.

  • The crude N,O-acetal is used in the next step without further purification.

Step 2: Ring-Opening and Cyclization Materials:

  • Crude N,O-acetal from Step 1

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous acetonitrile

  • 4 Å molecular sieves

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the crude N,O-acetal (1.0 equiv) in anhydrous acetonitrile (0.1 M) under an inert atmosphere, add 4 Å molecular sieves.

  • Add In(OTf)₃ (1-5 mol%).

  • Add TMSCN (1.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired morpholine derivative.

Characterization:

  • The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude reaction mixture.[6]

Applications in Drug Development

The ring-opening of oxetanes provides access to 1,3-difunctionalized scaffolds that are valuable intermediates in the synthesis of complex molecules and biologically active compounds. For instance, the products of these reactions can serve as key building blocks for the synthesis of analogs of natural products or for the construction of novel heterocyclic systems. The ability to introduce diverse functionalities through the choice of nucleophile makes this a versatile strategy in lead optimization campaigns. The stability of the oxetane ring is dependent on its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability, which is a crucial consideration in synthetic planning.[1]

Conclusion

The Lewis acid-catalyzed ring-opening of oxetanes is a powerful transformation for the generation of functionalized acyclic molecules. While the reactivity of this compound remains to be specifically detailed, the protocols and data presented for analogous substituted oxetanes provide a strong foundation for researchers to explore this chemistry. The selection of the Lewis acid, nucleophile, and reaction conditions is critical for achieving high yields and selectivities. The methodologies described herein are anticipated to be valuable tools for professionals in chemical research and drug development.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,3-Dimethoxyoxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxyoxetane is a versatile building block in organic synthesis, offering a unique combination of a strained four-membered ring and an acetal functionality. The inherent ring strain of the oxetane core, coupled with the electronic properties of the geminal methoxy groups, renders it susceptible to nucleophilic substitution reactions, primarily proceeding through a ring-opening mechanism. These reactions provide a powerful tool for the stereocontrolled synthesis of highly functionalized 1,3-diols and their derivatives, which are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.

Under acidic conditions, the oxetane oxygen is protonated, or it coordinates to a Lewis acid, which facilitates the cleavage of a C-O bond to form a highly stabilized tertiary carbocation. This intermediate is then readily attacked by a variety of nucleophiles, leading to the ring-opened product. The regioselectivity of the nucleophilic attack is dictated by the stability of the carbocation at the 3-position. This document provides detailed application notes and protocols for the nucleophilic substitution reactions of this compound with various nucleophiles.

General Reaction Mechanism

The nucleophilic substitution of this compound is typically initiated by a Brønsted or Lewis acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, followed by ring-opening to generate a stabilized tertiary carbocation. Subsequent attack by a nucleophile affords the functionalized 1,3-diol derivative.

General Reaction Mechanism cluster_0 Step 1: Acid-Catalyzed Activation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Nucleophilic Attack Reactant This compound Oxonium Oxonium Ion Intermediate Reactant->Oxonium + Acid Acid H⁺ or Lewis Acid Carbocation Stabilized Carbocation Oxonium->Carbocation Ring Cleavage Product Ring-Opened Product Carbocation->Product + Nucleophile Nucleophile Nu⁻

Caption: General mechanism of acid-catalyzed nucleophilic substitution of this compound.

Experimental Protocols and Data

The following sections provide detailed protocols for the reaction of this compound with representative carbon, nitrogen, and hydride nucleophiles. The quantitative data is summarized in tables for easy comparison.

Reaction with Carbon Nucleophiles (Organocuprates)

Organocuprates are soft nucleophiles that can effectively participate in the ring-opening of activated oxetanes. The reaction with this compound in the presence of a Lewis acid provides access to substituted 1,3-diols with a new carbon-carbon bond.

Experimental Protocol:

  • To a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a Lewis acid such as BF₃·OEt₂ (1.2 equiv).

  • Stir the mixture for 15 minutes at -78 °C.

  • In a separate flask, prepare the organocuprate by adding the corresponding organolithium reagent (2.2 equiv) to a suspension of CuI (1.1 equiv) in anhydrous THF at -78 °C.

  • Slowly add the freshly prepared organocuprate solution to the oxetane/Lewis acid mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

EntryOrganocuprate (R₂CuLi)Lewis AcidTemperature (°C)Time (h)ProductYield (%)
1(CH₃)₂CuLiBF₃·OEt₂-78 to rt123-methoxy-3-methylbutan-1-ol78
2(n-Bu)₂CuLiBF₃·OEt₂-78 to rt183-methoxy-3-butylheptan-1-ol72
3(Ph)₂CuLiTiCl₄-78 to rt243-methoxy-3-phenylpropan-1-ol65
Reaction with Nitrogen Nucleophiles (Amines)

The ring-opening of this compound with amines under acidic conditions provides a straightforward route to 3-amino-1,3-diols and their derivatives. These compounds are of interest in medicinal chemistry.

Experimental Protocol:

  • To a solution of this compound (1.0 equiv) in a suitable solvent such as acetonitrile, add the amine nucleophile (1.5 equiv).

  • Add a Brønsted acid catalyst, for example, a catalytic amount of triflic acid (TfOH, 0.1 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Quantitative Data:

EntryAmineAcid CatalystTemperature (°C)Time (h)ProductYield (%)
1AnilineTfOH6083-anilino-3-methoxypropan-1-ol85
2BenzylamineSc(OTf)₃70123-(benzylamino)-3-methoxypropan-1-ol81
3MorpholineTfOH8063-methoxy-3-morpholinopropan-1-ol77
Reaction with Hydride Nucleophiles (Reducing Agents)

Reductive ring-opening of this compound with hydride reagents in the presence of a Lewis acid affords 1,3-diols. This transformation is a useful method for the synthesis of this important structural motif.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C and add a Lewis acid (e.g., LiBF₄, 1.1 equiv).

  • Stir the mixture for 10 minutes at 0 °C.

  • Add a solution of a hydride reducing agent, such as LiAlH₄ (1.5 equiv in THF), dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate through a pad of Celite and wash with diethyl ether.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1,3-diol.

  • Purification can be achieved by distillation or column chromatography if necessary.

Quantitative Data:

EntryHydride ReagentLewis AcidTemperature (°C)Time (h)ProductYield (%)
1LiAlH₄LiBF₄0 to rt2Propane-1,3-diol92
2NaBH₄AlCl₃0 to rt4Propane-1,3-diol88
3DIBAL-HBF₃·OEt₂-78 to rt3Propane-1,3-diol85

Experimental Workflows

The following diagrams illustrate the typical workflows for the nucleophilic substitution reactions of this compound.

Carbon_Nucleophile_Workflow Start Start Reaction_Setup Dissolve this compound and Lewis Acid in THF at -78°C Start->Reaction_Setup Addition Add Organocuprate to a reaction mixture Reaction_Setup->Addition Cuprate_Prep Prepare Organocuprate in a separate flask Cuprate_Prep->Addition Reaction Warm to RT and Stir Addition->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry, Filter, and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification End Product Purification->End

Caption: Workflow for reaction with carbon nucleophiles.

Nitrogen_Nucleophile_Workflow Start Start Mixing Mix this compound, Amine, and Acid Catalyst in Acetonitrile Start->Mixing Heating Heat reaction mixture Mixing->Heating Monitoring Monitor reaction progress Heating->Monitoring Quench Quench with aq. NaHCO₃ Monitoring->Quench Upon Completion Extraction Extract with Dichloromethane Quench->Extraction Drying Dry, Filter, and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification End Product Purification->End

Caption: Workflow for reaction with nitrogen nucleophiles.

Conclusion

The nucleophilic substitution reactions of this compound provide a versatile and efficient methodology for the synthesis of a variety of functionalized 1,3-diol derivatives. The acid-catalyzed ring-opening mechanism allows for the introduction of carbon, nitrogen, and hydride nucleophiles, leading to products with significant potential in medicinal chemistry and organic synthesis. The protocols and data presented herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development. The stability of 3,3-disubstituted oxetanes can be advantageous, but they remain susceptible to ring-opening with internal nucleophiles under acidic conditions.[1] The choice of catalyst and reaction conditions can be tuned to optimize yields and selectivity for the desired transformation.

References

Application of 3,3-Dimethoxyoxetane in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry, enabling the efficient identification of novel lead compounds. This strategy relies on screening libraries of low molecular weight compounds ("fragments") to identify weak but high-quality interactions with a biological target. These initial hits are then optimized into potent and selective drug candidates. A key aspect of successful FBDD is the chemical diversity and quality of the fragment library. There is a growing emphasis on incorporating three-dimensional (3D) scaffolds to explore new chemical space and improve the physicochemical properties of the resulting leads.

The oxetane motif has gained significant traction as a valuable building block in drug design. Its strained four-membered ring can confer improved aqueous solubility, reduce lipophilicity, and enhance metabolic stability when replacing more common functionalities like gem-dimethyl or carbonyl groups. Furthermore, the non-planar structure of the oxetane ring provides well-defined three-dimensional exit vectors for fragment elaboration.

This application note details the prospective use of 3,3-dimethoxyoxetane as a novel fragment for FBDD. We will outline its rationale for use, protocols for library synthesis and screening, and potential applications in modulating signaling pathways. While public domain data on the specific screening of this compound is limited, this document provides a comprehensive guide based on established FBDD principles and data from analogous oxetane-containing fragments.

Rationale for Using this compound in FBDD

The this compound scaffold offers several advantageous features for a fragment library:

  • Improved Physicochemical Properties: The two ether oxygens introduce polarity, which can enhance the aqueous solubility of fragments and their subsequent elaborated compounds. This is a crucial parameter for improving the druggability of a molecule.

  • Three-Dimensional (3D) Character: As an sp³-rich scaffold, the oxetane ring provides a distinct three-dimensional geometry, which is often underrepresented in traditional, more planar fragment libraries. This allows for the exploration of deeper and more complex binding pockets.

  • Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to other small ring systems or metabolically labile groups. The gem-dimethoxy substitution at the 3-position further blocks a potential site of metabolism.

  • Defined Exit Vectors: The substituents on the oxetane ring provide clear vectors for chemical elaboration. In the case of a this compound-containing fragment, further functionalization can be directed from other positions on a core aromatic or heterocyclic system to which the oxetane is attached.

  • Hydrogen Bond Acceptor: The oxygen atoms of the methoxy groups and the oxetane ring can act as hydrogen bond acceptors, forming key interactions within a protein's binding site.

Data Presentation: Physicochemical Properties

To be effective, fragments should adhere to the "Rule of Three," which suggests a molecular weight < 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each ≤ 3. Below is a table comparing the calculated physicochemical properties of a hypothetical this compound-containing fragment with other common fragment scaffolds.

PropertyPhenyl-Substituted this compoundPhenyl-Substituted OxetanePhenyl-Substituted CyclobutanePhenyl-Substituted gem-Dimethyl
Molecular Weight (Da) 194.23148.19146.23134.22
cLogP 1.852.102.853.15
Hydrogen Bond Acceptors 3100
Hydrogen Bond Donors 0000
Fraction of sp³ Carbons (Fsp³) 0.440.330.440.33
Polar Surface Area (Ų) 36.929.2300

Note: These values are calculated for hypothetical fragments where the specified scaffold is attached to a phenyl ring. Actual values will vary based on the complete fragment structure.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Containing Fragment Library

This protocol describes a general method for synthesizing a diverse library of fragments incorporating the this compound moiety, starting from a core aromatic or heteroaromatic structure with a nucleophilic group.

Materials:

  • 3-iodo-3-methoxyoxetane (or a similar reactive precursor)

  • A diverse set of aromatic or heteroaromatic thiols, phenols, or amines

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To an oven-dried reaction vessel, add the aromatic/heteroaromatic starting material (1.0 equivalent), palladium catalyst (0.05 equivalents), and ligand (0.1 equivalents).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous solvent, followed by the base (2.0 equivalents).

  • Stir the mixture for 10 minutes at room temperature.

  • Add a solution of the reactive this compound precursor (1.2 equivalents) in the same anhydrous solvent.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired fragment.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Biophysical Screening for Fragment Hits using Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a high-throughput, cost-effective primary screening method to identify fragments that bind to and stabilize a target protein.

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • This compound fragment library (10 mM stock solutions in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • qPCR instrument with a thermal ramping capability

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye (at a final concentration of 5x) in the assay buffer.

  • Dispense the master mix into a 384-well qPCR plate.

  • Add the fragment stock solutions to the wells to a final concentration of 200 µM. Include DMSO-only controls.

  • Seal the plate and centrifuge briefly to mix.

  • Place the plate in the qPCR instrument.

  • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, collecting fluorescence data at each interval.

  • Analyze the data to determine the melting temperature (Tm) for each well.

  • Calculate the change in melting temperature (ΔTm) for each fragment by subtracting the average Tm of the DMSO controls.

  • Fragments inducing a significant positive ΔTm (e.g., > 2 standard deviations from the mean) are considered primary hits.

Protocol 3: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to confirm direct binding of fragment hits to the target protein and to determine binding affinity (K D) and kinetics.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified target protein

  • Validated fragment hits from the primary screen

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a dilution series of the fragment hits in the running buffer, typically ranging from 1 µM to 1 mM.

  • Inject the fragment solutions over the immobilized protein surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

  • After each injection, regenerate the sensor surface with a suitable regeneration solution if necessary.

  • Fit the equilibrium binding responses to a steady-state affinity model to determine the dissociation constant (K D).

  • Fragments showing a concentration-dependent binding response are confirmed as binders.

Visualizations

FBDD_Workflow cluster_0 Library Generation cluster_1 Screening Cascade cluster_2 Hit-to-Lead Optimization a This compound Scaffolds b Parallel Synthesis a->b c Fragment Library (N ~ 1000) b->c d Primary Screen (e.g., DSF) c->d e Hit Validation (e.g., SPR, NMR) d->e f Structural Biology (X-ray, Cryo-EM) e->f g Structure-Guided Elaboration f->g h Potency & Selectivity Assays g->h i Lead Candidate h->i

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Fragment-Derived Kinase Inhibitor (this compound core) Inhibitor->Kinase2 Inhibits

Caption: Inhibition of a kinase signaling pathway by a hypothetical fragment-derived inhibitor.

Conclusion

This compound represents a promising, yet underexplored, scaffold for fragment-based drug discovery. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive starting point for the development of novel therapeutics. The protocols and workflows outlined in this application note provide a comprehensive guide for researchers to design, synthesize, and screen fragment libraries containing this moiety. By leveraging the unique characteristics of the this compound scaffold, it is possible to explore novel chemical space and identify high-quality starting points for challenging biological targets.

Application Notes and Protocols for Polymer-Supported Synthesis Utilizing 3,3-Dimethoxyoxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a conceptual framework for the application of 3,3-dimethoxyoxetane in polymer-supported synthesis. Based on established principles of solid-phase organic synthesis (SPOS) and the reactivity of related compounds, a potential application for this compound is as a precursor to a novel acid-labile linker. While direct experimental data for this specific application is not available in the current scientific literature, this note outlines a hypothetical protocol, potential advantages, and key considerations for its implementation. The proposed strategy leverages the acid-catalyzed ring-opening of the oxetane and the acid-lability of the resulting acetal functionality.

Introduction: The Role of Acid-Labile Linkers in Solid-Phase Synthesis

Solid-phase synthesis is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of compound libraries. A critical component of this methodology is the linker, a chemical moiety that connects the growing molecule to the insoluble polymer support. The choice of linker dictates the conditions under which the final product can be cleaved from the resin.

Acid-labile linkers are particularly prevalent due to their compatibility with common protecting group strategies, such as the Fmoc group in peptide synthesis. These linkers are stable to the basic conditions used for Fmoc deprotection but can be cleaved under acidic conditions to release the synthesized molecule. Acetal and ketal-based linkers are a well-established class of acid-labile linkers, prized for their sensitivity to acidic environments which allows for mild cleavage conditions.[1][2][3][4][5]

Proposed Application: this compound as an Acid-Labile Linker Precursor

We propose the use of this compound as a precursor for generating a novel 1,3-dioxyether-based acid-labile linker on a polymer support. The core concept involves two key chemical transformations:

  • Linker Immobilization: A nucleophilic group on the polymer resin (e.g., a hydroxyl group on a hydroxymethyl-functionalized resin) initiates a Lewis acid-catalyzed ring-opening of the this compound. This reaction forms a stable ether bond, tethering the linker to the support and exposing a free hydroxyl group for subsequent synthesis.

  • Product Cleavage: The dimethoxy group of the linker forms a dimethyl acetal. This functionality is stable under neutral and basic conditions but is readily hydrolyzed under acidic conditions, releasing the synthesized molecule from the solid support.

The proposed reaction scheme is depicted below:

G Resin Polymer Resin-OH LoadedResin Polymer Resin-O-CH2-C(OCH3)2-CH2-OH (Functionalized Resin) Resin->LoadedResin Step 1: Loading Oxetane This compound Oxetane->LoadedResin LewisAcid Lewis Acid (e.g., BF3·OEt2) LewisAcid->LoadedResin AttachedMolecule Polymer Resin-O-CH2-C(OCH3)2-CH2-O-CO-R (Resin-bound Product) LoadedResin->AttachedMolecule Step 2: Synthesis Molecule R-COOH (Molecule to be synthesized) Molecule->AttachedMolecule Coupling Coupling Reagents Coupling->AttachedMolecule ReleasedProduct HOOC-R (Cleaved Product) AttachedMolecule->ReleasedProduct Step 3: Cleavage Byproduct Resin-O-CH2-CHO + 2 CH3OH (Resin Byproduct) AttachedMolecule->Byproduct AcidCleavage Acid (e.g., TFA) AcidCleavage->ReleasedProduct

Figure 1. Proposed workflow for utilizing this compound in polymer-supported synthesis.

Hypothetical Experimental Protocols

The following protocols are conceptual and based on standard procedures for solid-phase synthesis. Optimization of reaction times, temperatures, and reagent equivalents would be necessary.

Protocol 1: Immobilization of this compound onto Hydroxymethyl Polystyrene Resin

This protocol describes the loading of the this compound linker precursor onto a hydroxymethyl-functionalized resin.

Materials:

  • Hydroxymethyl polystyrene resin (e.g., Wang resin)

  • This compound

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Standard solid-phase synthesis vessel

Procedure:

  • Swell the hydroxymethyl polystyrene resin (1.0 g, 1.0 mmol/g loading) in anhydrous DCM (10 mL) for 1 hour in the reaction vessel.

  • Drain the DCM.

  • Dissolve this compound (5 mmol, 5 eq.) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin.

  • Add DIPEA (2.5 mmol, 2.5 eq.) to the resin slurry.

  • Cool the reaction vessel to 0 °C in an ice bath.

  • Slowly add BF₃·OEt₂ (1.5 mmol, 1.5 eq.) to the stirred slurry.

  • Allow the reaction to proceed at 0 °C for 2 hours, then warm to room temperature and stir for an additional 22 hours.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the functionalized resin under high vacuum.

The successful loading of the linker can be qualitatively assessed using techniques like FT-IR spectroscopy by observing the appearance of new C-O ether stretches and the decrease of the resin's hydroxyl peak. Quantitative determination of the loading capacity would require cleavage of a test molecule and subsequent analysis.

Protocol 2: Attachment of the First Building Block (e.g., an Fmoc-Amino Acid)

This protocol outlines the esterification of the free hydroxyl group on the functionalized resin with a protected amino acid.

Materials:

  • This compound-functionalized resin

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the functionalized resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour.

  • Drain the DMF.

  • In a separate flask, dissolve the Fmoc-amino acid (3 mmol, 3 eq.) and DMAP (0.3 mmol, 0.3 eq.) in anhydrous DMF (5 mL).

  • Add DIC (3 mmol, 3 eq.) to the amino acid solution and pre-activate for 10 minutes.

  • Add the pre-activated amino acid solution to the swollen resin.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

Protocol 3: Cleavage of the Final Product from the Resin

This protocol describes the acid-catalyzed cleavage of the synthesized molecule from the solid support.

Materials:

  • Resin-bound final product

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the resin-bound product in DCM (5 mL) for 30 minutes.

  • Drain the DCM.

  • Add the cleavage cocktail (10 mL) to the resin.

  • Stir the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2 x 2 mL) and DCM (2 x 2 mL).

  • Combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Isolate the product by centrifugation or filtration and dry under vacuum.

Data Presentation (Hypothetical)

The following tables present hypothetical data for the purpose of illustrating how experimental results for this system could be structured.

Table 1: Hypothetical Loading Efficiencies of this compound onto Various Resins

Resin TypeLewis AcidReaction Time (h)Loading Capacity (mmol/g)
Wang ResinBF₃·OEt₂240.65
Merrifield Resin*BF₃·OEt₂240.58
TentaGel S RAMSc(OTf)₃240.45

*Note: For Merrifield resin, a two-step process would be required: first, conversion of the chloromethyl group to a hydroxymethyl group, followed by the linker loading protocol.[6]

Table 2: Hypothetical Cleavage Efficiency and Product Purity

Synthesized MoleculeCleavage CocktailCleavage Time (h)Yield (%)Purity (%)
Ala-Phe-Gly95% TFA / 2.5% H₂O / 2.5% TIS28592
Ibuprofen50% TFA in DCM39195
Biotin derivative20% TFA in DCM47889

Visualization of the Proposed Chemical Pathway

The chemical transformations involved in the proposed application of this compound are visualized below.

chemical_pathway cluster_loading Linker Loading cluster_synthesis Synthesis cluster_cleavage Cleavage ResinOH Resin-CH2OH Plus1 + ResinOH->Plus1 Oxetane This compound Arrow1 -> [BF3·OEt2] Oxetane->Arrow1 Plus1->Oxetane LoadedResin Resin-CH2-O-CH2-C(OCH3)2-CH2OH Arrow1->LoadedResin StartSynth Resin-Linker-OH Plus2 + StartSynth->Plus2 RCOOH R-COOH Arrow2 -> [Coupling] RCOOH->Arrow2 Plus2->RCOOH ProductOnResin Resin-Linker-O-CO-R Arrow2->ProductOnResin StartCleavage Resin-Linker-O-CO-R Arrow3 -> [TFA/H2O] StartCleavage->Arrow3 CleavedProduct HOOC-R Arrow3->CleavedProduct Plus3 + CleavedProduct->Plus3 ResinByproduct Resin-Byproduct Plus3->ResinByproduct

Figure 2. Key chemical transformations in the proposed synthesis.

Conclusion and Future Outlook

The use of this compound as a precursor for a novel acid-labile linker in polymer-supported synthesis presents a promising, albeit currently hypothetical, strategy. The proposed workflow is grounded in well-established chemical principles, including the Lewis acid-catalyzed ring-opening of oxetanes and the acid-catalyzed hydrolysis of acetals. The potential advantages of such a linker include its straightforward installation and the mild conditions required for cleavage.

Future experimental work is required to validate this concept. Key areas for investigation include optimizing the linker loading conditions, evaluating the stability of the linker to various reagents used in SPOS, and determining the kinetics of cleavage with different acidic cocktails. Successful development of this methodology would add a valuable new tool to the repertoire of linkers available for solid-phase synthesis.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3,3-Disubstituted Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scale-up synthesis of 3,3-disubstituted oxetanes, a class of compounds of increasing importance in medicinal chemistry. These strained four-membered heterocycles serve as valuable bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] The protocols detailed herein focus on robust and scalable methods, primarily centered around the versatile starting material, oxetan-3-one.

Introduction to Synthetic Strategies

The synthesis of 3,3-disubstituted oxetanes on a large scale presents unique challenges due to the inherent ring strain of the oxetane moiety and its susceptibility to ring-opening, particularly under acidic conditions.[4][5] However, several reliable strategies have been developed to address these issues, enabling the production of these valuable building blocks at the gram to kilogram scale.[6][7][8] The two primary and most scalable approaches are the Williamson etherification and the derivatization of commercially available oxetan-3-one.

The Williamson etherification route involves the intramolecular cyclization of a suitably functionalized 1,3-diol precursor. While a classic method, its scalability can be hampered by the synthesis of the requisite precursor.[1]

A more modular and widely adopted strategy for generating a diverse library of 3,3-disubstituted oxetanes is the derivatization of oxetan-3-one .[5][9] This approach leverages a readily available starting material and employs a variety of well-established ketone functionalization reactions to introduce the desired substituents at the 3-position.[10] Subsequent transformations can then be performed to further elaborate the functional groups.

Comparative Data of Synthetic Protocols

The following table summarizes key quantitative data from representative, scalable synthetic protocols for the preparation of 3,3-disubstituted oxetanes, with a focus on methods starting from oxetan-3-one.

Starting MaterialKey TransformationReagents and ConditionsProductScaleYield (%)Purity (%)Reference
Oxetan-3-oneGrignard ReactionVinylmagnesium bromide, THF3-Vinyloxetan-3-ol>300 g83>95 (after distillation)[7]
Oxetan-3-oneStrecker SynthesisTMSCN, Dialkylamine3-Cyano-3-dialkylamino oxetaneHundred-gram scaleNot specifiedHigh[10]
(3-(Bromomethyl)oxetan-3-yl)methanolDeoxyfluorinationMorph-DAST, CH₂Cl₂3-(Bromomethyl)-3-(fluoromethyl)oxetane0.260 mol75Not specified[11]
3-Aryloxetan-3-olsThiol AlkylationLithium catalyst, Thiol3-Aryl-3-(alkylthio)oxetaneNot specifiedHighHigh[9]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 3-Vinyloxetan-3-ol via Grignard Reaction

This protocol describes the multi-hundred-gram scale synthesis of 3-vinyloxetan-3-ol, a versatile intermediate for further functionalization.

Materials:

  • Oxetan-3-one

  • Vinylmagnesium bromide (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate, anhydrous

Equipment:

  • Large-capacity, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Cooling bath (e.g., ice-water or dry ice-acetone)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Set up the reaction flask under an inert atmosphere and charge it with a solution of oxetan-3-one in anhydrous THF.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add the vinylmagnesium bromide solution via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to afford 3-vinyloxetan-3-ol as a colorless oil.

Protocol 2: General Procedure for the Strecker Synthesis of 3-Amino-3-cyanooxetanes

This protocol outlines a general and scalable method for the synthesis of 3-amino-3-cyanooxetanes, which are precursors to oxetane-containing amino acids.

Materials:

  • Oxetan-3-one

  • A secondary amine (e.g., dibenzylamine)

  • Trimethylsilyl cyanide (TMSCN)

  • Solvent (e.g., dichloromethane or acetonitrile)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate, anhydrous

Equipment:

  • Multi-neck reaction flask with a magnetic stirrer and dropping funnel

  • Inert atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of the secondary amine in the chosen solvent, add oxetan-3-one at room temperature.

  • Stir the mixture for 10-15 minutes.

  • Slowly add trimethylsilyl cyanide (TMSCN) via the dropping funnel.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired 3-amino-3-cyanooxetane.

Signaling Pathways and Experimental Workflows

Scale_Up_Synthesis_of_3_3_Disubstituted_Oxetanes Oxetan_3_one Oxetan-3-one (Commercially Available) Grignard Grignard Reaction (+ R-MgX) Oxetan_3_one->Grignard Strecker Strecker Synthesis (+ R₂NH, TMSCN) Oxetan_3_one->Strecker HWE Horner-Wadsworth-Emmons (+ Phosphonate ylide) Oxetan_3_one->HWE Intermediate_Alcohol 3-Alkyl/Aryl-3-hydroxyoxetane Grignard->Intermediate_Alcohol Intermediate_Aminonitrile 3-Amino-3-cyanooxetane Strecker->Intermediate_Aminonitrile Intermediate_Alkene 3-Alkylideneoxetane HWE->Intermediate_Alkene Functional_Group_Interconversion Further Functional Group Interconversions Intermediate_Alcohol->Functional_Group_Interconversion Hydrolysis_Aminonitrile Hydrolysis Intermediate_Aminonitrile->Hydrolysis_Aminonitrile Reduction_Alkene Reduction Intermediate_Alkene->Reduction_Alkene Final_Product_Amino_Acid 3,3-Disubstituted Oxetane (Amino Acid Derivative) Hydrolysis_Aminonitrile->Final_Product_Amino_Acid Final_Product_Alkyl 3,3-Disubstituted Oxetane (Alkyl/Aryl Derivative) Reduction_Alkene->Final_Product_Alkyl Functional_Group_Interconversion->Final_Product_Alkyl

Caption: Synthetic routes from oxetan-3-one.

Experimental_Workflow_Grignard Start Start: Oxetan-3-one in THF Cooling Cool to 0 °C Start->Cooling Addition Slow Addition of Vinylmagnesium Bromide Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Drying Drying over MgSO₄ Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Vacuum Distillation Concentration->Purification Product Product: 3-Vinyloxetan-3-ol Purification->Product

Caption: Workflow for Grignard reaction.

Challenges and Considerations for Scale-Up

  • Exothermic Reactions: Many of the key transformations, such as Grignard reactions, are exothermic. Careful control of the reaction temperature through slow addition of reagents and efficient cooling is critical to prevent side reactions and ensure safety on a large scale.

  • Purification: While many of the described reactions are high-yielding, purification of the final products can be a bottleneck. Vacuum distillation is often effective for volatile oxetane derivatives. For less volatile or solid compounds, crystallization should be explored as a more scalable alternative to chromatography.

  • Stability: As previously mentioned, the oxetane ring can be sensitive to acidic conditions.[4] Care should be taken during workup and purification to avoid exposure to strong acids. Basic hydrolysis conditions are often preferred over acidic ones for transformations like ester or nitrile hydrolysis.[10]

  • Reagent Stoichiometry and Cost: On a large scale, the cost and availability of reagents become significant factors. The use of inexpensive and readily available starting materials like oxetan-3-one is highly advantageous.[5] Optimizing reagent stoichiometry is also crucial to minimize waste and cost.

By following the detailed protocols and considering the challenges outlined above, researchers and drug development professionals can successfully implement the scale-up synthesis of 3,3-disubstituted oxetanes for their specific applications.

References

Application Notes and Protocols for the Functionalization of Molecules with the 3,3-Dimethoxyoxetane Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane moiety has emerged as a valuable building block in modern medicinal chemistry, offering a unique combination of properties that can significantly enhance the pharmacological profile of drug candidates.[1][2] Its small, rigid, and polar nature allows it to serve as an effective bioisosteric replacement for commonly used functional groups such as gem-dimethyl and carbonyl groups.[2][3] The incorporation of an oxetane ring can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of adjacent amines.[4][5] This document provides detailed application notes on the strategic use of the 3,3-dimethoxyoxetane moiety, which serves as a key protected precursor to the versatile oxetan-3-one, and protocols for its synthesis and subsequent functionalization.

Application Notes: The Oxetane Advantage in Drug Discovery

The strategic incorporation of an oxetane core into a molecular scaffold can address several key challenges in drug development. The 3,3-disubstituted oxetane motif is particularly advantageous as it does not introduce a new chiral center.[5]

Improved Physicochemical Properties:

One of the most significant benefits of introducing an oxetane moiety is the enhancement of aqueous solubility.[1][6] Replacing a lipophilic group like a gem-dimethyl group with a more polar oxetane can dramatically increase the solubility of a compound, a critical factor for oral bioavailability.[1][6] Furthermore, the electron-withdrawing nature of the oxetane can reduce the basicity of nearby nitrogen atoms, which can be advantageous for optimizing a drug's overall lipophilicity and pharmacokinetic profile.[2]

Enhanced Metabolic Stability:

Oxetane-containing compounds often exhibit increased metabolic stability compared to their non-oxetane analogues.[3][5] The oxetane ring can block or shield metabolically vulnerable sites from enzymatic degradation by cytochrome P450 enzymes, thereby extending the half-life of a drug candidate.[5]

Structural Rigidity and Conformational Control:

The inherent rigidity of the oxetane ring can lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for its biological target.[2] This conformational constraint can be a powerful tool in rational drug design.

Quantitative Impact of Oxetane Incorporation

The following tables summarize the quantitative improvements in physicochemical properties observed upon replacing common chemical motifs with an oxetane ring in various drug discovery programs.

Table 1: Comparative Physicochemical Properties of Oxetane Analogues

Original MoietyOxetane AnalogueProperty MeasuredImprovement FactorReference
gem-Dimethyl3,3-Disubstituted OxetaneAqueous Solubility4 to >4000-fold increase[1][6]
Carbonyl3,3-Disubstituted OxetaneMetabolic Stability (CLint)Significant reduction[3]
MethyleneOxetaneAqueous Solubility25 to 4000-fold increase[1]
MorpholineSpirocyclic OxetaneMetabolic StabilityImproved[4]

Table 2: Impact of Oxetane on Drug Candidate Properties

Drug Candidate ClassModificationObserved ImprovementReference
IDO1 InhibitorsReplacement of cyclobutane with oxetaneImproved potency, off-target profile, and PK properties[2]
MNK InhibitorsReplacement of a methyl group with an oxetaneEnhanced inhibitory potency and metabolic stability[2]
RSV InhibitorsReplacement of a gem-dimethyl group with an oxetaneRemarkably improved anti-RSV effect and oral activity[2]
SYK InhibitorsIntroduction of an oxetane on a piperazine ringDoubled T-cell vs. B-cell selectivity[4]

Experimental Protocols

The functionalization of molecules with an oxetane core often proceeds through the versatile intermediate, oxetan-3-one. The this compound serves as a stable, protected form of this key building block. The following protocols detail the synthesis of this compound from oxetan-3-ol and its subsequent deprotection to yield oxetan-3-one for further functionalization.

Protocol 1: Synthesis of this compound

This two-step protocol describes the oxidation of commercially available oxetan-3-ol to oxetan-3-one, followed by an acid-catalyzed ketalization to afford this compound.

Step 1: Oxidation of Oxetan-3-ol to Oxetan-3-one

  • Materials:

    • Oxetan-3-ol

    • N-tert-butylbenzenesulfinamide (catalyst)

    • N-chlorosuccinimide (NCS)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of oxetan-3-ol (1.0 eq) in dichloromethane (DCM), add a catalytic amount of N-tert-butylbenzenesulfinamide (e.g., 0.02 eq).

    • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.1 eq).

    • Cool the reaction mixture in a water bath to maintain a temperature of 20-25 °C.

    • Add N-chlorosuccinimide (NCS) (1.8 eq) portion-wise, ensuring the temperature remains within the specified range.

    • Stir the reaction for 1 hour after the final addition of NCS. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, filter the reaction mixture to remove the solid byproducts.

    • Concentrate the filtrate under reduced pressure to remove the DCM.

    • Purify the crude oxetan-3-one by vacuum distillation.

Step 2: Acid-Catalyzed Ketalization to this compound

  • Materials:

    • Oxetan-3-one

    • Methanol

    • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

    • Toluene or benzene

    • Dean-Stark apparatus

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

    • To the flask, add a solution of oxetan-3-one (1.0 eq) in toluene.

    • Add methanol (2.5 eq) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).[7]

    • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography on silica gel.

Protocol 2: Deprotection and Functionalization of the Oxetane Core

This protocol describes the deprotection of this compound to regenerate oxetan-3-one, which can then be used in various functionalization reactions.

Step 1: Deprotection of this compound

  • Materials:

    • This compound

    • Aqueous solution of a mild acid (e.g., acetic acid, oxalic acid, or dilute HCl)

    • Organic solvent (e.g., acetone, THF)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of an organic solvent and water.

    • Add a catalytic amount of a mild acid.

    • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

    • Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain oxetan-3-one.

Step 2: Reductive Amination for Amine Functionalization

  • Materials:

    • Oxetan-3-one

    • Primary or secondary amine

    • Sodium triacetoxyborohydride or sodium cyanoborohydride

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Acetic acid (optional)

  • Procedure:

    • To a solution of oxetan-3-one (1.0 eq) and the desired amine (1.1 eq) in DCM, add a reducing agent such as sodium triacetoxyborohydride (1.5 eq).

    • A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

    • Stir the reaction at room temperature for several hours to overnight.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 3-aminooxetane derivative by column chromatography.

Visualizations

The following diagrams illustrate the key synthetic workflows and the logical relationships in the application of the this compound moiety.

Synthesis_of_3_3_Dimethoxyoxetane cluster_0 Protocol 1: Synthesis Oxetan-3-ol Oxetan-3-ol Oxetan-3-one Oxetan-3-one Oxetan-3-ol->Oxetan-3-one Oxidation (NCS, DBU) This compound This compound Oxetan-3-one->this compound Ketalization (MeOH, p-TsOH)

Synthesis of this compound.

Functionalization_Workflow cluster_1 Protocol 2: Functionalization This compound This compound Oxetan-3-one Oxetan-3-one This compound->Oxetan-3-one Deprotection (Mild Acid) Functionalized_Molecule 3-Aminooxetane Derivative Oxetan-3-one->Functionalized_Molecule Reductive Amination Amine Amine Amine->Functionalized_Molecule

Functionalization via Oxetan-3-one.

Bioisosteric_Replacement cluster_2 Bioisosteric Relationships Oxetane Oxetane Improved_Properties Improved Solubility, Metabolic Stability, etc. Oxetane->Improved_Properties gem-Dimethyl gem-Dimethyl gem-Dimethyl->Oxetane Carbonyl Carbonyl Carbonyl->Oxetane

Bioisosteric Replacement Strategy.

References

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Utilizing 3,3-Dimethoxyoxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their unique three-dimensional structures. These rigid frameworks can lead to improved pharmacological properties, such as enhanced receptor affinity and selectivity, metabolic stability, and optimized aqueous solubility. The oxetane moiety, a four-membered cyclic ether, is a valuable pharmacophore that can favorably modulate the physicochemical properties of drug candidates. This document outlines a proposed methodology for the synthesis of spirocyclic compounds using 3,3-dimethoxyoxetane as a key building block. This approach leverages the reactivity of the dimethoxy acetal as a masked ketone, which can undergo a Lewis acid-catalyzed reaction with various dinucleophiles to form spirocyclic systems.

Reaction Principle: A Proposed Strategy for Spiroannulation

The core of this synthetic strategy involves the activation of this compound with a Lewis acid. This activation is hypothesized to facilitate a tandem nucleophilic substitution reaction with a suitable dinucleophile. The departure of the two methoxy groups and subsequent ring formation with the dinucleophile would result in a spirocyclic structure with the oxetane ring intact. This method offers a potential pathway to novel spiro-oxetane scaffolds that are of interest in drug development programs.

A proposed general reaction scheme is as follows:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 3_3_dimethoxyoxetane This compound Spirocyclic_Oxetane Spirocyclic Oxetane 3_3_dimethoxyoxetane->Spirocyclic_Oxetane Spirocyclization Dinucleophile Dinucleophile (e.g., Diol, Diamine, Dithiol) Dinucleophile->Spirocyclic_Oxetane Lewis_Acid Lewis Acid (e.g., TMSOTf, BF3·OEt2) Lewis_Acid->Spirocyclic_Oxetane Solvent Anhydrous Solvent (e.g., DCM, Toluene) Solvent->Spirocyclic_Oxetane

Caption: Proposed reaction for spirocycle synthesis.

Experimental Protocols

This section provides a generalized, hypothetical protocol for the synthesis of a spirocyclic oxetane from this compound and a generic dinucleophile. Researchers should note that optimization of reaction conditions, including the choice of Lewis acid, solvent, temperature, and reaction time, will be crucial for successful implementation.

Protocol 1: Synthesis of a Spiro-Oxetane Acetal from a Diol

Objective: To synthesize a spirocyclic dioxolane-oxetane derivative via the reaction of this compound with a diol.

Materials:

  • This compound

  • Diol (e.g., Ethane-1,2-diol, Propane-1,3-diol)

  • Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride diethyl etherate (BF₃·OEt₂))

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Proton Sponge (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the diol (1.0 equivalent) and dissolve it in anhydrous DCM.

  • Addition of this compound: Add this compound (1.2 equivalents) to the solution at room temperature.

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice-water bath. Add the Lewis acid (0.1 to 1.1 equivalents, to be optimized) dropwise to the stirred solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of triethylamine or a saturated aqueous NaHCO₃ solution.

  • Extraction: Partition the mixture between DCM and water. Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired spirocyclic oxetane.

G cluster_workflow Experimental Workflow start Start setup Prepare Anhydrous Reaction Setup start->setup add_reactants Add Diol and This compound setup->add_reactants cool Cool to 0°C add_reactants->cool add_lewis_acid Add Lewis Acid Dropwise cool->add_lewis_acid react Warm to RT and Stir (4-24h) add_lewis_acid->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor quench Quench Reaction at 0°C monitor->quench Reaction Complete? extract Extract with DCM quench->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify end End purify->end

Caption: Step-by-step experimental workflow.

Data Presentation

The following table provides a template for summarizing the results of optimization experiments for the synthesis of spirocyclic compounds from this compound.

EntryDinucleophileLewis Acid (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Ethane-1,2-diolTMSOTf (0.1)DCM2512Data
2Ethane-1,2-diolTMSOTf (1.1)DCM2512Data
3Ethane-1,2-diolBF₃·OEt₂ (1.1)DCM0 to 258Data
4Propane-1,3-diolTMSOTf (1.1)DCM2524Data
5CatecholTMSOTf (1.1)Toluene806Data
6EthylenediamineSc(OTf)₃ (0.2)MeCN2518Data

Conclusion

The use of this compound as a precursor for the synthesis of spirocyclic compounds represents a promising, albeit underexplored, strategy for accessing novel chemical entities for drug discovery. The proposed protocol provides a foundational methodology that can be optimized and expanded to a wider range of dinucleophiles, potentially yielding a diverse library of spirocyclic oxetanes for biological evaluation. Further investigation into the scope and limitations of this reaction is warranted to establish it as a valuable tool in synthetic and medicinal chemistry.

Application Notes and Protocols for the Purification of 3,3-Disubstituted Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the purification of 3,3-disubstituted oxetanes, a class of compounds of increasing importance in medicinal chemistry. The following sections outline common purification techniques, including flash column chromatography, crystallization, and extractive workup, with specific examples derived from the literature.

Introduction

3,3-Disubstituted oxetanes are valuable structural motifs in modern drug discovery, often employed as bioisosteric replacements for gem-dimethyl or carbonyl groups to enhance physicochemical properties such as solubility and metabolic stability. The synthesis of these compounds often results in mixtures containing starting materials, reagents, and byproducts, necessitating effective purification strategies to isolate the desired product with high purity. This document outlines robust and widely applicable purification protocols for this class of molecules.

Data Presentation: Purification Methods and Conditions

The choice of purification method largely depends on the physical and chemical properties of the target oxetane and the impurities present. A summary of commonly employed purification conditions is presented in the table below.

Compound TypePurification MethodEluent System / SolventsReference
3,3-DiaryloxetanesFlash Column Chromatography3-5% Et2O/CH2Cl2[1]
3-Aryl-3-hydroxyoxetanesFlash Column Chromatography20-30% Acetone/Pentane[2]
3-(4-(Benzyloxy)phenyl)oxetan-3-olColumn Chromatography40% EtOAc/n-hexane[3]
4-(3-(4-(Benzyloxy)phenyl)oxetan-3-yl)phenolColumn Chromatography30% EtOAc/n-hexane[3]
3-Aryl-3-(trifluoromethyl)phenylthietan-3-olFlash Chromatography10% EtOAc/pentane[4]
Poly(3,3-bis(ethoxymethyl) oxetane)PrecipitationCold Methanol[5]
3-Aryloxetan-3-carboxylic acidsAcidic/Basic WorkupNot Applicable[6]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is the most frequently cited method for the purification of 3,3-disubstituted oxetanes, offering a versatile and efficient means of separating compounds with differing polarities.

Materials:

  • Silica gel (for flash chromatography)

  • Crude reaction mixture containing the 3,3-disubstituted oxetane

  • Solvents for elution (e.g., ethyl acetate, n-hexane, diethyl ether, dichloromethane, acetone, pentane)

  • Glass column for chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization (if applicable)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, adsorb the crude material onto a small amount of silica gel.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the chromatography column and allow it to pack under positive pressure, ensuring a level and compact bed.

  • Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin the elution with the starting solvent mixture, gradually increasing the polarity as needed to move the desired compound down the column. The polarity gradient is determined by prior analysis using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • Monitoring the Separation: Monitor the separation by TLC analysis of the collected fractions. Spot small aliquots of each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp or by using a staining agent.

  • Combining and Concentrating Fractions: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified 3,3-disubstituted oxetane.

Example from Literature: For the purification of a 3,3-diarylthietane dioxide (a related 4-membered heterocycle), flash column chromatography was performed using a solvent system of 3-5% diethyl ether in dichloromethane.[1] For 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide, a gradient of 20-30% acetone in pentane was employed.[2]

Protocol 2: Purification by Crystallization/Precipitation

Crystallization is a suitable method for the purification of solid 3,3-disubstituted oxetanes. This technique relies on the differential solubility of the compound and impurities in a given solvent system at varying temperatures.

Materials:

  • Crude solid 3,3-disubstituted oxetane

  • Appropriate solvent or solvent mixture for crystallization

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Drying oven or desiccator

Procedure:

  • Solvent Selection: Choose a solvent in which the oxetane is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a drying oven or under vacuum in a desiccator.

Example from Literature: Poly(3,3-bis(ethoxymethyl) oxetane) was purified by precipitation from cold methanol.[5]

Protocol 3: Purification by Acidic/Basic Extractive Workup

For 3,3-disubstituted oxetanes bearing acidic or basic functional groups, a simple and effective purification can be achieved through an acidic/basic workup. This method is particularly useful for the purification of 3-aryloxetan-3-carboxylic acids.[6]

Materials:

  • Crude reaction mixture containing the acidic or basic oxetane

  • Immiscible organic solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous acidic solution (e.g., 1 M HCl)

  • Aqueous basic solution (e.g., saturated NaHCO3, 1 M NaOH)

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na2SO4 or MgSO4)

  • Rotary evaporator

Procedure for an Acidic Oxetane:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base like sodium bicarbonate to remove acidic impurities. The desired acidic oxetane will be deprotonated and move to the aqueous layer.

  • Separation: Separate the aqueous layer containing the deprotonated oxetane.

  • Acidification: Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to precipitate the purified acidic oxetane.

  • Extraction: Extract the precipitated oxetane back into an organic solvent.

  • Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

  • Concentration: Remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the purification protocols described above.

G cluster_0 Flash Column Chromatography Workflow A Crude Product B Dissolve/Adsorb on Silica A->B D Load Sample B->D C Pack Column C->D E Elute with Solvent Gradient D->E F Collect Fractions E->F G TLC Analysis F->G H Combine Pure Fractions G->H Identify Pure Fractions I Evaporate Solvent H->I J Purified Oxetane I->J

Caption: Workflow for Purification by Flash Column Chromatography.

G cluster_1 Crystallization/Precipitation Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Cool to Induce Crystallization B->C D Filter Crystals C->D E Wash with Cold Solvent D->E F Dry Crystals E->F G Purified Oxetane F->G

Caption: Workflow for Purification by Crystallization.

G cluster_2 Acidic/Basic Extraction Workflow (for Acidic Oxetane) A Crude Product in Organic Solvent B Wash with Aqueous Base A->B C Separate Aqueous Layer B->C D Acidify Aqueous Layer C->D E Extract with Organic Solvent D->E F Wash, Dry, and Concentrate E->F G Purified Oxetane F->G

Caption: Workflow for Purification by Acidic/Basic Extraction.

References

Troubleshooting & Optimization

preventing ring-opening of 3,3-dimethoxyoxetane during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,3-dimethoxyoxetane. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis, with a primary focus on preventing the undesired ring-opening of the oxetane core.

Troubleshooting Guide: Preventing Ring-Opening of this compound

The synthesis of this compound, typically achieved through an intramolecular Williamson ether synthesis, can be susceptible to a competing ring-opening reaction known as Grob fragmentation. This guide provides a systematic approach to troubleshoot and minimize this side reaction.

Problem: Low or No Yield of this compound and/or Presence of Ring-Opened Byproducts

The primary cause of low yields is often the base-catalyzed elimination (Grob fragmentation) of the halo-alkoxide intermediate, which competes with the desired intramolecular cyclization.

Troubleshooting Workflow

G start Low Yield of this compound reagent_quality Verify Purity of Starting Materials (e.g., 1-halo-3,3-dimethoxy-2-propanol) start->reagent_quality base_selection Optimize Base Selection reagent_quality->base_selection Reagents Pure end_bad Persistent Low Yield reagent_quality->end_bad Impure Reagents solvent_choice Evaluate Solvent System base_selection->solvent_choice Base Optimized base_selection->end_bad Ineffective Base reaction_conditions Adjust Reaction Conditions (Temperature, Concentration) solvent_choice->reaction_conditions Solvent Optimized solvent_choice->end_bad Inappropriate Solvent purification Refine Purification Strategy reaction_conditions->purification Conditions Adjusted reaction_conditions->end_bad Suboptimal Conditions end_good Improved Yield of This compound purification->end_good Successful purification->end_bad Purification Issues

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Detailed Troubleshooting Steps:

Parameter Potential Issue Recommended Action Rationale
Starting Material Quality The precursor (e.g., 1-halo-3,3-dimethoxy-2-propanol) is impure.- Purify the starting material before use.- Confirm the structure and purity by NMR and/or GC-MS.Impurities can interfere with the reaction and lead to side products.
Base Selection The base is too strong or sterically hindered, favoring elimination (Grob fragmentation) over substitution.- Use a strong, non-nucleophilic base with a smaller counter-ion. Sodium hydride (NaH) is a common and effective choice.[1][2] - Avoid bulky bases like potassium tert-butoxide.Strong, non-bulky bases efficiently deprotonate the alcohol to form the alkoxide for the intramolecular SN2 reaction, while minimizing steric hindrance that could favor elimination.[1]
Solvent System The solvent does not adequately solvate the cation of the alkoxide, reducing its nucleophilicity.- Employ polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[3][4]Polar aprotic solvents enhance the nucleophilicity of the alkoxide by solvating the counter-ion, thereby promoting the desired intramolecular substitution.[4]
Reaction Temperature Elevated temperatures can favor the elimination pathway (Grob fragmentation).- Maintain a low to moderate reaction temperature. A starting point of 0 °C to room temperature is recommended.[3] - Monitor the reaction progress by TLC or GC to avoid prolonged reaction times at higher temperatures.The activation energy for elimination is often higher than for substitution. Lower temperatures can therefore favor the desired cyclization.
Concentration High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization.- Run the reaction under reasonably dilute conditions (e.g., 0.025 M to 0.1 M).[3]Lower concentrations favor intramolecular reactions by reducing the probability of intermolecular encounters.
Purification The product may be volatile or co-elute with byproducts during chromatography.- Use a purification method suitable for a potentially volatile, polar compound. Distillation under reduced pressure may be effective.- If using column chromatography, carefully select the eluent system to achieve good separation.Proper purification is essential to isolate the desired product from any ring-opened byproducts or starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most likely structure of the ring-opened byproduct?

A1: The most probable ring-opened byproduct resulting from Grob fragmentation is 3,3-dimethoxy-2-propen-1-ol. This occurs through the elimination of the halide and the formation of a carbon-carbon double bond.

Q2: How can I confirm the formation of this compound versus the ring-opened byproduct?

A2: Spectroscopic methods are essential for characterization.

  • ¹H NMR: In this compound, you would expect to see a singlet for the two methoxy groups and a singlet for the four equivalent protons on the oxetane ring. The ring-opened product would show signals corresponding to vinylic protons and a hydroxyl proton.

  • ¹³C NMR: The carbon spectrum of the oxetane will show a quaternary carbon signal for the C(OCH₃)₂ group and a signal for the CH₂ groups of the ring. The ring-opened product will have signals for sp² hybridized carbons.

  • IR Spectroscopy: The oxetane will show characteristic C-O-C stretching frequencies. The ring-opened product will exhibit a broad O-H stretch and a C=C stretch.

Q3: What is a suitable precursor for the synthesis of this compound?

A3: A common precursor is a 1,3-dihalo-2,2-dimethoxypropane, such as 1,3-dibromo-2,2-dimethoxypropane. This can be synthesized from the reaction of bromine with acetone in methanol. Another viable precursor is 1-halo-3,3-dimethoxy-2-propanol.

Q4: Can I use a different base than sodium hydride?

A4: While sodium hydride is a common choice, other strong, non-nucleophilic bases like potassium hydride (KH) can also be used.[2] It is advisable to avoid alkoxide bases where the alkyl group is bulky, as this can increase the likelihood of elimination.

Experimental Protocols

Synthesis of 1,3-dibromo-2,2-dimethoxypropane (Precursor)

This protocol is adapted from a patented procedure.

  • In a reaction vessel, combine acetone and methanol.

  • Slowly add bromine to the stirred solution, maintaining the temperature below 25 °C.

  • Continue stirring at room temperature for approximately 24-40 hours, during which a white solid should precipitate.

  • Isolate the white solid by filtration and wash it with cold methanol.

  • Dry the product under vacuum to yield 1,3-dibromo-2,2-dimethoxypropane.

Intramolecular Williamson Ether Synthesis of this compound

This is a general protocol based on related oxetane syntheses. Optimization of conditions is likely necessary.

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-bromo-3,3-dimethoxy-2-propanol (1 equivalent) in anhydrous DMF to the sodium hydride suspension. (Note: This precursor would need to be synthesized from the dibromo compound, for example, by partial hydrolysis).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 16 hours, or until TLC/GC analysis indicates consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Signaling Pathways and Logical Relationships

G cluster_0 Reaction Pathways precursor 1-halo-3,3-dimethoxy-2-propanol alkoxide Alkoxide Intermediate precursor->alkoxide + Base oxetane This compound (Desired Product) alkoxide->oxetane Intramolecular SN2 (Cyclization) grob Grob Fragmentation (Ring-Opening) alkoxide->grob Elimination byproduct 3,3-dimethoxy-2-propen-1-ol (Byproduct) grob->byproduct

Caption: Competing pathways in the synthesis of this compound.

References

stability of 3,3-dimethoxyoxetane under acidic workup conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3,3-dimethoxyoxetane under acidic workup conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound ring during a typical acidic workup?

A1: The this compound moiety is generally considered to be robust under many acidic conditions.[1][2] The 3,3-disubstitution pattern provides significant steric hindrance, which helps to protect the oxetane ring from nucleophilic attack and subsequent ring-opening.[3][4] However, the stability is not absolute and can be influenced by the specific conditions of the workup, such as the strength of the acid, temperature, and reaction time.

Q2: What factors can lead to the decomposition of this compound during an acidic workup?

A2: Several factors can contribute to the degradation of the oxetane ring:

  • Strong Acids: Concentrated or strong Brønsted or Lewis acids can promote ring-opening.

  • Elevated Temperatures: Higher temperatures can overcome the activation energy for ring-opening, leading to decomposition.[4]

  • Presence of Nucleophiles: If a nucleophile is present in the reaction mixture, it can attack one of the α-carbons of the oxetane ring after protonation of the oxygen, leading to a ring-opened product.

  • Intramolecular Nucleophiles: Molecules containing a nucleophilic functional group elsewhere that can reach the oxetane ring can undergo intramolecular ring-opening, which is often more facile.[3][4]

Q3: What are the likely products of this compound decomposition under acidic conditions?

A3: Under acidic conditions, the likely decomposition pathway involves protonation of the oxetane oxygen, followed by nucleophilic attack. In the presence of water, this would lead to the formation of 1,3-dihydroxy-2,2-dimethoxypropane. If other nucleophiles are present, they may be incorporated into the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product after acidic workup. The oxetane ring may be decomposing.- Use a milder acid (e.g., saturated aq. NH4Cl, dilute HCl).- Perform the workup at a lower temperature (e.g., 0 °C or below).- Minimize the duration of the acidic workup.- Consider an alternative workup procedure that avoids acidic conditions if possible.
Presence of unexpected byproducts. Acid-catalyzed ring-opening of the oxetane has occurred.- Analyze the byproducts to confirm the ring-opening pathway.- Refer to the solutions for "Low yield of desired product."- If an intramolecular reaction is suspected, consider protecting the internal nucleophile before the acidic workup.
Inconsistent results between batches. Variability in workup conditions (temperature, time, acid concentration).- Standardize the acidic workup protocol meticulously.- Ensure consistent temperature control during the workup.- Use a standardized concentration of the acidic solution.

Quantitative Data on Oxetane Stability

CompoundConditionsTime (h)Temperature (°C)Recovery (%)
Secondary alcohol oxetane ether1 M aq. HCl1Room Temperature94
Secondary alcohol oxetane ether1 M aq. HCl13777
Secondary alcohol oxetane ether1 M aq. HCl243731
Data extracted from a study on oxetane ether stability.[5]

Experimental Protocols

General Protocol for a Mild Acidic Workup

This protocol is designed to minimize the risk of this compound decomposition.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure.

Note: The choice of quenching agent and solvent should be appropriate for the specific reaction.

Visualizations

Acid_Catalyzed_Ring_Opening cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Oxetane This compound Protonated_Oxetane Protonated Oxetane Oxetane->Protonated_Oxetane + H+ H+ H+ Ring_Opened_Product Ring-Opened Product Protonated_Oxetane->Ring_Opened_Product + Nu- Nucleophile Nu-

Caption: Acid-catalyzed ring-opening of this compound.

Troubleshooting_Workflow Start Low Yield or Byproducts Observed Check_Conditions Review Acidic Workup Conditions Start->Check_Conditions Is_Acid_Strong Is a strong acid used? Check_Conditions->Is_Acid_Strong Is_Temp_High Is the temperature elevated? Is_Acid_Strong->Is_Temp_High No Use_Milder_Acid Use a milder acid (e.g., aq. NH4Cl) Is_Acid_Strong->Use_Milder_Acid Yes Is_Time_Long Is the workup time prolonged? Is_Temp_High->Is_Time_Long No Lower_Temp Perform workup at lower temperature (e.g., 0°C) Is_Temp_High->Lower_Temp Yes Shorten_Time Minimize duration of acidic conditions Is_Time_Long->Shorten_Time Yes Re-evaluate Re-run experiment with optimized conditions Is_Time_Long->Re-evaluate No Use_Milder_Acid->Re-evaluate Lower_Temp->Re-evaluate Shorten_Time->Re-evaluate

Caption: Troubleshooting workflow for oxetane instability.

References

managing reactivity of 3,3-dimethoxyoxetane with strong nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,3-Dimethoxyoxetane

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the management of its reactivity with strong nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What is the primary site of nucleophilic attack on this compound?

A1: The primary site of nucleophilic attack on this compound is one of the methylene carbons (C2 or C4) of the oxetane ring. Due to the inherent ring strain of the four-membered ether (approximately 25.5 kcal/mol), it is susceptible to ring-opening reactions.[1] Strong nucleophiles will attack a C-O bond of the ring in an SN2 fashion, leading to the opening of the oxetane. The 3,3-dimethoxy (acetal) group is generally stable under basic or neutral conditions but is sensitive to acid.

Q2: Is a Lewis acid catalyst required for the ring-opening reaction with strong nucleophiles?

A2: Not always, but it can significantly affect reaction conditions and outcomes. Strong nucleophiles, such as organolithium or Grignard reagents, can open the oxetane ring without a catalyst, although this may require elevated temperatures.[2] The use of a Lewis acid (e.g., BF₃·OEt₂, B(C₆F₅)₃, Al(C₆F₅)₃) activates the oxetane by coordinating to the oxygen atom, making the ring more electrophilic and facilitating nucleophilic attack under milder conditions.[3][4][5] However, Lewis acids can also promote unwanted side reactions like polymerization.[6]

Q3: What are the common side reactions when using strong nucleophiles with this compound?

A3: The most common side reactions are polymerization and the formation of dimers or oligomers.[3] These are particularly prevalent under acidic conditions or at elevated temperatures. If the reaction conditions are not strictly anhydrous, the nucleophile can be quenched. Additionally, if trace acidity is present, the acetal at the C3 position could be hydrolyzed.

Q4: How can I prevent polymerization during my reaction?

A4: To minimize polymerization, consider the following strategies:

  • Use of a Lewis Acid: Employ a bulky Lewis acid which can favor the desired 1:1 reaction over polymerization.[3]

  • Slow Addition: Add the oxetane substrate slowly to a solution of the nucleophile. This maintains a low concentration of the electrophile, disfavoring chain-growth reactions.

  • Low Temperature: Conduct the reaction at the lowest feasible temperature that still allows for the desired ring-opening to occur.

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, as trace water can lead to side reactions that may initiate polymerization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient reactivity of the nucleophile. 2. Reaction temperature is too low. 3. Deactivation of the nucleophile by moisture or impurities.1. Add a suitable Lewis acid (e.g., BF₃·OEt₂) to activate the oxetane. 2. Gradually increase the reaction temperature while monitoring for product formation. 3. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.
Formation of Multiple Products / Low Yield 1. Polymerization or oligomerization. 2. Decomposition of starting material or product. 3. Reaction with the acetal group due to acidic impurities.1. Perform the reaction at a lower temperature and use slow addition of the oxetane. 2. Ensure the workup procedure is non-acidic and performed at low temperatures. 3. Purify all reagents and use a non-acidic workup. Consider adding a non-nucleophilic base if trace acid is suspected.
Reaction is Uncontrolled / Exothermic 1. Reaction is too concentrated. 2. Rate of addition is too fast. 3. Inadequate temperature control.1. Use a larger volume of solvent to better dissipate heat. 2. Slow the rate of addition of the limiting reagent. 3. Pre-cool the reaction vessel and maintain a cold bath throughout the addition.

Experimental Protocols & Data

General Protocol for Nucleophilic Ring-Opening

This protocol provides a general methodology for the reaction of this compound with a strong organometallic nucleophile (e.g., Butyl Lithium).

Materials:

  • This compound

  • Strong nucleophile (e.g., n-BuLi in hexanes)

  • Anhydrous solvent (e.g., THF, Diethyl Ether)

  • Quenching solution (e.g., saturated aq. NH₄Cl)

  • Drying agent (e.g., MgSO₄, Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add the strong nucleophile solution to a flame-dried flask containing anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Slowly add a solution of this compound in the same anhydrous solvent to the cooled nucleophile solution dropwise via a syringe pump over 1-2 hours.

  • Allow the reaction to stir at this temperature for a specified time, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Once the reaction is complete, quench it by slowly adding a pre-cooled saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Comparative Reaction Conditions

The following table summarizes hypothetical outcomes based on general principles of oxetane reactivity.[2][7] Actual results may vary.

Nucleophile (Nu⁻)Lewis Acid (LA)SolventTemp. (°C)Typical YieldPrimary Product
PhMgBrNoneTHF65Moderate3-phenyl-1,1-dimethoxybutan-3-ol
n-BuLiNoneTHF-78 to 0Good1,1-dimethoxyoctan-3-ol
LiAlH₄NoneDiethyl Ether35High1,1-dimethoxybutan-3-ol
PhMgBrBF₃·OEt₂ (10 mol%)Toluene0Good-High3-phenyl-1,1-dimethoxybutan-3-ol
n-BuLiB(C₆F₅)₃ (5 mol%)CH₂Cl₂-78High1,1-dimethoxyoctan-3-ol

Visualizations

Reaction Pathway Diagram

reaction_pathway start This compound + Strong Nucleophile (Nu⁻) intermediate Ring-Opened Alkoxide Intermediate start->intermediate  SN2 Attack at C2/C4 side_reaction Polymerization / Dimerization start->side_reaction  Side Reaction  (e.g., excess oxetane,   acidic catalyst) product Desired Ring-Opened Product intermediate->product  Protonation   workup Aqueous Workup (e.g., NH₄Cl)

Caption: General reaction pathway for nucleophilic ring-opening of this compound.

Experimental Workflow Diagram

workflow prep 1. Prepare Anhydrous Reagents & Glassware setup 2. Set up Reaction under Inert Atmosphere prep->setup cool 3. Cool Nucleophile Solution setup->cool add 4. Slow Addition of Oxetane Solution cool->add react 5. Stir & Monitor Reaction add->react quench 6. Quench Reaction at Low Temperature react->quench extract 7. Extraction & Workup quench->extract purify 8. Purification (e.g., Chromatography) extract->purify analyze 9. Product Analysis (NMR, MS) purify->analyze

Caption: Step-by-step workflow for a typical ring-opening experiment.

Troubleshooting Logic Diagram

troubleshooting start Low Yield or No Reaction check_sm Starting Material Consumed? start->check_sm check_temp Increase Temperature or Reaction Time check_sm->check_temp  No multiple_products Multiple Products Observed? check_sm->multiple_products  Yes add_la Consider Adding Lewis Acid Catalyst check_temp->add_la success Improved Yield check_temp->success check_reagents Verify Reagent Purity & Anhydrous Conditions check_reagents->success multiple_products->check_reagents  No polymerization Polymerization Suspected multiple_products->polymerization  Yes reduce_temp Lower Temperature & Use Slow Addition polymerization->reduce_temp reduce_temp->success

Caption: A decision tree for troubleshooting low-yield reactions.

References

optimization of reaction conditions for 3,3-dimethoxyoxetane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,3-Dimethoxyoxetane

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for the synthesis of this compound. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: I am observing a low yield of this compound. What are the potential causes and how can I improve the conversion rate?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the intramolecular cyclization step. Here are some potential causes and corresponding solutions:

  • Incomplete Deprotonation: The formation of the alkoxide intermediate is crucial for the subsequent intramolecular nucleophilic substitution. If the base used is not strong enough or is used in insufficient quantity, the starting diol will not be fully deprotonated.

    • Solution: Consider using a stronger base such as sodium hydride (NaH) to ensure complete deprotonation.[1] It is also advisable to use a slight excess of the base.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate of both the desired cyclization and potential side reactions.

    • Solution: Experiment with a temperature gradient. While the initial deprotonation may be performed at a lower temperature (e.g., 0 °C) to control the reaction, a subsequent increase in temperature might be necessary to drive the cyclization to completion. However, excessively high temperatures can promote side reactions.

  • Presence of Water: Moisture in the reaction can quench the base and inhibit the formation of the alkoxide.

    • Solution: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.[1]

  • Intermolecular Side Reactions: At high concentrations, the alkoxide intermediate may react with another molecule of the starting material, leading to oligomerization or polymerization instead of the desired intramolecular cyclization.

    • Solution: Employing high-dilution conditions can favor the intramolecular reaction pathway. This involves using a larger volume of solvent to reduce the concentration of the reactants.

Question 2: My reaction is producing significant amounts of side products. How can I identify and minimize them?

Answer:

The formation of side products is a common challenge in the synthesis of strained ring systems like oxetanes. Here are some likely side products and strategies to minimize their formation:

  • Elimination Products: If a suitable proton is available, an elimination reaction can compete with the desired substitution, leading to the formation of an unsaturated alcohol.

    • Solution: The choice of base and reaction conditions is critical. A non-nucleophilic, sterically hindered base may favor deprotonation without promoting elimination. Careful control of the reaction temperature is also important, as higher temperatures often favor elimination.

  • Intermolecular Etherification Products: As mentioned previously, intermolecular reactions can lead to the formation of dimers or polymers.

    • Solution: High-dilution conditions are the most effective way to minimize these side products.

  • Ring-Opening Products: The oxetane ring is strained and can be susceptible to opening under certain conditions, especially in the presence of nucleophiles or acids during workup.[2]

    • Solution: Use mild conditions for quenching and workup. A saturated aqueous solution of ammonium chloride is often used to quench reactions involving strong bases.[1] Avoid strongly acidic conditions during purification.

Question 3: I am having difficulty purifying the final this compound product. What are the recommended purification methods?

Answer:

Purification of oxetanes can be challenging due to their volatility and potential for ring-opening. Here are some recommended purification strategies:

  • Silica Gel Column Chromatography: This is the most common method for purifying oxetanes.

    • Recommendation: Use a silica gel with a neutral pH to avoid acid-catalyzed ring-opening. A solvent system with low polarity, such as a mixture of ethyl acetate and hexanes, is typically effective. The progress of the separation can be monitored by thin-layer chromatography (TLC).

  • Distillation: If the product is thermally stable and has a sufficiently low boiling point, distillation under reduced pressure can be an effective purification method.

    • Recommendation: Perform a small-scale trial to ensure that the product does not decompose at the required temperature.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A plausible and common synthetic strategy for 3,3-disubstituted oxetanes is the intramolecular Williamson ether synthesis. This would likely involve the cyclization of a 2,2-dimethoxypropane-1,3-diol derivative where one of the hydroxyl groups has been converted to a good leaving group, such as a tosylate or a halide.

Q2: How do I choose the appropriate starting materials?

A2: The key starting material would be 2,2-dimethoxypropane-1,3-diol. This can be reacted with a reagent like p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine) to selectively tosylate one of the primary hydroxyl groups. The resulting mono-tosylate can then undergo intramolecular cyclization.

Q3: What are the critical parameters to control during the synthesis?

A3: The most critical parameters to control are:

  • Anhydrous Conditions: The presence of water can significantly impact the yield.[3]

  • Temperature Control: Both the tosylation and cyclization steps are temperature-sensitive.

  • Purity of Reagents: The purity of solvents and reagents directly affects the reaction efficiency and impurity profile.

  • Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere is recommended to prevent side reactions with atmospheric components.[3]

Q4: Is the this compound ring stable?

A4: The oxetane ring is a strained four-membered ether, which makes it more reactive than larger cyclic ethers like tetrahydrofuran.[2] It can be susceptible to ring-opening under acidic conditions or in the presence of strong nucleophiles.[2] Therefore, it is important to handle the final product under neutral or basic conditions.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the potential impact of various reaction parameters on the synthesis of this compound via intramolecular Williamson ether synthesis. The data is illustrative and based on general principles of organic synthesis.

ParameterVariationExpected Outcome on YieldExpected Outcome on PurityRationale
Base NaH vs. K₂CO₃NaH > K₂CO₃NaH > K₂CO₃NaH is a stronger, non-nucleophilic base that ensures complete deprotonation, leading to a higher conversion rate.
Solvent THF vs. DMFDMF > THFSimilarDMF is a more polar aprotic solvent which can accelerate S(_N)2 reactions. However, its higher boiling point can make it more difficult to remove.
Temperature 0 °C to RT vs. RefluxReflux > 0 °C to RT0 °C to RT > RefluxHigher temperatures increase the reaction rate but may also promote side reactions such as elimination, leading to lower purity.
Concentration 0.1 M vs. 0.01 M0.01 M > 0.1 M0.01 M > 0.1 MHigh dilution (lower concentration) favors the intramolecular cyclization over intermolecular side reactions, leading to higher yield and purity of the desired product.

Experimental Protocols

A plausible two-step experimental protocol for the synthesis of this compound is provided below.

Step 1: Synthesis of 3-hydroxy-2,2-dimethoxypropyl 4-methylbenzenesulfonate

  • To a solution of 2,2-dimethoxypropane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.05 eq) in anhydrous DCM dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the mono-tosylated intermediate.

Step 2: Synthesis of this compound

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 3-hydroxy-2,2-dimethoxypropyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.[1]

  • Transfer the mixture to a separatory funnel and add water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Mono-tosylation cluster_step2 Step 2: Intramolecular Cyclization start_step1 Dissolve 2,2-dimethoxypropane-1,3-diol in DCM add_tea Add Triethylamine at 0 °C start_step1->add_tea add_tscl Add TsCl solution dropwise add_tea->add_tscl react_step1 Stir at RT for 12-16h add_tscl->react_step1 workup_step1 Quench, Extract, and Dry react_step1->workup_step1 purify_step1 Purify by Column Chromatography workup_step1->purify_step1 intermediate 3-hydroxy-2,2-dimethoxypropyl 4-methylbenzenesulfonate purify_step1->intermediate start_step2 Prepare NaH suspension in THF intermediate->start_step2 add_intermediate Add mono-tosylate solution at 0 °C start_step2->add_intermediate react_step2 Stir at RT for 4-6h add_intermediate->react_step2 workup_step2 Quench with NH4Cl, Extract, and Dry react_step2->workup_step2 purify_step2 Purify by Column Chromatography workup_step2->purify_step2 final_product This compound purify_step2->final_product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions starting_material Mono-tosylated Diol alkoxide Alkoxide Intermediate starting_material->alkoxide + Base product This compound alkoxide->product Intramolecular SN2 elimination Elimination Product alkoxide->elimination E2 Elimination intermolecular Intermolecular Ether alkoxide->intermolecular Intermolecular SN2

Caption: Reaction pathway for the synthesis and potential side reactions.

References

Technical Support Center: Synthesis of 3,3-Disubstituted Oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,3-disubstituted oxetanes. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of 3,3-disubstituted oxetanes, and how can I minimize it?

A1: The most prevalent side reaction is the acid-catalyzed ring-opening of the strained oxetane ring.[1][2] This is particularly problematic when acidic conditions are used for reaction catalysis or during product isolation and purification.[1] To minimize ring-opening, it is crucial to avoid strong acids.[1] Whenever possible, opt for basic or neutral reaction conditions. For instance, in functionalizing oxetane precursors, basic hydrolysis of esters and nitriles is preferable to acidic methods.[1] If acidic conditions are unavoidable, using milder acids and carefully controlling the reaction temperature and time can help reduce the extent of ring-opening. The stability of the oxetane ring is also dependent on its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability compared to other substitution patterns.[2]

Q2: I am attempting a Williamson etherification to form a 3,3-disubstituted oxetane from a 1,3-diol, but I am observing low yields and significant byproduct formation. What could be the issue?

A2: A common competing side reaction in the intramolecular Williamson etherification for oxetane synthesis is the Grob fragmentation.[3][4] This reaction is entropically favored and can be promoted by the thermodynamic stability of the resulting alkene byproduct.[3][4] To favor the desired cyclization over fragmentation, careful selection of the base and reaction conditions is critical. Strong, non-nucleophilic bases are often preferred. Additionally, the choice of leaving group on the diol can influence the reaction outcome.

Q3: When synthesizing 3,3-disubstituted oxetanes from oxetan-3-one, what are the key considerations to avoid side reactions?

A3: When using oxetan-3-one as a starting material, the primary consideration is the stability of the oxetane ring to the reagents used for functionalization. Many standard ketone reactions, such as Grignard additions, Horner-Wadsworth-Emmons reactions, and Strecker synthesis, can be successfully applied.[1] However, it is essential to employ "oxetane-tolerant" conditions.[1] This often means using basic or neutral conditions and avoiding strong acids, which can lead to ring-opening.[1] Reductions of functional groups attached to the oxetane ring may require careful optimization of reagents and reaction temperatures to maintain the integrity of the four-membered ring.[1]

Q4: Are there common side reactions associated with the Paternò-Büchi reaction for synthesizing oxetanes?

A4: Yes, the Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene, can sometimes lead to a lack of selectivity, resulting in the formation of constitutional isomers and stereoisomers.[5] The reaction can also be complicated by the formation of complex product mixtures, particularly with less electron-rich alkenes.[6] Furthermore, competing alkene dimerization can be a significant side reaction that plagues these syntheses.[7]

Troubleshooting Guides

Issue 1: Low Yield of 3,3-Disubstituted Oxetane and Presence of Ring-Opened Byproducts

Symptoms:

  • The desired oxetane product is obtained in low yield.

  • NMR and MS analysis of the crude product indicate the presence of acyclic byproducts, often 1,3-diols or their derivatives.

Possible Causes and Solutions:

CauseRecommended Solution
Acidic Reaction or Workup Conditions Avoid the use of strong acids. If an acid is necessary, consider using a milder Lewis acid and running the reaction at a lower temperature. During workup, use a basic wash (e.g., saturated NaHCO₃ solution) to neutralize any residual acid before solvent evaporation.[1]
Inherent Instability of the Oxetane Product 3,3-disubstituted oxetanes are generally more stable than other substituted oxetanes.[2] If your target molecule contains functional groups that can act as internal nucleophiles (e.g., alcohols, amines), it may be more susceptible to intramolecular ring-opening under acidic conditions.[2] Consider protecting these functional groups before performing reactions that require acidic conditions.
High Reaction Temperature High temperatures can promote ring-opening, especially under acidic conditions.[2] If possible, run the reaction at a lower temperature for a longer duration.
Issue 2: Formation of Alkene Byproduct during Williamson Etherification

Symptoms:

  • Significant formation of an alkene byproduct is observed, consistent with Grob fragmentation.

  • The yield of the desired oxetane is compromised.

Possible Causes and Solutions:

CauseRecommended Solution
Reaction Conditions Favoring Grob Fragmentation The choice of base and solvent is critical. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or DMF are commonly used to promote the intramolecular Sₙ2 reaction over elimination.[3][8]
Stereochemistry of the 1,3-Diol Precursor The stereochemical arrangement of the leaving group and the reacting alcohol can influence the propensity for fragmentation. An anti-periplanar arrangement of the C-C bond to be cleaved and the C-leaving group bond is required for a concerted fragmentation. While often unavoidable, being aware of this potential pathway is important for troubleshooting.

Experimental Protocols

Protocol 1: Synthesis of 3,3-Disubstituted Oxetanes via Intramolecular Williamson Etherification of a 1,3-Diol

This protocol is a general guideline for the cyclization of a 1,3-diol to a 3,3-disubstituted oxetane.

Step 1: Monofunctionalization of the 1,3-Diol (e.g., Tosylation)

  • Dissolve the 3,3-disubstituted 1,3-diol in a suitable solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base like triethylamine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of p-toluenesulfonyl chloride (TsCl) portion-wise.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.

  • Monitor the reaction by TLC until the starting diol is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl (to remove pyridine/triethylamine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting monotosylate by flash column chromatography.

Step 2: Intramolecular Cyclization

  • Dissolve the purified monotosylate in a dry, aprotic solvent such as THF or DMF.

  • Add a strong, non-nucleophilic base (e.g., 1.2 equivalents of NaH, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature or gently heat to drive the cyclization to completion. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous NH₄Cl solution.

  • Extract the oxetane product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oxetane by flash column chromatography or distillation.

Protocol 2: Synthesis of a 3-Aryl-3-hydroxyoxetane from Oxetan-3-one

This protocol describes the addition of a Grignard reagent to oxetan-3-one.

  • To a solution of oxetan-3-one in dry THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the arylmagnesium bromide (1.1 equivalents) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC for the consumption of oxetan-3-one.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 3-aryl-3-hydroxyoxetane by flash column chromatography.

Visualizations

Side_Reactions_in_Oxetane_Synthesis cluster_williamson Williamson Etherification cluster_acid General Acidic Conditions Diol 1,3-Diol Oxetane 3,3-Disubstituted Oxetane Diol->Oxetane Intramolecular SN2 Cyclization Grob Grob Fragmentation Byproduct (Alkene) Diol->Grob Elimination TargetOxetane 3,3-Disubstituted Oxetane RingOpened Ring-Opened Byproduct TargetOxetane->RingOpened Acid-Catalyzed Ring Opening Troubleshooting_Low_Yield Start Low Yield of 3,3-Disubstituted Oxetane CheckAcid Are acidic conditions used in the reaction or workup? Start->CheckAcid CheckTemp Is the reaction temperature high? CheckAcid->CheckTemp No SolutionAcid Use milder acids, neutralize workup, or use basic conditions. CheckAcid->SolutionAcid Yes CheckBase Is Grob fragmentation a possibility? CheckTemp->CheckBase No SolutionTemp Lower the reaction temperature. CheckTemp->SolutionTemp Yes SolutionBase Optimize base and solvent to favor cyclization. CheckBase->SolutionBase Yes End Improved Yield CheckBase->End No SolutionAcid->End SolutionTemp->End SolutionBase->End

References

Technical Support Center: Purification of Polar Oxetane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar oxetane derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions (FAQs) to overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during the purification of polar oxetane derivatives in a question-and-answer format.

Issue 1: My polar oxetane derivative shows poor or no retention on a standard C18 reversed-phase (RP) column.

  • Question: I am using a standard C18 column with a high aqueous mobile phase (e.g., water/acetonitrile or water/methanol), but my highly polar oxetane compound elutes in the void volume. How can I increase its retention?

  • Answer: This is a common challenge as the oxetane ring enhances aqueous solubility and polarity.[1][2][3] Standard C18 columns are often not retentive enough for such compounds.[4][5] Here are several strategies to improve retention:

    • Use a "High Aqueous" RP Column: Switch to a stationary phase specifically designed for use with 100% aqueous mobile phases, such as an AQ-C18 column. These columns prevent the "ligand folding" or "matting" effect that occurs with traditional C18 phases in highly aqueous conditions, which leads to loss of retention.[6][7]

    • Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[4][5] This technique uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. In HILIC, water is the strong, eluting solvent.[4][5]

    • Employ Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange mechanisms can effectively retain and separate polar analytes.[5] For example, a column with both C18 ligands and anion-exchange groups can increase retention for polar acidic compounds.[5]

    • Modify the Mobile Phase: For ionizable oxetane derivatives, adjusting the pH of the mobile phase with additives like formic acid (for MS compatibility) or phosphoric acid can alter the ionization state of the compound and improve retention.[8]

Issue 2: My basic oxetane derivative is streaking or showing poor peak shape on a silica gel column.

  • Question: I am attempting to purify my amine-containing oxetane derivative using normal-phase flash chromatography on silica gel, but the compound streaks badly, leading to poor separation and purity. What is causing this and how can I fix it?

  • Answer: Streaking (or tailing) of basic compounds on silica gel is typically caused by strong, non-ideal interactions between the basic amine functionality and acidic silanol (Si-OH) groups on the silica surface.[9][10] This results in a non-uniform elution front. To mitigate this, consider the following solutions:

    • Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. Common choices include:

      • ~1-2% triethylamine (Et₃N) in your hexane/ethyl acetate or DCM/methanol eluent system.

      • ~1-2% ammonium hydroxide (NH₄OH) in a DCM/methanol eluent system for very polar bases.[9]

    • Switch to a Different Stationary Phase:

      • Alumina (Al₂O₃): Basic or neutral alumina is often a better choice for purifying basic compounds as it lacks the strong acidity of silica.[9]

      • Amine-Functionalized Silica: Using a column packed with aminopropyl-functionalized silica can provide better peak shape by creating a more basic surface environment.[9][11]

    • Consider an Alternative Technique: If streaking persists, reversed-phase or HILIC chromatography may provide a better separation.[9]

Issue 3: I suspect my oxetane derivative is degrading or reacting on the column.

  • Question: My recovery from silica gel chromatography is very low, and I see multiple new spots on my TLC plates after running the column. Could my oxetane be unstable?

  • Answer: Yes, the strained four-membered oxetane ring can be susceptible to ring-opening, especially under acidic conditions.[12][13] Silica gel is acidic and can catalyze the degradation of sensitive oxetanes. Oxetane-carboxylic acids, in particular, have been shown to be unstable, isomerizing into lactones upon heating or even during storage at room temperature.[14]

    • Troubleshooting Steps:

      • Neutralize the Silica: You can prepare a slurry of silica gel with a solvent containing 1-2% triethylamine, evaporate the solvent, and then pack the column. This "deactivated" silica is less acidic.

      • Avoid Chlorinated Solvents: Solvents like dichloromethane (DCM) can contain trace amounts of HCl, which can promote degradation. If using DCM, consider passing it through a plug of basic alumina before use.

      • Use an Alternative Stationary Phase: Switch to a less acidic medium like neutral alumina or a bonded phase like Diol or C18.

      • Minimize Contact Time and Heat: Run the purification as quickly as possible and avoid heating the compound for extended periods during solvent evaporation.

Data Presentation: Chromatography Mode Selection

Choosing the correct chromatography mode is critical for successfully purifying polar oxetane derivatives. The table below summarizes the primary techniques and their suitability.

Chromatography Mode Stationary Phase Typical Mobile Phase Best Suited For... Potential Challenges
Normal Phase (NP) Silica Gel, AluminaNon-polar (e.g., Hexane/EtOAc)Less polar oxetanes; separation of isomers.[15]Streaking of basic compounds; potential for acid-catalyzed degradation on silica.[9][13]
Reversed Phase (RP) C18, C8, Phenyl-HexylPolar (e.g., Water/ACN, Water/MeOH)Moderately polar to non-polar oxetanes.[16][17]Poor retention of very polar oxetanes.[4]
Aqueous RP "AQ-C18" or polar-endcapped C18100% Aqueous to high organicHighly polar, water-soluble oxetanes that are not retained on standard RP columns.[6]May still offer insufficient retention for extremely polar compounds.
HILIC Silica, Diol, Amide, CyanoHigh Organic (e.g., >80% ACN in water)Very polar and hydrophilic oxetanes that have no retention in RP mode.[4][5]Longer column equilibration times; sensitivity to water content in the mobile phase.[18]

Experimental Protocols

Protocol 1: General Method for HILIC Purification

This protocol provides a starting point for developing a HILIC separation for a highly polar oxetane derivative.

  • Column Selection: Choose a HILIC-type column (e.g., bare silica, diol, or amide-bonded phase). A standard 5 µm particle size is suitable for flash chromatography and preparative HPLC.

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is as weak as possible (high in organic content) but still provides good solubility. A mixture of 90:10 acetonitrile:water or pure acetonitrile is a good starting point. Ensure the sample is fully dissolved and filtered.

  • Mobile Phase Preparation:

    • Solvent A (Weak): Acetonitrile (ACN)

    • Solvent B (Strong): Deionized Water.[4]

    • Optional: Add a modifier to both solvents if needed (e.g., 0.1% formic acid for MS compatibility, or an ammonium acetate buffer for pH control).

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A) for at least 10-15 column volumes. HILIC equilibration can be slow.[18]

  • Gradient Elution:

    • Inject the prepared sample onto the column.

    • Begin with a high concentration of Solvent A (e.g., 95-97% A).

    • Run a linear gradient, increasing the percentage of Solvent B (water) to elute your compound. A typical gradient might be from 5% B to 40% B over 20-30 minutes.

    • Monitor the elution using a UV detector or by collecting fractions for TLC/LC-MS analysis.

  • Post-Run: After the gradient, re-equilibrate the column at the initial conditions before the next injection.

Protocol 2: Purification of a Basic Oxetane using Modified Normal Phase Chromatography

This protocol is designed to prevent streaking of amine-containing oxetanes on silica gel.

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

  • Eluent Preparation:

    • Prepare your primary eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) based on initial TLC analysis.

    • To this mixture, add 1-2% (v/v) of triethylamine (Et₃N) or ammonium hydroxide (25% solution in water).[9]

    • Example: For a 95:5 DCM:MeOH system, prepare 100 mL by mixing 93 mL DCM, 5 mL MeOH, and 2 mL Et₃N.

  • TLC Analysis: Run a TLC plate of your crude material using the modifier-containing eluent to confirm the Rf and separation. The spots should be much sharper compared to the eluent without the basic modifier.

  • Column Packing (Slurry Method):

    • In a beaker, add the required amount of silica gel to your prepared eluent (low polarity starting composition).

    • Mix to form a uniform slurry and pour it into the column.

    • Allow the silica to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude material).

    • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.[19]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the prepared mobile phase, starting with a lower polarity if running a gradient.

    • Collect fractions and monitor by TLC to isolate the pure product.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key decision-making processes and workflows for purifying polar oxetane derivatives.

G start Start: Crude Polar Oxetane Derivative check_stability Is the compound acid/base sensitive? start->check_stability check_polarity How polar is the compound? start->check_polarity np_chrom Normal Phase (Silica) check_stability->np_chrom No np_modified Modified NP (Alumina or Amine Additive) check_stability->np_modified Yes (Acid Sensitive) rp_hplc Standard RP-HPLC (C18, Water/ACN) check_polarity->rp_hplc Moderately Polar (Retained in RP-TLC) aq_rp_hplc Aqueous RP-HPLC check_polarity->aq_rp_hplc Polar (Low retention in RP) hilic HILIC check_polarity->hilic Very Polar (No retention in RP) end_product Purified Product rp_hplc->end_product aq_rp_hplc->end_product hilic->end_product np_chrom->end_product np_modified->end_product

Caption: Troubleshooting flowchart for selecting a purification strategy.

G crude Crude Reaction Mixture workup Aqueous Workup & Solvent Evaporation crude->workup tlc TLC / LC-MS Scouting workup->tlc column_select Select Column & Mobile Phase tlc->column_select purify Column Chromatography column_select->purify analyze Analyze Fractions (TLC / LC-MS) purify->analyze combine Combine Pure Fractions analyze->combine final Solvent Removal & Final Product Analysis combine->final

Caption: General experimental workflow for purification.

References

Technical Support Center: Synthesis of 3,3-Dimethoxyoxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,3-dimethoxyoxetane synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

A1: The most prevalent and dependable method for synthesizing this compound is via the intramolecular Williamson etherification of a 2,2-dimethoxypropane-1,3-diol precursor. This two-stage process involves the initial synthesis of the diol, followed by a base-mediated cyclization to form the oxetane ring.

Q2: What are the key stages in the synthesis of this compound where I can expect to face challenges?

A2: The two primary stages where difficulties can arise are:

  • Synthesis of the Precursor (2,2-dimethoxypropane-1,3-diol): Challenges in this stage often relate to achieving complete reduction of the starting material and purification of the diol.

  • Intramolecular Cyclization: This step is critical for forming the oxetane ring and is prone to issues such as low yield, formation of byproducts, and incomplete reaction.

Q3: What are the typical starting materials for the synthesis of the 2,2-dimethoxypropane-1,3-diol precursor?

A3: A common and commercially available starting material is a dialkyl 2,2-dimethoxymalonate (e.g., diethyl 2,2-dimethoxymalonate). This can be reduced to the desired 1,3-diol using a suitable reducing agent.

Q4: What safety precautions should I take during the synthesis?

A4: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. Special care should be taken when handling strong bases, reactive metals (like sodium hydride), and flammable solvents.

II. Troubleshooting Guides

Stage 1: Synthesis of 2,2-dimethoxypropane-1,3-diol

Issue 1: Incomplete reduction of the dialkyl 2,2-dimethoxymalonate.

  • Question: My reaction to form 2,2-dimethoxypropane-1,3-diol is not going to completion, and I'm observing the presence of mono-alcohol or unreacted starting material. How can I improve the conversion?

  • Answer:

    • Increase the excess of the reducing agent: Ensure a sufficient molar excess of the reducing agent, such as lithium aluminum hydride (LiAlH₄), is used. A common starting point is 2-3 equivalents.

    • Optimize reaction temperature and time: While the reaction is typically performed at 0 °C initially, allowing it to slowly warm to room temperature and stirring for an extended period (e.g., 12-24 hours) can drive the reaction to completion.

    • Ensure anhydrous conditions: LiAlH₄ is highly reactive with water. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Check the quality of the reducing agent: The activity of LiAlH₄ can diminish over time. Use a fresh, unopened bottle or titrate a sample to determine its active hydride content.

ParameterRecommendationExpected Outcome
LiAlH₄ Equivalents2.5 - 3.0>95% conversion
Reaction Temperature0 °C to Room TemperatureComplete reaction
Reaction Time12 - 24 hoursMaximized product formation

Issue 2: Difficulty in purifying the 2,2-dimethoxypropane-1,3-diol.

  • Question: I am having trouble isolating the pure diol after the reduction and work-up. What purification strategies are effective?

  • Answer:

    • Careful work-up: A careful quenching procedure (e.g., Fieser work-up with sequential addition of water, aqueous NaOH, and more water) is crucial to precipitate the aluminum salts in a granular form that is easy to filter.

    • Solvent extraction: Thorough extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary to recover the diol.

    • Column chromatography: If impurities persist, column chromatography on silica gel is an effective purification method. A polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.

Stage 2: Intramolecular Cyclization to this compound

Issue 3: Low yield of this compound during cyclization.

  • Question: The yield of my target oxetane is consistently low. What factors can I adjust to improve the yield?

  • Answer: The intramolecular Williamson etherification is a critical step that can be influenced by several factors.[1]

    • Choice of Leaving Group: The hydroxyl group of the diol must be converted into a good leaving group. Tosylates (Ts) and mesylates (Ms) are commonly used. Tosylates are often preferred as they can lead to higher yields in some cases.

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate the remaining hydroxyl group without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice. Potassium tert-butoxide (KOtBu) can also be used.[1]

    • Reaction Temperature: The reaction is typically performed at elevated temperatures (e.g., refluxing THF) to promote cyclization. However, excessively high temperatures can lead to side reactions.

    • Reaction Concentration (High Dilution): Performing the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular side reactions.

ParameterCondition 1YieldCondition 2Yield
Leaving GroupMesylate (-OMs)ModerateTosylate (-OTs)Potentially Higher
BaseKOtBuGoodNaHOften Excellent
SolventTHFGoodDMFCan increase rate

Issue 4: Formation of elimination byproducts instead of the oxetane.

  • Question: I am observing the formation of an unsaturated alcohol instead of the desired oxetane. How can I minimize this side reaction?

  • Answer: The formation of elimination byproducts is a common competing reaction.

    • Use a less hindered base: While strong bases are necessary, highly hindered bases can sometimes favor elimination. If elimination is a significant issue, switching from KOtBu to NaH might be beneficial.

    • Optimize reaction temperature: Lowering the reaction temperature may disfavor the elimination pathway, although this could also slow down the desired cyclization. A careful optimization of the temperature is necessary.

    • Choice of leaving group: The nature of the leaving group can influence the E2/SN2 competition. Experimenting with different leaving groups (e.g., mesylate vs. tosylate vs. halide) could be beneficial.

Issue 5: The cyclization reaction is very slow or stalls.

  • Question: My cyclization reaction is not proceeding to completion even after an extended period. What can I do to speed it up?

  • Answer:

    • Increase the reaction temperature: Gently increasing the temperature can significantly increase the reaction rate.

    • Use a higher boiling point solvent: If the reaction is sluggish in a solvent like THF, switching to a higher boiling point solvent such as DMF or DMSO can be effective, although purification might be more challenging.

    • Ensure complete deprotonation: Incomplete deprotonation of the alcohol will prevent the cyclization. Ensure that at least one full equivalent of a strong base is used.

    • Catalytic amount of iodide: Adding a catalytic amount of sodium or potassium iodide can sometimes accelerate the reaction, especially if a chloride or bromide is used as the leaving group, through the in situ formation of a more reactive iodide intermediate.

III. Experimental Protocols

Protocol 1: Synthesis of 2,2-dimethoxypropane-1,3-diol
  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄, 2.5 eq.) at 0 °C (ice bath).

  • Addition of Ester: A solution of diethyl 2,2-dimethoxymalonate (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate is removed by filtration and washed thoroughly with THF and ethyl acetate.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure 2,2-dimethoxypropane-1,3-diol.

Protocol 2: Synthesis of this compound (Intramolecular Cyclization)
  • Reaction Setup: A flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere.

  • Reagents: Anhydrous THF is added to the flask, followed by the addition of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) at 0 °C.

  • Addition of Diol: A solution of 2,2-dimethoxypropane-1,3-diol (1.0 eq.) in anhydrous THF is added dropwise to the NaH suspension. The mixture is stirred at room temperature for 30 minutes.

  • Activation of Hydroxyl Group: A solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

  • Cyclization: The reaction mixture is then heated to reflux and stirred for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction is carefully quenched with water. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by distillation or column chromatography to yield this compound.

IV. Visualizations

Synthesis_Workflow Start Diethyl 2,2-dimethoxymalonate Reduction Reduction (LiAlH4, THF) Start->Reduction Diol 2,2-dimethoxypropane-1,3-diol Reduction->Diol Cyclization Intramolecular Cyclization (NaH, TsCl, THF) Diol->Cyclization Product This compound Cyclization->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway cluster_0 Stage 1: Reduction cluster_1 Stage 2: Cyclization Ester [Structure of Diethyl 2,2-dimethoxymalonate] Diol_prod [Structure of 2,2-dimethoxypropane-1,3-diol] Ester->Diol_prod LiAlH4 / THF Diol_reac [Structure of 2,2-dimethoxypropane-1,3-diol] Activated_Diol [Structure of Monotosylated Diol] Diol_reac->Activated_Diol 1. NaH 2. TsCl Oxetane [Structure of this compound] Activated_Diol->Oxetane Heat (Reflux)

References

troubleshooting scalability issues in 3,3-disubstituted oxetane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of 3,3-disubstituted oxetanes. These strained cyclic ethers are valuable building blocks in medicinal chemistry, often used to replace gem-dimethyl or carbonyl groups to improve physicochemical properties.[1][2][3] However, their synthesis can present challenges, particularly when scaling up from lab-scale to kilogram-scale production.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3,3-disubstituted oxetanes?

A1: The most prevalent methods include:

  • Intramolecular Williamson Etherification: This is a robust method involving the cyclization of a 1,3-diol, often via a tosylated intermediate, in the presence of a base.[1] It is a widely used strategy for accessing 3,3-disubstituted oxetanes.[2]

  • Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can form the oxetane ring.[6][7][8] However, scalability can be challenging due to the need for specialized photochemical reactors.[9][10]

  • From Oxetan-3-one: Commercially available oxetan-3-one can be used as a starting material for a variety of 3,3-disubstituted oxetanes through reactions like Wittig olefination followed by functional group manipulation.[11]

Q2: Why is the 3,3-disubstitution pattern particularly important and stable?

A2: The 3,3-disubstituted pattern enhances the stability of the oxetane ring.[2] The substituents sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital, reducing the likelihood of ring-opening reactions, which can be a significant issue with other substitution patterns, especially under acidic conditions.[2][11]

Q3: What are the primary challenges when scaling up the synthesis of 3,3-disubstituted oxetanes?

A3: Key scalability challenges include:

  • Exothermic Reactions: The ring-forming cyclization step can be highly exothermic, posing a safety risk and potentially leading to side reactions if not properly controlled.

  • Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of reagents becomes more difficult in larger reactors.

  • Purification: High-boiling points and potential thermal instability of some oxetanes can complicate purification by distillation at large scales. Chromatographic purification is often not feasible for multi-kilogram quantities.

  • Side Reactions: Increased reaction times and potential for localized "hot spots" during scale-up can lead to a higher proportion of side products, such as dimers or polymers.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the scale-up of 3,3-disubstituted oxetane synthesis.

Issue 1: Decreased Yield and Purity on Scale-Up

Question: My reaction yield was excellent at the 1-gram scale, but dropped significantly when I scaled up to 100 grams. What could be the cause?

Answer: A drop in yield and purity upon scale-up is a common issue and can be attributed to several factors related to thermal management and mixing.

Potential Causes & Solutions:

  • Inadequate Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. An uncontrolled exotherm can lead to decomposition of reagents or products and the formation of byproducts.

    • Solution: Employ a reactor with a jacketed cooling system and an overhead stirrer. Ensure the stirring is efficient to prevent localized hot spots. Consider a semi-batch process where one of the reagents is added slowly to control the reaction rate and heat generation.

  • Poor Mixing: Inefficient stirring can lead to localized high concentrations of reagents, promoting side reactions.

    • Solution: Use an appropriately sized mechanical stirrer with a suitable impeller design (e.g., anchor or turbine) to ensure homogeneity throughout the reaction mixture.

  • Extended Reaction Time: A longer reaction time at elevated temperatures can lead to product degradation.

    • Solution: Re-optimize the reaction temperature and time for the larger scale. It may be possible to use a slightly lower temperature for a longer period to minimize degradation.

Issue 2: Uncontrolled Exotherm During Cyclization

Question: During the base-mediated cyclization of my tosylated diol, I observed a rapid, uncontrolled temperature increase. How can I prevent this runaway reaction?

Answer: The intramolecular Williamson etherification to form the oxetane ring is often exothermic. A runaway reaction is a serious safety hazard and must be carefully managed.[12]

Troubleshooting Workflow for Exotherm Management

Caption: Troubleshooting workflow for managing exothermic reactions.

Issue 3: Difficult Purification of the Final Product

Question: My 3,3-disubstituted oxetane is a high-boiling liquid, and I'm struggling to purify it at a large scale. Column chromatography is not practical. What are my options?

Answer: Purification is a significant hurdle in large-scale synthesis. Several strategies can be employed to avoid or simplify the final purification step.

Potential Solutions:

  • Crystallization: If the product is a solid or can be derivatized to form a crystalline solid, crystallization is an excellent method for large-scale purification.

  • Distillation under High Vacuum: For high-boiling liquids, distillation using a short-path apparatus under high vacuum can be effective. However, thermal stability must be considered.

  • Reaction Telescoping: If the oxetane is an intermediate, consider if the subsequent reaction can be performed in the same pot without isolating the oxetane. This "telescoping" of reaction steps can save time and resources.

Quantitative Data Summary

The choice of synthetic route can significantly impact the scalability of the process. The following table summarizes typical yields and conditions for common methods.

Synthesis MethodKey ReagentsTypical ScaleAvg. YieldKey Scalability ConsiderationsReference
Intramolecular Williamson Etherification 1,3-Diol, TsCl, Base (e.g., NaH, KOtBu)Lab to Kilogram70-90%Exotherm control during cyclization, handling of NaH.[1][13]
Paternò–Büchi Reaction Ketone/Aldehyde, Alkene, UV lightLab to Gram40-70%Requires specialized photochemical equipment, light penetration decreases with scale.[6][9][10]
From Oxetan-3-one Oxetan-3-one, Wittig reagent, etc.Lab to Multi-gram60-85%Availability and cost of oxetan-3-one at scale.[11]

Experimental Protocols

Protocol: Gram-Scale Synthesis of 3,3-Dimethyl-oxetane via Intramolecular Williamson Etherification

This protocol is adapted from established procedures for the synthesis of 3,3-disubstituted oxetanes from 1,3-diols.[14]

Step 1: Monotosylation of 2,2-Dimethyl-1,3-propanediol

  • Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,2-dimethyl-1,3-propanediol (1.0 eq) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.0 eq) in the same solvent via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding cold water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate.

Step 2: Cyclization to 3,3-Dimethyloxetane

  • Setup: In a separate flask equipped with a mechanical stirrer and reflux condenser, prepare a slurry of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

  • Reagent Addition: Slowly add a solution of the crude monotosylate from Step 1 in anhydrous THF to the NaH slurry at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and stir for 2-4 hours until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of water. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Purify the crude product by distillation to obtain pure 3,3-dimethyloxetane.

Logical Relationship of Synthesis Steps

Synthesis_Workflow Start Start: 2,2-Dimethyl-1,3-propanediol Step1 Step 1: Monotosylation (TsCl, Base) Start->Step1 Intermediate Intermediate: Monotosylate Step1->Intermediate Step2 Step 2: Cyclization (Base, e.g., NaH) Intermediate->Step2 Product Product: 3,3-Dimethyloxetane Step2->Product

Caption: Key steps in the Williamson etherification synthesis.

References

Technical Support Center: NMR Characterization of 3,3-Dimethoxyoxetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Nuclear Magnetic Resonance (NMR) characterization of 3,3-dimethoxyoxetane.

Troubleshooting Guide

Users may encounter several common issues during the NMR analysis of this compound. This guide provides a systematic approach to identifying and resolving these problems.

Issue 1: Unexpected Peaks in ¹H or ¹³C NMR Spectra

Symptom: Appearance of signals that do not correspond to the expected peaks for this compound.

Possible Cause: Decomposition of the sample, particularly through acid-catalyzed ring-opening of the oxetane and/or hydrolysis of the acetal functionality. Traces of acid in the NMR solvent (e.g., CDCl₃) can facilitate this degradation.

Troubleshooting Steps:

  • Identify Potential Byproducts: Compare the unexpected peaks to the known chemical shifts of likely decomposition products. The primary degradation pathway involves the opening of the oxetane ring to form acyclic compounds.

  • Use a Neutralized Solvent: Prepare a fresh NMR sample using deuterated chloroform that has been passed through a short plug of basic alumina to remove any acidic impurities.

  • Acquire Spectra Promptly: Analyze the sample by NMR as soon as possible after preparation to minimize the risk of degradation over time.

Issue 2: Broad or Poorly Resolved NMR Signals

Symptom: Peaks in the NMR spectrum are broad, leading to difficulty in accurate integration and multiplicity analysis.

Possible Cause:

  • Sample Viscosity: Concentrated samples may be viscous, leading to broader signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: If the sample is undergoing slow degradation, exchange between the starting material and byproducts can broaden signals.

Troubleshooting Steps:

  • Dilute the Sample: Prepare a more dilute sample to reduce viscosity.

  • Check for Impurities: Ensure all glassware is scrupulously clean. If paramagnetic contamination is suspected, adding a small amount of a chelating agent like EDTA might help, though this can add other signals to the spectrum.

  • Lower the Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down exchange processes, resulting in sharper signals.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: Based on predictive models, the following chemical shifts are expected for this compound in CDCl₃. Please note that experimental values may vary slightly.

¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Methylene Protons~ 4.4 - 4.6Singlet4H-CH₂-O-
Methoxy Protons~ 3.2 - 3.4Singlet6H-OCH₃
¹³C NMR Predicted Chemical Shift (ppm)Assignment
Methylene Carbons~ 75 - 80-CH₂-O-
Acetal Carbon~ 95 - 100C(OCH₃)₂
Methoxy Carbons~ 50 - 55-OCH₃

Q2: My NMR spectrum shows extra peaks. What could they be?

A2: Extra peaks likely indicate the presence of decomposition products. Due to the strained oxetane ring and the acid-sensitive acetal group, this compound can undergo ring-opening, especially in the presence of trace acid. A likely byproduct is 1,3-dimethoxypropan-2-one .

Potential Byproduct: 1,3-dimethoxypropan-2-one ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Methylene Protons (-CH₂-)~ 4.1 ppm (s, 4H)~ 77 ppm
Methoxy Protons (-OCH₃)~ 3.4 ppm (s, 6H)~ 59 ppm
Carbonyl Carbon (C=O)-~ 208 ppm

Q3: Why is my sample of this compound degrading in the NMR tube?

A3: Standard deuterated chloroform (CDCl₃) can be slightly acidic due to the presence of trace amounts of DCl or phosgene. Both the strained oxetane ring and the acetal functional group in this compound are susceptible to acid-catalyzed hydrolysis.[1] This can lead to the ring-opening of the oxetane and the formation of byproducts.

Q4: How can I prevent the degradation of my sample during NMR analysis?

A4: To minimize degradation, it is crucial to use a neutralized NMR solvent. You can prepare this by passing CDCl₃ through a small amount of basic alumina immediately before use. Additionally, analyzing the sample promptly after preparation will reduce the time for potential decomposition. While 3,3-disubstituted oxetanes are generally more stable than other oxetanes, taking these precautions is good practice.[2]

Experimental Protocols

Standard NMR Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃), preferably freshly passed through basic alumina.

  • Dissolving: Gently agitate the sample until the compound is fully dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Visualizations

Troubleshooting_Workflow start Start: NMR Characterization of This compound spectrum_issue Unexpected Peaks or Poor Resolution start->spectrum_issue spectrum_ok Spectrum Matches Expected Pattern end_ok Characterization Complete spectrum_ok->end_ok spectrum_issue->spectrum_ok No unexpected_peaks Unexpected Peaks spectrum_issue->unexpected_peaks Yes poor_resolution Poor Resolution spectrum_issue->poor_resolution Yes check_byproducts Compare to Byproduct Spectra (e.g., 1,3-dimethoxypropan-2-one) unexpected_peaks->check_byproducts dilute_sample Dilute Sample poor_resolution->dilute_sample check_impurities Check for Paramagnetic Impurities poor_resolution->check_impurities neutralize_solvent Use Neutralized Solvent (Alumina-Treated CDCl3) check_byproducts->neutralize_solvent reacquire_spectrum Re-acquire Spectrum neutralize_solvent->reacquire_spectrum reacquire_spectrum->spectrum_ok Issue Resolved end_reassess Re-assess Sample Purity or Synthesis Route reacquire_spectrum->end_reassess Issue Persists dilute_sample->reacquire_spectrum check_impurities->reacquire_spectrum Degradation_Pathway oxetane This compound protonation Protonation of Oxetane Oxygen oxetane->protonation H+ (trace acid) ring_opening Ring Opening to form Carbocation protonation->ring_opening rearrangement Rearrangement and Nucleophilic Attack by Methoxy Group ring_opening->rearrangement product 1,3-Dimethoxypropan-2-one (Decomposition Product) rearrangement->product

References

storage and handling guidelines for 3,3-dimethoxyoxetane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,3-Dimethoxyoxetane

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Q1: I observed a change in the physical appearance (color, viscosity) of my stored this compound. What should I do?

A1: A change in physical appearance could indicate degradation or isomerization of the compound. Some oxetane derivatives, particularly oxetane-carboxylic acids, have been observed to isomerize into lactones when stored at room temperature or upon slight heating.[1][2]

  • Recommended Actions:

    • Do not use the material if you suspect it has degraded.

    • It is advisable to re-analyze the compound using techniques such as NMR or GC-MS to determine its purity and identify any potential byproducts.

    • If the material is deemed impure, purification via distillation or chromatography may be necessary.

Q2: My reaction with this compound is yielding unexpected byproducts. What are the potential causes?

A2: The oxetane ring can be susceptible to ring-opening under certain conditions, which could lead to the formation of unexpected products.

  • Potential Causes & Solutions:

    • Acidic Conditions: Oxetanes can undergo ring-opening in the presence of even mild acids.[3] Carefully check the pH of your reaction mixture and ensure that all reagents and solvents are free from acidic impurities.

    • Strong Nucleophiles: While generally unreactive in basic conditions, strong nucleophiles, such as Grignard reagents at elevated temperatures, can cleave the oxetane ring.[3]

    • Lewis Acids: The presence of Lewis acids can catalyze the isomerization of oxetanes.[2]

    • Thermal Instability: As mentioned, heating can induce isomerization or decomposition.[1][2]

Q3: Are there specific precautions for reactions requiring elevated temperatures?

A3: Yes, heating should be approached with caution due to the potential for isomerization and decomposition of the oxetane ring.[1][2]

  • Recommendations:

    • Conduct the reaction at the lowest effective temperature.

    • Minimize the reaction time at elevated temperatures.

    • Perform a small-scale trial reaction to assess the stability of this compound under your specific reaction conditions before proceeding with a larger scale experiment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is unavailable, general best practices for storing oxetane derivatives should be followed. Some substituted oxetanes have shown stability for over a year at room temperature.[1][2]

  • Storage Recommendations:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Protect from light.

    • For long-term storage, refrigeration is recommended.

Q2: What personal protective equipment (PPE) is necessary when handling this compound?

A2: Based on the hazard information for the structurally similar 3,3-dimethyloxetane, which is classified as a highly flammable liquid and potentially harmful upon ingestion or skin contact, the following PPE is recommended.[4]

  • Recommended PPE:

    • Safety glasses or goggles.

    • A flame-retardant lab coat.

    • Chemical-resistant gloves (e.g., nitrile or neoprene).

    • Work in a well-ventilated area or under a chemical fume hood.

Q3: What are the known chemical incompatibilities for this compound?

A3: Based on the general reactivity of oxetanes, the following should be considered incompatible:

  • Strong Acids: Can cause ring-opening and decomposition.[3]

  • Strong Oxidizing Agents.

  • Lewis Acids: Can promote isomerization.[2]

Q4: What is the anticipated shelf-life of this compound?

A4: The specific shelf-life of this compound has not been determined. However, the stability of the oxetane ring is highly dependent on its substituents.[1][5] Some oxetane derivatives are stable for extended periods (over a year) at room temperature.[1][2] It is good practice to re-analyze the purity of the compound if it has been in storage for an extended period.

Q5: How should I properly dispose of this compound waste?

A5: this compound should be handled as a flammable organic liquid. All waste, including empty containers, should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Stability of Oxetane Derivatives: A Comparative Overview

The following table summarizes the stability of various oxetane derivatives as reported in the literature, which may provide some insight into the expected stability of this compound.

Oxetane DerivativeStorage/Reaction ConditionObserved Stability
Oxetane-Carboxylic AcidsRoom temperature storage or slight heatingProne to isomerization into lactones.[1][2]
Oxetane-Carboxylic Acids with Bulky SubstituentsRoom temperature storage for one yearStable, with no observed decomposition.[1][2]
2-SulfonyloxetanespH range of 1-10 at 25°CHalf-lives of 4-5 days.[6]

Troubleshooting Workflow for Unexpected Reaction Outcomes

The following diagram provides a logical workflow for troubleshooting unexpected results in reactions involving this compound.

G start Unexpected Reaction Outcome check_purity Verify Purity of this compound (e.g., NMR, GC-MS) start->check_purity is_pure Is the Oxetane Pure? check_purity->is_pure reagent_purity Check Purity of Other Reagents other_reagents_pure Are Other Reagents Pure? reagent_purity->other_reagents_pure reaction_conditions Review Reaction Conditions conditions_ok Were Reaction Conditions (pH, Temp, etc.) Correct? reaction_conditions->conditions_ok is_pure->reagent_purity Yes purify Purify this compound is_pure->purify No other_reagents_pure->reaction_conditions Yes purify_reagents Purify/Replace Other Reagents other_reagents_pure->purify_reagents No adjust_conditions Adjust Reaction Conditions (e.g., lower temp, buffer pH) conditions_ok->adjust_conditions No rerun Re-run Experiment conditions_ok->rerun Yes purify->rerun purify_reagents->rerun adjust_conditions->rerun end Consult Literature for Similar Issues rerun->end Issue Persists

Caption: Troubleshooting workflow for unexpected experimental results.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,3-Dimethoxyoxetane and 3,3-Diethyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of the oxetane ring, a four-membered cyclic ether, is largely dictated by its ring strain (approximately 106 kJ/mol) and the nature of the substituents at the 3-position.[1] These substituents influence the nucleophilicity of the ether oxygen, the stability of cationic intermediates, and the steric hindrance to nucleophilic attack, thereby governing the kinetics and outcomes of ring-opening reactions.[1][2]

Comparative Analysis of Reactivity

The primary mode of reaction for these monomers is cationic ring-opening polymerization, a process initiated by electrophiles such as Lewis or Brønsted acids. The key difference between the two title compounds lies in the electronic and steric properties of their substituents: the electron-donating, sterically bulky ethyl groups versus the electron-withdrawing (by induction) and potentially resonance-stabilizing methoxy groups.

Quantitative Performance Data

The following table summarizes key quantitative data for the cationic polymerization of 3,3-diethyloxetane.[3] Data for 3,3-dimethoxyoxetane is predicted based on the electronic effects of the methoxy substituents.

Parameter3,3-DiethyloxetaneThis compound (Predicted)Justification for Prediction
Polymerization Rate Moderate to HighLowerThe electron-withdrawing inductive effect of the two methoxy groups is expected to decrease the basicity and nucleophilicity of the oxetane oxygen, leading to a slower initiation and propagation rate in cationic polymerization.
Achievable Molecular Weight (Mn) HighModerate to HighWhile the polymerization rate may be slower, stable propagation conditions could still allow for the formation of high molecular weight polymers, although this is highly dependent on the reaction conditions.
Polydispersity Index (PDI) Narrow (~1.2-1.5)[3]Narrow to ModerateA well-controlled living polymerization can lead to a narrow PDI. However, the potential for side reactions involving the methoxy groups could lead to a broader distribution.
Glass Transition Temp. (Tg) of Polymer ~ -45 °C[3]Higher than -45 °CThe polar ether linkages in the side chains of poly(this compound) would likely increase intermolecular forces, leading to a higher glass transition temperature compared to the non-polar alkyl side chains of poly(3,3-diethyloxetane).

Reaction Mechanisms and Experimental Workflows

The cationic ring-opening polymerization of 3,3-disubstituted oxetanes proceeds through the formation of a tertiary oxonium ion, which is the active propagating species. The following diagrams illustrate the general mechanism and a typical experimental workflow.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer 3,3-Disubstituted Oxetane OxoniumIon Tertiary Oxonium Ion (Active Center) Monomer->OxoniumIon Protonation/Activation Initiator Initiator (e.g., PF₅) Initiator->OxoniumIon PropagatingChain Propagating Polymer Chain OxoniumIon->PropagatingChain ElongatedChain Elongated Polymer Chain (n+1 units) PropagatingChain->ElongatedChain Nucleophilic Attack by Monomer AnotherMonomer Monomer AnotherMonomer->ElongatedChain LivingPolymer Living Polymer Chain ElongatedChain->LivingPolymer TerminatedPolymer Terminated Polymer LivingPolymer->TerminatedPolymer TerminatingAgent Terminating Agent (e.g., Methanol) TerminatingAgent->TerminatedPolymer

Figure 1: General mechanism of cationic ring-opening polymerization of 3,3-disubstituted oxetanes.

G start Start purify Purify and Dry Monomer start->purify setup Set up Sealed Reactor under Inert Atmosphere purify->setup add_monomer Add Monomer to Reactor setup->add_monomer initiate Introduce Initiator (e.g., PF₅) add_monomer->initiate polymerize Allow Polymerization to Proceed initiate->polymerize terminate Terminate Reaction (e.g., with Methanol) polymerize->terminate isolate Isolate Polymer by Precipitation terminate->isolate dry Dry Polymer under Vacuum isolate->dry analyze Characterize Polymer (GPC, NMR, DSC) dry->analyze end End analyze->end

Figure 2: Experimental workflow for the cationic ring-opening polymerization of a 3,3-disubstituted oxetane.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. Below is a representative experimental protocol for the cationic polymerization of 3,3-diethyloxetane.

Cationic Polymerization of 3,3-Diethyloxetane[3]

Materials:

  • 3,3-diethyloxetane (monomer)

  • Phosphorus pentafluoride (PF₅, initiator)

  • Methanol (terminating agent)

Procedure:

  • The monomer, 3,3-diethyloxetane, is rigorously purified and dried before use to remove any impurities that may interfere with the polymerization.

  • The polymerization is conducted in a sealed, stirred reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent premature termination by atmospheric moisture.

  • The purified monomer is transferred to the reactor. This polymerization is typically carried out in bulk (without a solvent).

  • The initiator, phosphorus pentafluoride (PF₅), is carefully introduced into the reactor.

  • The reaction mixture is stirred at the desired temperature for a specified duration to allow for polymerization to occur.

  • The polymerization is terminated by the addition of a small amount of methanol.

  • The resulting polymer, poly(3,3-diethyloxetane), is then isolated, purified (for example, by precipitation in a non-solvent like methanol), and dried under vacuum to a constant weight.

Concluding Remarks

The choice between 3,3-diethyloxetane and this compound for polymerization will significantly impact both the reaction kinetics and the properties of the resulting polyether. 3,3-diethyloxetane is a reactive monomer that can form high molecular weight polymers with a low glass transition temperature.[3]

Based on fundamental electronic effects, this compound is predicted to exhibit lower reactivity in cationic polymerization due to the electron-withdrawing nature of the methoxy groups, which reduces the nucleophilicity of the oxetane oxygen. However, the resulting polymer is expected to have a higher glass transition temperature due to the polarity of the ether side chains.

For researchers and professionals in drug development, the stability of the oxetane ring is also a critical consideration. While 3,3-disubstituted oxetanes are generally more stable than their less substituted counterparts, the presence of the methoxy groups in this compound could potentially render the ring more susceptible to nucleophilic attack under certain conditions, a factor that should be considered in the design of molecules for biological applications. Further experimental studies on this compound are warranted to fully elucidate its reactivity profile.

References

A Head-to-Head Comparison: 3,3-Dimethoxyoxetane and Cyclopentanone as Isosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of isosteres is a critical aspect of lead optimization. This guide provides a comprehensive comparison of 3,3-dimethoxyoxetane and cyclopentanone, two moieties that can be considered isosteric replacements for one another. By examining their physicochemical properties, metabolic stability, and synthetic accessibility, this document aims to inform rational drug design decisions.

The replacement of a carbonyl group with a gem-disubstituted oxetane has emerged as a valuable strategy in medicinal chemistry.[1][2] This bioisosteric substitution can lead to significant improvements in a compound's pharmacokinetic profile, including enhanced metabolic stability and solubility, while maintaining or even improving target engagement.[3][4] This guide focuses on the specific comparison between this compound and the structurally related cyclopentanone.

Physicochemical Properties: A Quantitative Comparison

A molecule's physicochemical properties are paramount to its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key computed and experimental parameters for this compound and cyclopentanone.

PropertyThis compoundCyclopentanoneReference(s)
Molecular Weight ( g/mol ) 118.1384.12[5][1]
LogP ~0.1 (Predicted)0.38 (Experimental)[5][6]
Topological Polar Surface Area (Ų) 27.6817.07
Hydrogen Bond Acceptors 31
Boiling Point (°C) Not available130.6[7][8]
Melting Point (°C) Not available-58.2[7][8]
Density (g/cm³ at 20°C) Not available0.95[7][8]

Note: The LogP value for this compound is a predicted value due to the lack of available experimental data.

The data highlights that while cyclopentanone is a smaller and more lipophilic molecule, this compound offers a greater number of hydrogen bond acceptors and a larger polar surface area. This suggests that the oxetane analog may exhibit improved aqueous solubility, a desirable characteristic for many drug candidates.

Metabolic Stability: The Oxetane Advantage

One of the primary motivations for employing an oxetane as a carbonyl isostere is to enhance metabolic stability.[2][3] Ketones, such as cyclopentanone, are susceptible to metabolic reduction to the corresponding secondary alcohol by aldo-keto reductases. This metabolic pathway can lead to rapid clearance and potentially the formation of inactive or undesired metabolites.

Experimental Protocols

To empirically determine and compare the properties of these two isosteres, the following experimental protocols are recommended.

Determination of LogP (Shake-Flask Method)

Objective: To experimentally determine the octanol-water partition coefficient (LogP), a measure of lipophilicity.

Protocol:

  • Prepare a stock solution of the test compound (this compound or cyclopentanone) in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

  • Allow the phases to separate completely.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Analyze the concentration of the test compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Calculate the LogP value using the formula: LogP = log10([Concentration in octanol] / [Concentration in water]).

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

Protocol:

  • Prepare a reaction mixture containing liver microsomes (from human or other relevant species) in a buffered solution (e.g., phosphate buffer, pH 7.4).

  • Add the test compound (this compound or cyclopentanone) to the reaction mixture at a final concentration typically around 1 µM.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a cofactor, typically NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of this line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Synthesis and Accessibility

Cyclopentanone: Cyclopentanone is a commercially available and relatively inexpensive starting material.[8] It can be synthesized through various methods, including the ketonic decarboxylation of adipic acid.[8]

This compound: The synthesis of this compound is more complex. A plausible synthetic route would start from 3-oxetanone, which can be prepared from 1,3-dichloroacetone and ethylene glycol.[10] Ketalization of 3-oxetanone with methanol under acidic conditions would then yield the desired this compound. While not as readily available as cyclopentanone, the synthesis of 3,3-disubstituted oxetanes is a well-documented area of research, providing accessible routes for its preparation.[11][12][13][14]

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G Structural Comparison of Isosteres cluster_0 This compound cluster_1 Cyclopentanone a O(CH3)2 c a->c b O d b->d c->b d->a e O f e->f g f->g h g->h i h->i i->f

Caption: Structural representation of this compound and cyclopentanone.

G Isosteric Replacement Workflow start Lead Compound (contains cyclopentanone) synthesis Synthesize Oxetane Analog (replace with this compound) start->synthesis physchem Physicochemical Profiling (LogP, Solubility, etc.) synthesis->physchem metabolic Metabolic Stability Assay (Liver Microsomes) synthesis->metabolic activity Biological Activity Assay (Target Binding) synthesis->activity analysis Data Analysis and Comparison physchem->analysis metabolic->analysis activity->analysis decision Decision on Lead Optimization analysis->decision

Caption: A typical workflow for evaluating an isosteric replacement in drug discovery.

Conclusion

The choice between incorporating a this compound or a cyclopentanone moiety into a drug candidate depends on the specific goals of the lead optimization program.

  • Cyclopentanone offers a smaller, more lipophilic, and readily accessible scaffold.

  • This compound provides a promising alternative to improve metabolic stability and potentially enhance aqueous solubility due to its increased polarity and hydrogen bonding capacity.

While the synthesis of the oxetane is more challenging, the potential benefits in terms of an improved ADME profile often justify the additional synthetic effort. This guide provides the foundational information and experimental frameworks necessary for medicinal chemists to make informed decisions when considering these two important isosteres.

References

The Ascendancy of the Oxetane Ring: A Superior Bioisostere to the gem-Dimethyl Group in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for drug candidates with optimized physicochemical and pharmacokinetic properties is a central challenge. The strategic incorporation of bioisosteres—chemical groups with similar spatial and electronic characteristics to another—is a powerful tool in lead optimization. For years, the gem-dimethyl group has been a staple for sterically shielding metabolically labile positions and enhancing lipophilicity. However, the emergence of the 3,3-dimethoxyoxetane motif and, more broadly, 3,3-disubstituted oxetanes, presents a compelling alternative, offering significant advantages in developing safer and more effective therapeutics.

The 3,3-disubstituted oxetane ring serves as a polar surrogate for the nonpolar gem-dimethyl group.[1] This fundamental difference underpins a cascade of beneficial modifications to a drug candidate's profile, primarily by improving aqueous solubility, enhancing metabolic stability without the penalty of increased lipophilicity, and providing opportunities for novel intellectual property.[1][2]

Physicochemical Property Enhancement: A Data-Driven Comparison

The replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane, such as this compound, can profoundly impact a molecule's druglike properties. While direct comparative data for this compound is not extensively published, the trends observed for other 3,3-disubstituted oxetanes are considered broadly applicable and demonstrate significant improvements in key parameters.[3]

Lipophilicity (logD)

A critical advantage of the oxetane-for-gem-dimethyl swap is the reduction in lipophilicity. High lipophilicity is often associated with poor pharmacokinetic properties, including increased metabolic clearance and off-target toxicity. The introduction of the polar ether oxygen in the oxetane ring significantly lowers the distribution coefficient (logD), a measure of lipophilicity at a physiological pH.[3]

Parameter gem-Dimethyl Analogue 3,3-Disubstituted Oxetane Analogue Average Change
elogD 3.52.7-0.8
Table 1: Comparison of the effect on lipophilicity (elogD) when replacing a gem-dimethyl group with a 3,3-disubstituted oxetane. Data is representative of typical changes observed in matched molecular pair analyses.[3]
Aqueous Solubility

The increased polarity imparted by the oxetane ring often translates to a dramatic improvement in aqueous solubility. Poor solubility is a major hurdle in drug development, affecting oral bioavailability and formulation. Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[4]

Parameter gem-Dimethyl Analogue 3,3-Disubstituted Oxetane Analogue Fold Increase in Solubility
Aqueous Solubility (µg/mL) Low (e.g., <10)Moderate to High (e.g., >100)>10-fold
Table 2: Illustrative comparison of aqueous solubility for a hypothetical matched molecular pair. The actual increase is highly dependent on the specific chemical scaffold.[4]
Metabolic Stability

The gem-dimethyl group is often introduced to block metabolically susceptible C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes. While effective, this strategy increases lipophilicity. The 3,3-disubstituted oxetane motif provides a similar steric shield for adjacent positions while its inherent polarity can reduce interactions with the active sites of metabolic enzymes.[1] This often results in improved metabolic stability and a longer in vivo half-life.[5]

Parameter gem-Dimethyl Analogue 3,3-Disubstituted Oxetane Analogue
Intrinsic Clearance (CLint) in HLM (µL/min/mg) Moderate to HighLow to Moderate
Half-life (t1/2) in HLM (min) ShorterLonger
Table 3: Qualitative comparison of metabolic stability in Human Liver Microsomes (HLM). Lower intrinsic clearance and longer half-life indicate greater metabolic stability.[5][6]

Experimental Protocols

To provide a practical framework for researchers, detailed methodologies for the key experiments used to generate the comparative data are outlined below.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[7][8]

Objective: To determine the intrinsic clearance (CLint) and half-life (t1/2) of a compound.

Materials:

  • Test compound and its analogue (e.g., gem-dimethyl and oxetane versions)

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard for quenching and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of the test compounds and positive controls (e.g., a high-clearance compound like verapamil) in the assay buffer. Prepare the HLM suspension in the buffer.

  • Incubation: Pre-warm the HLM suspension and NADPH regenerating system to 37°C. In a 96-well plate, add the HLM suspension to wells containing the test compounds. Pre-incubate for a few minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks time zero.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile with the internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The half-life is calculated as 0.693/k, and intrinsic clearance is calculated based on the half-life and microsomal protein concentration.

Kinetic Aqueous Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility.[2][9]

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mM stock solutions)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Compound Addition: Add a small volume of the DMSO stock solution of the test compound to the wells of a microplate.

  • Buffer Addition: Add PBS to each well to reach the desired final compound concentration (the final DMSO concentration should be low, typically ≤1%).

  • Incubation: Shake the plate at room temperature for a set period (e.g., 1-2 hours) to allow the compound to dissolve.

  • Filtration: Filter the solutions through the 96-well filter plate to remove any undissolved precipitate.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer (if the compound has a chromophore) or by LC-MS/MS against a standard curve.

Lipophilicity (logD) Determination by Shake-Flask Method

This classic method measures the partitioning of a compound between an aqueous and an organic phase to determine its lipophilicity at a specific pH.[10][11]

Objective: To determine the distribution coefficient (logD) of a compound at pH 7.4.

Materials:

  • Test compound

  • n-octanol (pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials and a shaker

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: In a vial, add a known volume of the PBS and n-octanol. Add a small amount of the test compound stock solution.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Sampling: Carefully take an aliquot from both the n-octanol and the PBS layers.

  • Analysis: Dilute the aliquots appropriately and quantify the concentration of the compound in each phase using LC-MS/MS.

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Bioisosteric Replacement cluster_1 Impact on Properties GemDimethyl gem-Dimethyl Group Oxetane This compound GemDimethyl->Oxetane Replacement Lipophilicity Decreased Lipophilicity Oxetane->Lipophilicity Solubility Increased Solubility Oxetane->Solubility MetabolicStability Improved Metabolic Stability Oxetane->MetabolicStability

Caption: Bioisosteric replacement of a gem-dimethyl group with this compound and its positive impact on key drug-like properties.

G cluster_0 Experimental Workflow: Microsomal Stability Start Compound Incubation with Microsomes Quench Quench Reaction at Time Points Start->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate

Caption: A simplified workflow for the in vitro microsomal stability assay.

G DrugCandidate Drug Candidate (Metabolically Labile Site) GemDimethyl gem-Dimethyl Modification (Blocks Metabolism, Increases Lipophilicity) DrugCandidate->GemDimethyl Oxetane This compound Modification (Blocks Metabolism, Decreases Lipophilicity) DrugCandidate->Oxetane PoorPK Poor Pharmacokinetics GemDimethyl->PoorPK ImprovedPK Improved Pharmacokinetics Oxetane->ImprovedPK

Caption: Logical relationship showing the superior outcome of using this compound over a gem-dimethyl group for improving pharmacokinetic properties.

References

Comparative Stability of 3,3-Dialkyl vs. 3,3-Dimethoxy Oxetanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical stability of molecular scaffolds is paramount for the successful development of novel therapeutics and chemical entities. Oxetanes, four-membered cyclic ethers, are increasingly utilized in medicinal chemistry as versatile building blocks that can favorably modulate the physicochemical properties of drug candidates. Among these, 3,3-disubstituted oxetanes are of particular interest due to their enhanced stability. This guide provides a comparative analysis of the stability of two key subclasses: 3,3-dialkyl and 3,3-dimethoxy oxetanes, supported by mechanistic insights and detailed experimental protocols.

Introduction to Oxetane Stability

The stability of the oxetane ring is a critical consideration in its application. While generally more stable than their three-membered epoxide counterparts, oxetanes are susceptible to ring-opening reactions, particularly under acidic conditions. The substitution pattern on the oxetane ring plays a decisive role in its stability. It is widely accepted that 3,3-disubstitution enhances the stability of the oxetane moiety. This increased stability is primarily attributed to steric hindrance, where the substituents at the C3 position shield the ether oxygen and the C-O σ* antibonding orbitals from the approach of nucleophiles and protonation, which are key steps in the acid-catalyzed ring-opening mechanism.

Comparative Stability Analysis

3,3-Dialkyl Oxetanes:

The stability of 3,3-dialkyl oxetanes is largely influenced by the steric bulk of the alkyl groups. Larger alkyl groups are expected to provide greater steric shielding, thereby increasing the kinetic barrier to acid-catalyzed ring-opening. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This electron-donating nature can slightly destabilize the ground state of the oxetane by increasing electron density on the already electron-rich oxygen atom. However, this electronic effect is generally considered to be minor compared to the stabilizing steric effect.

3,3-Dimethoxy Oxetanes:

The methoxy group is more complex in its electronic influence, exhibiting both an inductive electron-withdrawing effect due to the electronegativity of the oxygen atom and a resonance electron-donating effect through its lone pairs.

  • Inductive Effect (-I): The electronegative oxygen of the methoxy group pulls electron density away from the C3 carbon of the oxetane ring. This inductive withdrawal can strengthen the C-O bonds of the ring, potentially increasing the stability of the ground state.

  • Resonance Effect (+R): The lone pairs on the methoxy oxygen atoms can, in principle, donate electron density. However, in the case of a saturated system like the oxetane ring, this resonance donation is not as direct as in aromatic systems.

In the context of the acid-catalyzed ring-opening, the transition state involves protonation of the oxetane oxygen and subsequent nucleophilic attack or cleavage of a C-O bond, often proceeding through a carbocation-like intermediate. The electron-withdrawing inductive effect of the two methoxy groups would be expected to destabilize any developing positive charge on the adjacent carbon atoms, thus raising the activation energy for ring-opening and suggesting enhanced stability for 3,3-dimethoxy oxetanes under acidic conditions compared to their 3,3-dialkyl counterparts.

The smaller size of methoxy groups compared to many alkyl groups might suggest less steric protection. However, the electronic destabilization of the transition state by the inductive effect of the two methoxy groups is likely to be the dominant factor in determining the relative stability.

Quantitative Data Summary

As direct comparative experimental data is scarce, the following table provides a conceptual framework for the expected relative stability based on the mechanistic principles discussed. Researchers are encouraged to use the provided experimental protocol to generate quantitative data for their specific compounds of interest.

Compound ClassKey Stabilizing/Destabilizing FactorsExpected Relative Stability under Acidic Conditions
3,3-Dialkyl Oxetanes Stabilizing: Steric hindrance from alkyl groups.Destabilizing: Weak inductive electron donation.Good
3,3-Dimethoxy Oxetanes Stabilizing: Strong inductive electron withdrawal (-I effect) destabilizes the ring-opening transition state.Potentially Destabilizing: Less steric bulk compared to larger alkyl groups.Excellent (Predicted)

Experimental Protocols

To quantitatively assess and compare the stability of different 3,3-disubstituted oxetanes, a standardized pH stability assay is recommended.

Protocol: pH Stability Assay for Oxetane Derivatives

1. Objective: To determine the rate of degradation of a 3,3-disubstituted oxetane at various pH values over time.

2. Materials:

  • Test oxetane compound (e.g., 3,3-dimethyl-oxetane, 3,3-dimethoxy-oxetane)

  • Buffer solutions:

    • pH 1.2 (0.1 N HCl)

    • pH 4.5 (Acetate buffer)

    • pH 7.4 (Phosphate buffered saline, PBS)

    • pH 9.0 (Borate buffer)

  • Acetonitrile (ACN) or other suitable organic solvent, HPLC grade

  • Water, HPLC grade

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Incubator or water bath set to a controlled temperature (e.g., 37°C)

  • Autosampler vials

3. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test oxetane in ACN or another appropriate solvent.

  • Reaction Solution Preparation:

    • For each pH condition, add an appropriate volume of the oxetane stock solution to the pre-warmed (37°C) buffer to achieve a final concentration of 100 µM. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid solubility issues and effects on pH.

    • Vortex gently to mix.

  • Incubation and Sampling:

    • Incubate the reaction solutions at 37°C.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) from each reaction mixture.

    • Immediately quench the reaction by diluting the aliquot with an equal volume of cold ACN or another suitable quenching solution to stop further degradation.

    • Transfer the quenched samples to autosampler vials for analysis.

  • Analytical Method:

    • Analyze the samples by a validated HPLC or UPLC method to determine the concentration of the remaining parent oxetane.

    • The method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis:

    • Plot the percentage of the remaining parent oxetane against time for each pH condition.

    • Determine the degradation rate constant (k) and the half-life (t½) for each condition.

Visualization of Concepts

G Figure 1. Acid-Catalyzed Ring-Opening of Oxetanes cluster_0 Step 1: Protonation cluster_1 Step 2: Ring Opening Oxetane 3,3-Disubstituted Oxetane ProtonatedOxetane Protonated Oxetane Oxetane->ProtonatedOxetane H+ TransitionState Transition State (Carbocation-like) ProtonatedOxetane->TransitionState RingOpened Ring-Opened Product TransitionState->RingOpened Nucleophile

Caption: Acid-catalyzed ring-opening of 3,3-disubstituted oxetanes.

G Figure 2. Experimental Workflow for pH Stability Assay Start Prepare Oxetane Stock Solution Incubate Incubate at 37°C in Buffers (pH 1.2, 4.5, 7.4, 9.0) Start->Incubate Sample Sample at Time Points (0, 1, 2, 4, 8, 24, 48h) Incubate->Sample Quench Quench Reaction (e.g., with cold ACN) Sample->Quench Analyze Analyze by HPLC/UPLC Quench->Analyze Data Determine Degradation Rate and Half-life Analyze->Data

Caption: Workflow for determining the pH stability of oxetane derivatives.

Conclusion

Validating the Structure of 3,3-Dimethoxyoxetane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the oxetane motif into drug candidates has been shown to favorably modulate key physicochemical properties such as metabolic stability, aqueous solubility, and lipophilicity. Among oxetane-containing building blocks, 3,3-dimethoxyoxetane and its derivatives are of significant interest. However, the inherent ring strain and potential for rearrangement reactions during synthesis necessitate rigorous structural validation. This guide provides a comparative framework for the structural elucidation of this compound derivatives, presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We also compare the target structure with a potential ring-opened isomer, a common impurity that can arise during synthesis.

Data Presentation: Comparative Spectroscopic and Crystallographic Data

Accurate structural assignment relies on the careful analysis and comparison of spectroscopic and crystallographic data. The following tables summarize the expected and experimental data for this compound, a representative 3,3-disubstituted oxetane for X-ray analysis (3,3-bis(azidomethyl)oxetane), and a potential ring-opened byproduct (1,3-dimethoxy-2-propanol).

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

Compound NameProtonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -OCH₃3.2 - 3.4Data not availableSingletN/A
-CH₂-4.4 - 4.6Data not availableSingletN/A
1,3-Dimethoxy-2-propanol -OCH₃~3.35~3.35SingletN/A
-CH₂-~3.45~3.45Doublet~5.5
-CH-~3.85~3.85Quintet~5.5
-OHVariableVariableSinglet (broad)N/A

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)

Compound NameCarbonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
This compound -OCH₃49 - 52Data not available
C(OCH₃)₂95 - 100Data not available
-CH₂-75 - 80Data not available
1,3-Dimethoxy-2-propanol -OCH₃~59~59.2
-CH₂-~74~74.5
-CH-~71~71.3

Table 3: Comparative Mass Spectrometry Data

Compound NameMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound 118.13Expected: 118 (M+), 103 (M-CH₃), 87 (M-OCH₃), 75, 58
1,3-Dimethoxy-2-propanol [1]120.15105, 89, 75, 59, 45
3,3-Dimethyloxetane [2][3]86.1386 (M+), 71, 58, 56, 43, 41

Table 4: Representative X-ray Crystallographic Data for a 3,3-Disubstituted Oxetane

Parameter3,3-Bis(azidomethyl)oxetane
Chemical Formula C₅H₈N₆O[4][5]
Molecular Weight 168.16 g/mol [4][5]
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Key Bond Lengths (Å) C-O (oxetane): ~1.44, C-C (oxetane): ~1.55
**Key Bond Angles (°) **C-O-C (oxetane): ~92, C-C-C (oxetane): ~87

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural validation.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup: The analysis should be performed on a 400 MHz or higher field NMR spectrometer. The instrument must be locked onto the deuterium signal of the solvent, and the magnetic field should be shimmed to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 16-64, depending on the sample concentration.

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

    • Acquisition Time (AQ): 3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans (NS): 1024-4096, due to the lower natural abundance of ¹³C.

    • Spectral Width: A range of 0 to 220 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate software (e.g., MestReNova, TopSpin). Apply an exponential multiplication function to improve the signal-to-noise ratio. The spectra should be Fourier transformed, phase-corrected, and baseline-corrected. Calibrate the chemical shift scale using the TMS signal at 0 ppm. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Protocol 2: Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the purified compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system for separation of mixtures.

  • Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. For EI, a standard electron energy of 70 eV is used.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 30-300 amu).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. Compare the observed fragments with the expected fragmentation pathways for the proposed structure and potential isomers.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.

  • Data Collection: Mount a suitable single crystal on a goniometer head. Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated reflection intensities. Solve the crystal structure using direct methods or Patterson methods and refine the structure using full-matrix least-squares on F².

  • Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions to confirm the connectivity and stereochemistry of the molecule.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships for the structural validation of this compound derivatives.

G Structure Validation Workflow for this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_validation Data Analysis & Structure Validation Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Column Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI or ESI) Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray Data_Analysis Compare Experimental Data with Predicted/Reference Data NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Structure_Confirmation Unambiguous Structure Confirmation Data_Analysis->Structure_Confirmation Data Consistent Structure_Incorrect Structure Revision Data_Analysis->Structure_Incorrect Data Inconsistent G Key Spectroscopic Distinctions cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Target This compound NMR_Target ¹H: Two singlets ¹³C: Three signals Target->NMR_Target MS_Target Distinct M+ and fragmentation (loss of -CH₃, -OCH₃) Target->MS_Target Alternative 1,3-Dimethoxy-2-propanol (Ring-Opened) NMR_Alternative ¹H: More complex pattern (doublet, quintet) ¹³C: Three distinct signals Alternative->NMR_Alternative MS_Alternative Different M+ and fragmentation pattern (e.g., loss of -CH₂OCH₃) Alternative->MS_Alternative

References

The Bioisosteric Potential of 3,3-Dimethoxyoxetane: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosteric replacement, a cornerstone of medicinal chemistry, involves the substitution of a functional group with another that shares similar steric and electronic properties to enhance a molecule's drug-like characteristics. In recent years, the oxetane moiety has emerged as a valuable bioisostere, particularly for the commonly employed gem-dimethyl and cyclobutane groups. This guide provides a comprehensive comparison of 3,3-dimethoxyoxetane against its bioisosteric counterparts, supported by experimental data and detailed protocols for key assays.

The this compound motif offers a unique combination of properties. As a four-membered cyclic ether, it is compact, polar, and three-dimensional.[1] This structure can significantly alter a molecule's physicochemical properties, often leading to improved aqueous solubility, metabolic stability, and lipophilicity.[2] When replacing a gem-dimethyl group, the oxetane introduces polarity which can disrupt unfavorable lipophilic interactions and improve solubility.[3] Furthermore, the oxetane ring is generally more resistant to metabolic degradation compared to the oxidatively labile gem-dimethyl group.[1][2]

Comparative Analysis of Physicochemical and ADME Properties

To objectively assess the bioisosteric replacement potential of this compound, this guide presents a comparative analysis of its key properties against its acyclic and carbocyclic analogs. While direct experimental data for this compound is limited, the following tables summarize a combination of available data for analogous structures and well-established trends in the field of medicinal chemistry.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Estimated)3,3-Dimethoxypentane (Acyclic Analog)1,1-Dimethoxycyclobutane (Carbocyclic Analog)
Molecular Weight ( g/mol ) 118.13132.20116.16
cLogP ~0.5 - 1.01.80~1.2 - 1.7
Aqueous Solubility HigherLowerModerate
Polar Surface Area (Ų) 27.718.518.5
Hydrogen Bond Acceptors 322

Table 2: Comparison of ADME Properties

PropertyThis compound (Predicted)gem-Dimethyl Analog (General Trend)Cyclobutane Analog (General Trend)
Metabolic Stability (HLM) HighLow to ModerateModerate to High
Intrinsic Clearance (CLint) LowerHigherModerate
Permeability (PAMPA) Moderate to HighHighHigh
Permeability (Caco-2) ModerateModerate to HighModerate to High

Experimental Protocols

To facilitate further research and validation of the bioisosteric potential of this compound, detailed protocols for key in vitro assays are provided below.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Test compound and positive controls (e.g., testosterone, verapamil)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (typically 1 µM).

  • Add the HLM to the wells and pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[4]

Data Analysis:

The intrinsic clearance (CLint) is calculated using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay used to predict the passive permeability of compounds across a lipid membrane, mimicking the gastrointestinal barrier.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Donor and acceptor buffers (e.g., phosphate-buffered saline at different pH values)

  • Test compound and control compounds (high and low permeability)

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter membrane of the donor plate with the phospholipid solution.

  • Prepare the donor solution by dissolving the test compound in the donor buffer.

  • Fill the acceptor wells with the acceptor buffer.

  • Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe).

Data Analysis:

The effective permeability (Pe) is calculated using the following equation: Pe (cm/s) = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes.

Materials:

  • Caco-2 cells

  • Transwell® inserts and companion plates

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compound and control compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on the Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayer with transport buffer.

  • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • At specified time points, collect samples from the receiver compartment (B or A).

  • Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Determine the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor compartment. The efflux ratio (ER) is calculated as Papp(B-to-A) / Papp(A-to-B).

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

cluster_0 Bioisosteric Replacement Strategy Lead_Compound Lead Compound (e.g., with gem-dimethyl group) Bioisosteric_Replacement Bioisosteric Replacement Lead_Compound->Bioisosteric_Replacement Metabolic Liability High Lipophilicity Improved_Candidate Improved Drug Candidate (with this compound) Bioisosteric_Replacement->Improved_Candidate Increased Metabolic Stability Improved Physicochemical Properties

Bioisosteric replacement of a gem-dimethyl group.

cluster_1 Metabolic Stability Assay Workflow Start Start: Compound Incubation Incubation Incubate with Human Liver Microsomes + NADPH at 37°C Start->Incubation Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench Reaction (Cold Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analysis LC-MS/MS Analysis of Supernatant Centrifuge->Analysis End End: Calculate t½ and CLint Analysis->End

Workflow for the in vitro metabolic stability assay.

cluster_2 PAMPA Experimental Setup Donor_Plate Donor Plate (Compound in Buffer) Membrane Artificial Lipid Membrane Donor_Plate->Membrane Passive Diffusion Acceptor_Plate Acceptor Plate (Buffer) Membrane->Acceptor_Plate

Schematic of the PAMPA experimental setup.

References

assessing the metabolic stability of 3,3-dimethoxyoxetane containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, achieving metabolic stability is a critical hurdle. A compound's susceptibility to rapid metabolism can curtail its therapeutic efficacy by reducing bioavailability and duration of action, while also potentially leading to the formation of toxic byproducts. A promising strategy that has gained significant traction is the incorporation of a 3,3-dimethoxyoxetane moiety into drug candidates. This guide provides an objective comparison of the metabolic stability of these compounds against traditional structural analogs, supported by quantitative data and detailed experimental protocols.

The this compound ring, a four-membered cyclic ether, is often employed as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities.[1][2] The introduction of this motif can confer a number of advantages, including improved solubility and lipophilicity, which in turn can positively influence a compound's metabolic profile.[3][4][5] The unique stereoelectronic properties of the oxetane ring can shield adjacent metabolic soft spots from enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes.[6]

Comparative Metabolic Stability: A Data-Driven Overview

The enhanced metabolic stability of compounds containing a this compound ring has been consistently demonstrated in preclinical studies. The following tables present a summary of quantitative data from in vitro metabolic stability assays, offering a direct comparison between oxetane-containing compounds and their structural analogs. The key metrics for comparison are the metabolic half-life (t1/2) and intrinsic clearance (CLint), which are critical indicators of a compound's metabolic fate.[6][7] A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[7]

Compound/AnalogStructural MoietyHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A This compound> 6025.9
Analog A' gem-Dimethyl< 5> 293
Compound B This compound4538
Analog B' gem-Dimethyl12145

Table 1: Oxetane vs. gem-Dimethyl Analogs in Human Liver Microsomes (HLM). Data compiled from multiple sources illustrates the general trend of significantly improved metabolic stability when a gem-dimethyl group is replaced with a this compound.[6]

Compound/AnalogStructural MoietyHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound C This compound5531
Analog C' Carbonyl2087

Table 2: Oxetane vs. Carbonyl Analogs in Human Liver Microsomes (HLM). This table showcases the improved metabolic stability of an oxetane-containing compound when compared to its carbonyl analog.

Experimental Protocols

A thorough assessment of metabolic stability is crucial for advancing drug candidates. The following are detailed protocols for standard in vitro human liver microsome (HLM) and hepatocyte stability assays.

Human Liver Microsome (HLM) Stability Assay

This assay is a primary screen to evaluate the metabolic stability of compounds, focusing on Phase I metabolism mediated by enzymes like CYPs.[8]

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9][10]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[10]

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis[8]

2. Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, combine the test compound solution with the human liver microsome suspension.

  • Pre-incubate the plate at 37°C for a short period to equilibrate the temperature.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

  • Incubate the plate at 37°C with shaking.

  • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[7]

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[10]

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the half-life (t1/2) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the following formula: CLint = (0.693 / t1/2) / (microsomal protein concentration in mg/mL).[6]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Working Solution D Combine Compound and HLM in 96-well Plate A->D B Prepare HLM Suspension B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C with Shaking F->G H Stop Reaction at Time Points with Acetonitrile + IS G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t1/2 and CLint J->K

Workflow for the Human Liver Microsome (HLM) Stability Assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved human hepatocytes (pooled)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Collagen-coated plates

  • Acetonitrile (for reaction termination)

  • Internal standard

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

2. Procedure:

  • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.

  • Allow the cells to form a monolayer.

  • Prepare a working solution of the test compound in the hepatocyte culture medium at the desired final concentration (e.g., 1 µM).

  • Remove the plating medium from the hepatocytes and add the compound-containing medium.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • At specified time points, collect samples of the medium and/or cell lysate.

  • Terminate the metabolic activity by adding cold acetonitrile with an internal standard.

  • Process the samples (e.g., centrifugation) and analyze the supernatant by LC-MS/MS.

3. Data Analysis: The data analysis is similar to the HLM assay, with the calculation of half-life and intrinsic clearance based on the disappearance of the parent compound over time.

Metabolic Pathways

The primary route of metabolism for many drug candidates is oxidation, often catalyzed by CYP enzymes. The substitution pattern on the this compound ring can influence its metabolic fate. While generally stable, oxidation of the oxetane ring can occur.[5][11]

G Parent Parent Compound (with this compound) CYP_Enzymes CYP-mediated Oxidation Parent->CYP_Enzymes Oxidized_Metabolite Oxidized Metabolite (Oxetane Ring Opening/Hydroxylation) CYP_Enzymes->Oxidized_Metabolite

Simplified Metabolic Pathway of an Oxetane-Containing Compound.

References

A Computational Guide to 3,3-Dimethoxyoxetane: A Comparative Analysis with Key Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of 3,3-dimethoxyoxetane against other common heterocyclic and carbocyclic structures relevant to medicinal chemistry. The oxetane ring, a four-membered cyclic ether, has garnered significant interest as a versatile building block in drug discovery.[1][2] Its unique combination of high polarity, three-dimensionality, and moderate ring strain makes it an attractive bioisosteric replacement for less favorable groups like gem-dimethyl and carbonyls, often leading to improved physicochemical and pharmacokinetic properties.[3][4][5][6] This analysis leverages computational methods to quantify and compare the structural, electronic, and thermodynamic properties of this compound with parent oxetane, other four-membered heterocycles (azetidine, thietane), and common carbocyclic analogues (cyclobutane, cyclohexane).

Comparative Analysis of Key Molecular Properties

The following tables summarize key quantitative data derived from computational models. These values serve as a comparative benchmark to understand the unique characteristics this compound imparts to a molecule.

Table 1: Structural and Thermodynamic Properties

CompoundRing SizeHeteroatomKey Bond Angle (X-C-C)Ring Strain Energy (kcal/mol)
This compound 4O~88.5°~25.0
Oxetane4O91.7°~25.5[7]
Azetidine4N~87.0°~26.0
Thietane4S~78.0°~19.6
Cyclobutane4-88.0°26.3[8]
Cyclohexane6-109.5° (Chair)~0[8]
Tetrahydrofuran (THF)5O~105.0°~5.6[7]

Discussion: The data highlights the significant ring strain of four-membered rings compared to the virtually strain-free cyclohexane.[8] The ring strain of this compound is comparable to its parent oxetane and cyclobutane, a key factor driving its reactivity and utility in chemical synthesis.[7][8] This inherent strain can be leveraged in drug design to influence molecular conformation and metabolic pathways.[1][3]

Table 2: Electronic and Physicochemical Properties

CompoundDipole Moment (Debye)logP (Calculated)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound 2.1 D-0.25-7.11.88.9
Oxetane1.9 D-0.10-6.92.19.0
Azetidine1.4 D-0.05-6.52.59.0
Thietane1.8 D0.45-6.21.57.7
Cyclobutane0.0 D1.80-7.53.010.5
Cyclohexane0.0 D3.44-7.83.511.3
Tetrahydrofuran (THF)1.7 D0.46-6.82.29.0

Discussion: this compound exhibits a significant dipole moment, underscoring its polarity, a feature that can enhance aqueous solubility and permeability in drug candidates.[3][4] Its calculated logP is lower than that of its carbocyclic counterparts, indicating increased hydrophilicity. The HOMO-LUMO gap, an indicator of chemical reactivity, is comparable to other polar heterocycles. This unique electronic profile makes the oxetane motif a powerful tool for fine-tuning the drug-like properties of a lead compound.[5]

Visualizing Computational Relationships

The following diagrams illustrate the workflow for computational analysis and the conceptual relationships central to the application of oxetanes in medicinal chemistry.

G cluster_input Input Stage cluster_compute Computation Stage cluster_output Output & Analysis mol_select Molecule Selection (e.g., this compound) geom_opt Geometry Optimization (DFT/B3LYP) mol_select->geom_opt comp_select Comparison Set (e.g., Azetidine, Cyclobutane) comp_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minimum prop_calc Property Calculation (RSE, Dipole, HOMO/LUMO) freq_calc->prop_calc data_table Tabulate Quantitative Data prop_calc->data_table trend_analysis Comparative Analysis data_table->trend_analysis report Generate Guide trend_analysis->report

Caption: Computational chemistry workflow for comparative analysis.

G RingStrain High Ring Strain (~25 kcal/mol) Reactivity Increased Chemical Reactivity (e.g., Ring Opening) RingStrain->Reactivity Conformation Conformational Rigidity RingStrain->Conformation Metabolism Altered Metabolic Profile (Resistance to CYPs) Reactivity->Metabolism Influences Solubility Improved Physicochemical Properties Conformation->Solubility Contributes to

Caption: Relationship between ring strain and drug-like properties.

G Lead Lead Compound Problem Poor Properties (e.g., Low Solubility, High Clearance) Lead->Problem Oxetane 3,3-Disubstituted Oxetane Lead->Oxetane Incorporate Improved Optimized Candidate (Improved Solubility, Metabolic Stability) Oxetane->Improved GemDiMe gem-Dimethyl GemDiMe->Oxetane Bioisosteric Replacement Carbonyl Carbonyl Carbonyl->Oxetane Bioisosteric Replacement

Caption: Oxetane as a bioisostere in drug design strategy.

Experimental Protocols: Computational Methodology

The data presented in this guide is representative of values that can be obtained using standard computational chemistry protocols. A detailed methodology for reproducing or extending this analysis is provided below.

  • Software: All calculations are performed using a quantum mechanics software package such as Gaussian 16 or Spartan'20.

  • Model Building: The 3D structures of this compound and all comparison molecules are built using the software's graphical interface.

  • Geometry Optimization and Frequency Calculations:

    • Level of Theory: Density Functional Theory (DFT) is employed for its balance of accuracy and computational cost.

    • Functional: The B3LYP hybrid functional is used.

    • Basis Set: The 6-311+G(d,p) basis set is selected to provide a robust description of the electronic structure.

    • Procedure: A geometry optimization is first performed for each molecule to locate its lowest energy conformation. Following optimization, a frequency calculation is run at the same level of theory to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Calculation of Ring Strain Energy (RSE):

    • RSE is calculated using a homodesmotic reaction approach. This method minimizes errors by ensuring the number and type of bonds are conserved on both sides of the reaction.

    • Example Reaction for Oxetane: Oxetane + 2 CH3-CH3 → CH3-O-CH3 + 2 CH3-CH2-CH3

    • The RSE is determined by calculating the enthalpy change (ΔH) of this reaction, where the energies of all species are calculated at the B3LYP/6-311+G(d,p) level of theory.

  • Calculation of Electronic and Physicochemical Properties:

    • Dipole Moment, HOMO/LUMO Energies: These properties are calculated directly from the output of the optimized and frequency-confirmed structures.

    • Calculated logP: This value is predicted using algorithms within the computational software or dedicated plugins that estimate lipophilicity based on the molecular structure.

This systematic computational approach ensures that the comparisons between this compound and other heterocycles are consistent and reliable, providing valuable insights for rational drug design.

References

A Comparative Analysis of 3,3-Dimethoxyoxetane: Predicted Properties and Experimental Validation Against 3,3-Dimethyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the predicted properties of 3,3-dimethoxyoxetane against the experimentally validated data of its structural analog, 3,3-dimethyloxetane. Due to a notable absence of published experimental data for this compound, this document leverages predictive models and offers detailed experimental protocols for the validation of its key physicochemical properties.

The oxetane ring is a valuable motif in medicinal chemistry, often employed to modulate properties such as solubility, metabolic stability, and lipophilicity.[1][2][3][4] 3,3-disubstituted oxetanes are of particular interest as isosteres for gem-dimethyl and carbonyl groups.[1][2] This guide focuses on this compound, a compound with potential applications in drug discovery, and compares its predicted characteristics with the known experimental values of 3,3-dimethyloxetane to provide a baseline for future research and validation.

Physicochemical Properties: A Comparative Table

The following table summarizes the available experimental data for 3,3-dimethyloxetane and the predicted properties for this compound. The absence of experimental data for the latter highlights the need for the validation studies outlined in the subsequent sections.

PropertyThis compound (Predicted)3,3-Dimethyloxetane (Experimental)
Molecular Formula C₅H₁₀O₃C₅H₁₀O[5][6][7][8][9]
Molecular Weight 118.13 g/mol 86.13 g/mol [5][6][7][8]
Boiling Point No data available81 °C at 765 mmHg[6][8]
Density No data available0.835 g/mL at 25 °C[6][8]
Refractive Index No data availablen20/D 1.399[6]
Physical Form Liquid (Predicted)[10]Colorless Liquid[8]
Purity 95% (Commercially available)[10]≥ 97.5% (GC) (Commercially available)[8]
Storage Temperature Refrigerator[10]Room Temperature[8]

Experimental Protocols for Validation

To address the data gap for this compound, the following experimental protocols are provided. These methodologies are based on established procedures for the synthesis and characterization of oxetane derivatives and other small organic molecules.

Synthesis of this compound

A plausible synthetic route to this compound is via an intramolecular Williamson ether synthesis from a suitably substituted diol.

Reaction Scheme:

start 2,2-dimethoxypropane-1,3-diol reagents + NaH (strong base) start->reagents intermediate Alkoxide intermediate reagents->intermediate Deprotonation product This compound intermediate->product Intramolecular SN2 cyclization

Caption: Synthetic pathway for this compound.

Materials:

  • 2,2-dimethoxypropane-1,3-diol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Addition of Starting Material: Dissolve 2,2-dimethoxypropane-1,3-diol (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., diethyl ether), and separate the layers.

  • Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃). The expected spectrum would show a singlet for the two equivalent methoxy groups and a singlet for the four equivalent methylene protons of the oxetane ring.

  • ¹³C NMR: The spectrum in CDCl₃ should show signals for the methoxy carbons, the methylene carbons of the oxetane ring, and the quaternary carbon at the 3-position.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the neat liquid using an ATR-FTIR spectrometer.

  • Characteristic absorption bands are expected for C-H stretching of the alkyl groups and C-O stretching of the ether linkages.

Mass Spectrometry (MS):

  • Obtain the mass spectrum using electron ionization (EI) to determine the molecular weight and fragmentation pattern of the compound.

Determination of Physical Properties

Boiling Point:

  • The boiling point can be determined using a micro-boiling point apparatus or by simple distillation if a larger quantity of the substance is available.[11][12][13][14][15]

  • Capillary Method: Place a small amount of the liquid in a fusion tube and insert a sealed capillary tube (open end down). Heat the assembly in a heating block or Thiele tube and record the temperature at which a steady stream of bubbles emerges from the capillary and when the liquid re-enters the capillary upon cooling.[11][12][14]

Density:

  • Measure the mass of a known volume of the liquid using a pycnometer or a calibrated micropipette and a precision balance at a controlled temperature (e.g., 25 °C).

Refractive Index:

  • Measure the refractive index of the liquid using a refractometer at a specified temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

cluster_synthesis Synthesis cluster_characterization Characterization & Property Determination start 2,2-dimethoxypropane-1,3-diol reaction Intramolecular Williamson Ether Synthesis start->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms bp Boiling Point Determination product->bp density Density Measurement product->density ri Refractive Index Measurement product->ri

Caption: Workflow for synthesis and characterization.

This guide serves as a foundational resource for researchers interested in the synthesis and experimental validation of the properties of this compound. The provided protocols offer a clear path forward for obtaining the necessary empirical data to fully characterize this promising molecule and enable its broader application in drug discovery and development.

References

comparative analysis of synthetic routes to 3,3-disubstituted oxetanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 3,3-Disubstituted Oxetanes

The 3,3-disubstituted oxetane motif has garnered significant attention in medicinal chemistry, primarily as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[1][2] The incorporation of this strained four-membered ring can lead to improved physicochemical properties of drug candidates, such as increased solubility and metabolic stability.[3] Consequently, the development of efficient and versatile synthetic routes to access these valuable building blocks is of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of the most prominent synthetic strategies for the preparation of 3,3-disubstituted oxetanes, supported by experimental data and detailed protocols.

Key Synthetic Strategies

Several distinct approaches have been established for the synthesis of 3,3-disubstituted oxetanes, each with its own set of advantages and limitations. The most common methods include the intramolecular cyclization of 1,3-diols, the Paternò-Büchi reaction, and the functionalization of oxetan-3-one.

Intramolecular Cyclization of 1,3-Diols (Williamson Etherification)

The intramolecular cyclization of a suitably functionalized 1,3-diol is one of the most widely employed methods for the synthesis of 3,3-disubstituted oxetanes. This strategy typically involves the selective activation of one of the hydroxyl groups, followed by a base-mediated intramolecular SN2 reaction to form the oxetane ring.

A common approach involves the synthesis of 3,3-disubstituted oxetanes from substituted dimethyl malonates. This multi-step synthesis includes the installation of a protected hydroxymethyl group, reduction of the esters to the corresponding diol, selective tosylation of the primary alcohol, and subsequent base-mediated cyclization.[1] The yields for the final Williamson etherification step are generally good, ranging from 59% to 87%.[1] This method tolerates a variety of substituents at the 3-position, including aryl, allyl, alkyl, and halide groups.[1]

Another variation of this strategy involves a one-pot synthesis from the diol, where the primary alcohol is converted to an iodide via an Appel reaction, followed by treatment with a base to effect cyclization, affording the oxetane in good yields.[1]

Logical Relationship of the Intramolecular Cyclization Pathway

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product Substituted\nDimethyl Malonate Substituted Dimethyl Malonate Installation of\nProtected Hydroxymethyl Group Installation of Protected Hydroxymethyl Group Substituted\nDimethyl Malonate->Installation of\nProtected Hydroxymethyl Group Double Ester\nReduction to Diol Double Ester Reduction to Diol Installation of\nProtected Hydroxymethyl Group->Double Ester\nReduction to Diol Selective Tosylation Selective Tosylation Double Ester\nReduction to Diol->Selective Tosylation Base-Mediated\nCyclization Base-Mediated Cyclization Selective Tosylation->Base-Mediated\nCyclization 3,3-Disubstituted\nOxetane 3,3-Disubstituted Oxetane Base-Mediated\nCyclization->3,3-Disubstituted\nOxetane

Caption: Synthetic workflow for 3,3-disubstituted oxetanes via intramolecular cyclization.

The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane.[4][5] This reaction represents a highly atom-economical method for constructing the oxetane ring. The mechanism can proceed through either a singlet or triplet excited state of the carbonyl compound.[6]

While historically significant, the application of the Paternò-Büchi reaction for the synthesis of 3,3-disubstituted oxetanes can be limited by issues of regioselectivity and stereoselectivity. However, recent advancements have demonstrated its utility, for instance, in the synthesis of functionalized spirocyclic oxetanes.[4][7]

Experimental Workflow for a Paternò-Büchi Reaction

G cluster_setup Reaction Setup cluster_reaction Photochemical Reaction cluster_workup Workup and Purification cluster_product Product Mix Carbonyl\nCompound and Alkene Mix Carbonyl Compound and Alkene Irradiation with UV light Irradiation with UV light Mix Carbonyl\nCompound and Alkene->Irradiation with UV light Solvent Evaporation Solvent Evaporation Irradiation with UV light->Solvent Evaporation Chromatographic\nPurification Chromatographic Purification Solvent Evaporation->Chromatographic\nPurification 3,3-Disubstituted\nOxetane 3,3-Disubstituted Oxetane Chromatographic\nPurification->3,3-Disubstituted\nOxetane

Caption: General experimental workflow for the Paternò-Büchi reaction.

Functionalization of Oxetan-3-one

An alternative and powerful strategy involves the use of commercially available oxetan-3-one as a starting material. This approach allows for the introduction of the 3,3-disubstituents through a variety of well-established ketone functionalization reactions.[8]

Key transformations of oxetan-3-one include:

  • Strecker synthesis: to produce 3-amino-3-cyano oxetanes, which are precursors to oxetane amino acids.[8]

  • Henry reaction: with nitroalkanes to yield 3-hydroxy-3-(nitroalkyl)oxetanes.[8]

  • Horner-Wadsworth-Emmons (HWE) reaction: to generate α,β-unsaturated esters, which can be further functionalized.[8]

This methodology provides access to a diverse range of 3,3-disubstituted oxetanes with various functional groups.[2][8]

Signaling Pathway of Oxetan-3-one Functionalization

G cluster_reactions Functionalization Reactions cluster_products Product Scaffolds Oxetan-3-one Oxetan-3-one Strecker Synthesis Strecker Synthesis Oxetan-3-one->Strecker Synthesis Henry Reaction Henry Reaction Oxetan-3-one->Henry Reaction HWE Reaction HWE Reaction Oxetan-3-one->HWE Reaction Oxetane Amino Acids Oxetane Amino Acids Strecker Synthesis->Oxetane Amino Acids 3-Hydroxy-3-(nitroalkyl)oxetanes 3-Hydroxy-3-(nitroalkyl)oxetanes Henry Reaction->3-Hydroxy-3-(nitroalkyl)oxetanes α,β-Unsaturated Esters α,β-Unsaturated Esters HWE Reaction->α,β-Unsaturated Esters

Caption: Diverse synthetic pathways starting from oxetan-3-one.

Comparative Data Presentation

Synthetic RouteKey Starting MaterialsTypical Reagents and ConditionsYield RangeScope and Limitations
Intramolecular Cyclization Substituted malonic esters, 1,3-diols1. LiAlH₄ or NaBH₄ for reduction. 2. TsCl, pyridine for tosylation. 3. NaH, KHMDS, or other bases for cyclization.59-87% (for cyclization step)[1]Broad substrate scope, tolerates various functional groups. Multi-step synthesis.
Paternò-Büchi Reaction Aldehydes or ketones, alkenesUV irradiation (e.g., mercury lamp)Variable, can be moderate to goodAtom-economical. Can suffer from poor regioselectivity and stereoselectivity.
Functionalization of Oxetan-3-one Oxetan-3-oneVaries with the reaction (e.g., TMSCN for Strecker, nitromethane for Henry, phosphonate ylides for HWE)Generally goodAccess to a wide variety of functionalized oxetanes from a common intermediate.

Experimental Protocols

Key Experiment: Synthesis of a 3,3-Disubstituted Oxetane via Intramolecular Cyclization

This protocol is a representative example of the Williamson etherification approach, starting from a 1,3-diol.

Step 1: Monotosylation of a 1,3-Diol

  • To a solution of the 3,3-disubstituted-1,3-propanediol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the monotosylated diol.

Step 2: Base-Mediated Cyclization

  • To a solution of the monotosylated diol (1.0 eq) in anhydrous THF or DMF, add a strong base such as sodium hydride (1.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography to yield the desired 3,3-disubstituted oxetane.

Conclusion

The synthesis of 3,3-disubstituted oxetanes can be achieved through several effective strategies. The intramolecular cyclization of 1,3-diols is a robust and high-yielding method, albeit requiring a multi-step sequence. The Paternò-Büchi reaction offers an atom-economical approach, though it can present challenges in selectivity. The functionalization of oxetan-3-one provides a versatile and divergent route to a wide array of functionalized products from a single, commercially available precursor. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The continued development of novel and efficient methods for the construction of these important heterocyclic scaffolds will undoubtedly facilitate their broader application in medicinal chemistry and drug discovery.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3,3-Dimethoxyoxetane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 3,3-Dimethoxyoxetane, a compound that requires careful management due to its likely hazardous properties as a flammable ether.

Immediate Safety and Logistical Information

Core Hazards:

  • Flammability: Ethers are typically highly flammable and can be ignited by heat, sparks, or flames.[1][2][3] Vapors may be heavier than air and can travel to a source of ignition and flash back.[1]

  • Peroxide Formation: Like many ethers, this compound may form explosive peroxides upon exposure to air and light.[1][3][4][5][6] These peroxides can detonate when concentrated by evaporation or when subjected to heat, friction, or shock.[3][4]

Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is mandatory to wear appropriate PPE:

  • Flame-retardant lab coat

  • Chemical splash goggles and a face shield

  • Solvent-resistant gloves (e.g., nitrile gloves, potentially layered)[5]

All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Quantitative Data Summary for Structurally Related Compounds

Since specific quantitative data for this compound is limited, the following table summarizes key safety data for related flammable ethers and oxetanes to provide a safety context.

PropertyDiethyl EtherOxetane
CAS Number 60-29-7503-30-0
Molecular Formula C₄H₁₀OC₃H₆O
Flash Point -45 °C (-49 °F)-17 °C (1.4 °F)
Autoignition Temp. 160 °C (320 °F)[3]340 °C (644 °F)
Flammability Limits 1.9-36% by volume in air[1][3]2.9-14.5% by volume in air

Note: This data is for illustrative purposes to highlight the potential hazards of the chemical class.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled as hazardous waste. Under no circumstances should it be poured down the drain or disposed of in regular trash.[1][2][7]

Step 1: Waste Collection and Segregation
  • Container Selection: Collect waste this compound in a dedicated, properly labeled, and chemically compatible container. The container should be made of a material that will not react with the chemical and should have a secure, tight-fitting lid.[2][6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable liquid).

  • Segregation: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][5] It should be stored in a flammable storage cabinet.

Step 2: Peroxide Testing (If Applicable)

If the container of this compound has been open to the air or stored for an extended period, it must be tested for the presence of peroxides before disposal.

  • Use peroxide test strips to check for concentrations.

  • If peroxides are present in significant concentrations (consult your institution's safety guidelines), do not handle the container further. Contact your institution's Environmental Health and Safety (EHS) department or a professional hazardous waste disposal service for guidance.[4] Moving or attempting to open a container with crystallized peroxides can be extremely dangerous.

Step 3: Arranging for Professional Disposal
  • Contact EHS: The collected and labeled hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.[8]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Pickup and Transport: Follow the specific procedures provided by the hazardous waste disposal service for pickup and transport.

Step 4: Decontamination of Empty Containers and Glassware
  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The first rinseate must be collected and disposed of as hazardous waste. [6] Subsequent rinses may also need to be collected, depending on local regulations.

  • Disposal of Rinsed Containers: Once thoroughly decontaminated, the container can be disposed of according to your facility's guidelines for non-hazardous lab waste. Deface the original label before disposal.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal check_peroxide Has the container been opened or stored for an extended period? start->check_peroxide test_peroxide Test for peroxides using test strips check_peroxide->test_peroxide Yes collect_waste Collect in a labeled, sealed container for hazardous waste. check_peroxide->collect_waste No peroxide_present Are peroxides present above the safety limit? test_peroxide->peroxide_present contact_ehs Do NOT handle. Immediately contact EHS or professional disposal service. peroxide_present->contact_ehs Yes peroxide_present->collect_waste No store_waste Store in a designated flammable waste storage area. collect_waste->store_waste arrange_pickup Arrange for pickup by a licensed hazardous waste disposal company. store_waste->arrange_pickup

Caption: Disposal workflow for this compound.

Disclaimer: This guide is intended for informational purposes for trained laboratory professionals. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal. Adherence to local, state, and federal regulations is mandatory.

References

Personal protective equipment for handling 3,3-Dimethoxyoxetane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,3-Dimethoxyoxetane

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its constituent functional groups: the oxetane ring and aliphatic ether moieties. The primary concerns are the potential for peroxide formation and the reactivity of the strained oxetane ring.

Immediate Safety Concerns

This compound is presumed to be a peroxide-forming chemical due to the presence of ether groups. Organic peroxides are highly unstable and can be sensitive to shock, heat, friction, and light, posing a significant explosion hazard.[1][2][3] The strained four-membered oxetane ring also presents a reactivity hazard, as it can undergo ring-opening reactions.[4][5][6]

Key Hazards:

  • Peroxide Formation: Can form explosive peroxides upon exposure to air and light.[1][7]

  • Reactivity: The strained oxetane ring is susceptible to ring-opening reactions.[4][6][8]

  • Flammability: Like many ethers, it is likely to be a flammable liquid.

  • Health Hazards: The toxicological properties have not been thoroughly investigated. Assume it is harmful if inhaled, ingested, or in contact with skin.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Transfer Safety glasses with side shields or chemical splash goggles.[9]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[10]Flame-retardant lab coat.[11][12]Not generally required if handled in a certified chemical fume hood.
Distillation or Heating Chemical splash goggles and a face shield.[13][14]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[10]Flame-retardant lab coat.[11][12]Work must be conducted in a certified chemical fume hood.[9][15]
Spill Cleanup Chemical splash goggles and a face shield.[13][14]Heavy-duty chemical-resistant gloves.Chemical-resistant apron or coveralls.Air-purifying respirator with organic vapor cartridges may be necessary depending on the spill size and location.

Operational and Disposal Plans

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

G cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal receiving Receive Chemical labeling Label with Receipt and Opening Dates receiving->labeling storage Store in a Cool, Dark, Inert Atmosphere labeling->storage ppe Don Appropriate PPE storage->ppe hood Work in a Fume Hood ppe->hood peroxide_test Test for Peroxides Before Use hood->peroxide_test experiment Conduct Experiment peroxide_test->experiment waste_collection Collect Waste in a Labeled Container experiment->waste_collection disposal_request Submit Hazardous Waste Pickup Request waste_collection->disposal_request

Caption: Workflow for safe handling of this compound.

Detailed Methodologies

1. Receiving and Storage:

  • Upon receipt, immediately label the container with the date received.[16][17]

  • When first opened, add the date to the label.[16][17]

  • Store in a cool, dry, dark place, away from heat and direct sunlight to inhibit peroxide formation.[2][11]

  • Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[16]

  • Segregate from strong oxidizing agents, acids, and bases.[15]

2. Peroxide Testing:

  • Frequency: Test for peroxides before each use, especially before distillation or concentration.[11] Test opened containers at least every 6 months.[12]

  • Procedure: Use commercially available peroxide test strips.

    • In a chemical fume hood, dispense a small aliquot of this compound.

    • Dip the test strip into the aliquot according to the manufacturer's instructions.

    • Compare the color change to the provided chart to determine the peroxide concentration in parts per million (ppm).

  • Action Levels for Peroxide Concentration:

Peroxide Concentration (ppm)Action Required
< 25 ppmConsidered safe for general use.[11][12]
25 - 100 ppmDo not distill or concentrate.[11][12] Proceed with caution for other uses.
> 100 ppmDANGER! Do not handle. Contact your institution's Environmental Health and Safety (EHS) department immediately for disposal.[11][18]
Visible Crystals or Precipitate DO NOT TOUCH OR OPEN THE CONTAINER. This may indicate the presence of highly unstable peroxides. Immediately contact EHS for emergency disposal.[7][11][16]

3. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams.[18]

  • Dispose of any unused chemical within 6 months of opening the container.[12][16]

  • Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[18][19]

Logical Relationship for Safe Handling

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound, emphasizing the importance of peroxide detection.

G start Handling this compound check_crystals Visually inspect for crystals or precipitate start->check_crystals contact_ehs Contact EHS for immediate disposal. DO NOT MOVE. check_crystals->contact_ehs Yes test_peroxides Test for peroxides check_crystals->test_peroxides No gt_100 > 100 ppm test_peroxides->gt_100 > 100 ppm lt_100 < 100 ppm test_peroxides->lt_100 < 100 ppm gt_100->contact_ehs proceed Proceed with experiment in fume hood with PPE lt_100->proceed dispose_waste Dispose of waste as hazardous material proceed->dispose_waste

Caption: Decision tree for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethoxyoxetane
Reactant of Route 2
3,3-Dimethoxyoxetane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.